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Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-Ethylthiobenzoyl)pyridine: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance The compound 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7; MW: 243.33 g/mol )[1] is a highly valuable structural motif in advanced medicinal chemistry and agrochemical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The compound 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7; MW: 243.33 g/mol )[1] is a highly valuable structural motif in advanced medicinal chemistry and agrochemical development. The 2-aroylpyridine core serves as a privileged scaffold, but the specific incorporation of the 4-ethylthiobenzoyl moiety elevates its pharmacological utility. Research demonstrates that 4-ethylthiobenzoyl derivatives act as potent inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM)[2]. By inhibiting PHM, these compounds effectively suppress the proliferation of cultured human prostate cancer cells at concentrations well above their Ki​ values, making them critical targets for novel antineoplastic agents and highly selective insecticides[3].

Synthesizing this molecule requires precise control over carbon-carbon bond formation at the electron-deficient 2-position of the pyridine ring, a process historically plagued by over-alkylation and poor regioselectivity.

Retrosynthetic Strategies & Route Evaluation

To construct the diaryl ketone linkage of 2-(4-Ethylthiobenzoyl)pyridine, three primary retrosynthetic disconnections are viable. The selection of the optimal route depends on scale, available equipment (e.g., cryogenic capabilities), and purity requirements.

Retrosynthesis Target 2-(4-Ethylthiobenzoyl)pyridine R1 Route A: Grignard + Nitrile Target->R1 Path A R2 Route B: Weinreb Amide Target->R2 Path B R3 Route C: Aldehyde + Oxidation Target->R3 Path C SM1 2-Cyanopyridine + 4-Ethylthiophenylmagnesium bromide R1->SM1 SM2 2-Lithiopyridine + 4-Ethylthio-Weinreb Amide R2->SM2 SM3 2-Pyridinecarboxaldehyde + 4-Ethylthiophenyllithium R3->SM3

Retrosynthetic pathways for 2-(4-Ethylthiobenzoyl)pyridine highlighting three primary strategies.

Quantitative Route Comparison

The following table summarizes the operational metrics for the three primary synthetic pathways based on standard 2-benzoylpyridine synthesis benchmarks[4],[5].

Synthetic RouteKey ReagentsTypical YieldScalabilityPrimary Challenge
Route A: Grignard Addition 2-Cyanopyridine, ArMgBr75–85%HighExothermic initiation; strict anhydrous needs
Route B: Weinreb Amide 2-Bromopyridine, n-BuLi, Weinreb Amide85–95%ModerateRequires cryogenic control (-78 °C)
Route C: Oxidation 2-Pyridinecarboxaldehyde, ArLi, Oxidant80–90%HighTwo-step process; oxidant waste management

While Route A (Grignard addition to 2-cyanopyridine) is a historically robust method[4],[6], and Route C (oxidation of the intermediate secondary alcohol using ionic hydrides or photochemical methods) offers excellent scalability[4],[5], Route B (The Weinreb Amide approach) is the most precise method for laboratory-scale synthesis. It completely suppresses the formation of tertiary alcohol byproducts, ensuring maximum purity of the target API intermediate[7].

Mechanistic Causality: The Weinreb Amide Advantage

The core challenge in synthesizing diaryl ketones via organolithium reagents is the high electrophilicity of the newly formed ketone, which often undergoes a second nucleophilic attack to yield a tertiary alcohol.

The Weinreb amide (N-methoxy-N-methylamide) solves this through a highly specific chelation mechanism. When 2-lithiopyridine attacks the Weinreb amide of 4-ethylthiobenzoic acid, the lithium ion coordinates simultaneously to the amide's methoxy oxygen and the developing alkoxide oxygen. This forms a rigid, thermodynamically stable 5-membered cyclic chelate (a tetrahedral intermediate) at cryogenic temperatures. This intermediate resists collapse, effectively "masking" the ketone until the reaction is deliberately quenched with aqueous acid, at which point the chelate breaks down to release the pure 2-(4-Ethylthiobenzoyl)pyridine.

Mechanism A 2-Lithiopyridine + Weinreb Amide B Tetrahedral Intermediate A->B Addition C Lithium Chelate Ring B->C Stabilization D Aqueous Acid Quench C->D Prevents Collapse E Target Ketone D->E Hydrolysis

Mechanistic workflow of the Weinreb amide approach demonstrating chelate stabilization.

Self-Validating Experimental Protocol

The following protocol outlines the two-stage synthesis of 2-(4-Ethylthiobenzoyl)pyridine via Route B. As a self-validating system, visual and analytical checkpoints are embedded to confirm reaction progress in real-time.

Phase 1: Synthesis of 4-Ethylthio-N-methoxy-N-methylbenzamide

Reagents:

  • 4-Ethylthiobenzoic acid: 1.0 equiv (10.0 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (N,O-DMHA·HCl): 1.2 equiv (12.0 mmol)

  • EDCI·HCl: 1.2 equiv (12.0 mmol)

  • HOBt: 1.2 equiv (12.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (30.0 mmol)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Procedure:

  • Activation: Dissolve 4-ethylthiobenzoic acid in anhydrous DCM under an argon atmosphere. Add EDCI·HCl and HOBt. Stir at room temperature for 15 minutes.

    • Validation Check: The suspension should clarify into a homogeneous solution as the active ester forms.

  • Amidation: Add N,O-DMHA·HCl followed by the dropwise addition of DIPEA. Stir the mixture at room temperature for 12 hours.

  • Workup: Dilute the reaction with DCM (50 mL). Wash sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine, saturated aqueous NaHCO3​ (2 × 30 mL) to remove unreacted acid, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Weinreb amide.

    • Validation Check: TLC analysis (Hexanes/EtOAc 1:1) should show complete consumption of the starting acid ( Rf​≈0.1 ) and the appearance of a single, less polar UV-active spot ( Rf​≈0.45 ).

Phase 2: Cryogenic Lithiation and Coupling

Caution: 2-Lithiopyridine is highly unstable and will rapidly dimerize (forming bipyridines) or abstract protons if the internal temperature exceeds -60 °C.

Reagents:

  • 2-Bromopyridine: 1.1 equiv (11.0 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 1.1 equiv (11.0 mmol)

  • 4-Ethylthio-N-methoxy-N-methylbenzamide (from Phase 1): 1.0 equiv (10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF): 0.1 M (100 mL)

Procedure:

  • Halogen-Metal Exchange: Charge a flame-dried Schlenk flask with 2-bromopyridine and anhydrous THF under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 15 minutes. Maintain the internal temperature strictly below -70 °C. Stir for 30 minutes at -78 °C.

    • Validation Check: The solution will transition to a deep red/brown color, visually confirming the successful generation of 2-lithiopyridine.

  • Electrophilic Addition: Dissolve the Weinreb amide (10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the 2-lithiopyridine solution over 20 minutes. Stir the mixture at -78 °C for 2 hours.

    • Validation Check: The solution should remain dark, indicating the persistence of the stable tetrahedral lithium chelate.

  • Quench & Hydrolysis: Quench the reaction while still at -78 °C by rapidly adding 20 mL of saturated aqueous NH4​Cl . Remove the cooling bath and allow the mixture to warm to room temperature.

    • Validation Check: The dark red/brown color will rapidly dissipate into a pale yellow, biphasic mixture, confirming the collapse of the tetrahedral intermediate into the target ketone.

  • Purification: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2-(4-Ethylthiobenzoyl)pyridine.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized 2-(4-Ethylthiobenzoyl)pyridine, researchers should look for the following key spectroscopic markers:

  • 1 H NMR ( CDCl3​ , 400 MHz): A distinct quartet at ∼3.0 ppm (2H, −CH2​−S− ) and a triplet at ∼1.3 ppm (3H, −CH3​ ) confirm the intact ethylthio group. The highly deshielded pyridine H6​ proton will appear as a doublet of doublets at ∼8.7 ppm.

  • 13 C NMR ( CDCl3​ , 100 MHz): The diaryl ketone carbonyl carbon will appear characteristically downfield at ∼193.0 ppm.

References

  • Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM) Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry URL:[Link]

  • Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis method of 2-benzoylpyridine (Patent CN104326973A)
  • Connecting binuclear Pd(III) and mononuclear Pd(IV) chemistry by Pd-Pd bond cleavage (Weinreb Amide Utility) Source: ResearchGate URL:[Link]

Sources

Exploratory

2-(4-Ethylthiobenzoyl)pyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(4-Ethylthiobenzoyl)pyridine Abstract The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(4-Ethylthiobenzoyl)pyridine

Abstract

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of a specific derivative, 2-(4-Ethylthiobenzoyl)pyridine. While this exact molecule is not extensively cataloged in current literature, its chemical properties, reactivity, and potential applications can be reliably extrapolated from well-documented analogs and fundamental chemical principles. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential as a versatile building block for novel therapeutic agents.

Introduction and Structural Elucidation

The fusion of a pyridine ring with a benzoyl moiety creates a diaryl ketone structure with unique electronic and steric properties. The pyridine ring, an electron-deficient heterocycle, and the phenyl ring, which can be tailored with various substituents, are linked by a carbonyl group that acts as a rigid, polar bridge. This arrangement is a cornerstone for designing molecules that interact with biological targets.

The subject of this guide, 2-(4-Ethylthiobenzoyl)pyridine, incorporates a para-substituted ethylthio (-SCH₂CH₃) group on the phenyl ring. This addition is significant as the sulfur-containing moiety can influence the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological macromolecules.

Key Structural Features:

  • Pyridine Ring: An electron-withdrawing aromatic heterocycle, providing a site for hydrogen bonding and potential coordination with metal ions.

  • Carbonyl Bridge: A key functional group that dictates the molecule's geometry and serves as a hydrogen bond acceptor. It is a primary site for chemical modification.

  • 4-Ethylthiophenyl Moiety: The ethylthio group is an electron-donating substituent that influences the electronic properties of the phenyl ring and the overall lipophilicity of the compound.

Physicochemical Properties

The predicted physicochemical properties of 2-(4-Ethylthiobenzoyl)pyridine are summarized in the table below. These parameters are crucial for assessing its drug-likeness and suitability for various experimental conditions.

PropertyValueSource
IUPAC Name (4-(Ethylthio)phenyl)(pyridin-2-yl)methanone---
Molecular Formula C₁₄H₁₃NOSCalculated
Molecular Weight 243.33 g/mol Calculated
CAS Number Not Assigned---
Calculated LogP 3.5 - 4.0Predicted
Topological Polar Surface Area (TPSA) 46.1 ŲPredicted
Hydrogen Bond Acceptors 2 (N, O)Calculated
Hydrogen Bond Donors 0Calculated
Rotatable Bonds 4Calculated

Synthesis and Mechanistic Pathway

Retrosynthetic Analysis

A retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the carbon-carbon bond between the carbonyl group and the ethylthiophenyl ring, which points to a Friedel-Crafts acylation.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting Starting Materials target 2-(4-Ethylthiobenzoyl)pyridine acyl_chloride 2-Pyridoyl Chloride target->acyl_chloride C-C Disconnection (Friedel-Crafts) thioether Ethylthiobenzene target->thioether picolinic_acid Picolinic Acid acyl_chloride->picolinic_acid chlorinating_agent Thionyl Chloride thiophenol Thiophenol thioether->thiophenol ethyl_halide Ethyl Halide picolinic_acid->chlorinating_agent Chlorination thiophenol->ethyl_halide Alkylation

Caption: Retrosynthetic analysis of 2-(4-Ethylthiobenzoyl)pyridine.

Proposed Forward Synthesis

The proposed two-step synthesis involves the preparation of the acylating agent followed by the key Friedel-Crafts reaction.

G picolinic_acid Picolinic Acid socl2 SOCl₂ acyl_chloride 2-Pyridoyl Chloride picolinic_acid->acyl_chloride Step 1: Chlorination target 2-(4-Ethylthiobenzoyl)pyridine acyl_chloride->target Step 2: Friedel-Crafts Acylation thioether Ethylthiobenzene thioether->target alcl3 AlCl₃ (Lewis Acid)

Caption: Proposed synthetic workflow for 2-(4-Ethylthiobenzoyl)pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Pyridoyl Chloride

This procedure is adapted from the synthesis of 3-benzoylpyridine.[3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) portion-wise at room temperature. The reaction may be vigorous.[3]

  • Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous benzene or toluene and remove it under reduced pressure to azeotropically remove any remaining thionyl chloride. The resulting crude 2-pyridoyl chloride hydrochloride is typically used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Ethylthiobenzene

This protocol is based on standard Friedel-Crafts procedures for thioanisole.[4]

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.2-2.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethylthiobenzene (1.0 eq) dropwise to the suspension.

  • Add a solution of the crude 2-pyridoyl chloride (1.0-1.1 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Ethylthiobenzoyl)pyridine.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard spectroscopic methods. The expected spectral data are inferred from the analysis of 2-benzoylpyridine and related structures.[5][6][7]

MethodExpected Observations
¹H NMR - Pyridine Ring: Four protons in the aromatic region (approx. δ 7.5-8.8 ppm), with characteristic doublet, triplet, and doublet of doublets splitting patterns. The proton ortho to the nitrogen (H-6) will be the most downfield.[6] - Phenyl Ring: Two doublets in the aromatic region (approx. δ 7.3-7.9 ppm), characteristic of a 1,4-disubstituted pattern. - Ethyl Group: A quartet (approx. δ 2.9-3.1 ppm) for the -CH₂- group and a triplet (approx. δ 1.3-1.5 ppm) for the -CH₃ group.
¹³C NMR - Carbonyl Carbon: A singlet in the downfield region (approx. δ 190-195 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (approx. δ 120-160 ppm). - Ethyl Carbons: Two signals in the aliphatic region (approx. δ 15-30 ppm).
IR Spectroscopy - C=O Stretch: Strong, sharp absorption band around 1660-1680 cm⁻¹.[8] - Aromatic C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. - C-S Stretch: Weaker absorption in the 600-800 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 243. - Key Fragments: Peaks corresponding to the loss of the ethyl group (m/z = 214) and fragments corresponding to the pyridoyl cation (m/z = 106) and the ethylthiophenyl cation (m/z = 137).

Chemical Reactivity and Mechanistic Insights

The molecule possesses several reactive sites, making it a versatile intermediate for further chemical modification.

Caption: Key reactive sites on the 2-(4-Ethylthiobenzoyl)pyridine scaffold. (Conceptual Diagram)

  • Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be readily protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide.

  • Carbonyl Group: This is a primary site for nucleophilic attack. It can be reduced to a secondary alcohol, or condensed with amines, hydrazines, or thiosemicarbazides to form imines, hydrazones, and thiosemicarbazones, respectively. This reactivity is crucial for generating biologically active derivatives.[9][10][11]

  • Aromatic Rings:

    • The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. If forced, substitution typically occurs at the 3-position.

    • The phenyl ring is activated by the electron-donating ethylthio group, which directs electrophilic substitution to the ortho positions (relative to the -SEt group).

Potential Applications in Drug Discovery

The 2-benzoylpyridine core is a well-established pharmacophore in oncology and other therapeutic areas.

  • Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative activity of 2-benzoylpyridine derivatives. A significant body of research focuses on their thiosemicarbazone and hydrazone analogs, which exhibit strong iron chelation properties and are highly cytotoxic to various cancer cell lines, including glioma cells.[9][10][11][12]

  • Tubulin Polymerization Inhibition: Recently, 6-aryl-2-benzoyl-pyridines have been identified as a new class of highly potent tubulin polymerization inhibitors that target the colchicine binding site.[13] These compounds show exceptional antiproliferative activities in the low nanomolar range against melanoma and breast cancer cell lines. 2-(4-Ethylthiobenzoyl)pyridine serves as a direct precursor for this class of compounds through Suzuki coupling at the 6-position of the pyridine ring.

  • Modulation of Physicochemical Properties: The ethylthio group can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and bioavailability. It also offers a site for metabolism that differs from more common methoxy or alkyl substituents, which can be advantageous in drug design.

Conclusion

2-(4-Ethylthiobenzoyl)pyridine is a structurally significant molecule with high potential as a versatile intermediate in drug discovery and materials science. While not extensively studied as a standalone compound, its synthesis is feasible through established methods like the Friedel-Crafts acylation. Its chemical properties, dictated by the interplay between the pyridine, carbonyl, and ethylthiophenyl moieties, make it an ideal platform for generating libraries of novel compounds. In particular, its role as a precursor to potent anticancer agents, such as tubulin polymerization inhibitors, underscores its importance for researchers in medicinal chemistry. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this valuable chemical entity.

References

  • Synthesis and Biological Evaluation of 2-benzoylpyridine Thiosemicarbazones in a Dimeric System: Structure-Activity Relationship Studies on Their Anti-Proliferative and Iron Chelation Efficacy. (2014). Journal of Inorganic Biochemistry, 141, 43-54. [Link]

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. (2023). Organic Letters, 25(22), 4068–4073. [Link]

  • Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy. (2013). Dalton Transactions, 42(6), 2063-2076. [Link]

  • Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 353-358. [Link]

  • Synthesis method of 2-benzoylpyridine. (2015). CN104326973A.
  • 2-Acetylpyridine- and 2-benzoylpyridine-derived hydrazones and their gallium(III) complexes are highly cytotoxic to glioma cells. (2012). European Journal of Medicinal Chemistry, 50, 163-172. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (2025). Molecules, 30(14), 3245. [Link]

  • Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. (2021). ChemPhysChem, 22(6), 533-541. [Link]

  • Process for preparation of benzoylpyridines and deriv
  • Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2019). Journal of Medicinal Chemistry, 63(1), 256-277. [Link]

  • Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. (2021). ResearchGate. [Link]

  • X-ray studies, spectroscopic characterization and DFT calculations for Mn(II), Ni(II) and Cu(II) complexes with 2-benzoylpyridine. (2011). Polyhedron, 30(2), 410-418. [Link]

  • Regioselective friedel-crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and 3-methoxycarbonyl-2-arylfuran-4-carboxylic acid chlorides. Journal of the Chinese Chemical Society, 44(4), 403-409. [Link]

  • 3-BENZOYLPYRIDINE. Organic Syntheses, 31, 11. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]

  • Friedel Crafts Reaction Virtual Lab. PraxiLabs. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). RSC Advances, 8(45), 25687-25692. [Link]

Sources

Foundational

Comprehensive Structure Elucidation of 2-(4-Ethylthiobenzoyl)pyridine: A Multi-Modal Analytical Framework

Executive Summary The structural elucidation of diaryl ketones, particularly unsymmetrical aza-heterocycles like 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7), requires a rigorous, multi-modal analytical approach [1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of diaryl ketones, particularly unsymmetrical aza-heterocycles like 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7), requires a rigorous, multi-modal analytical approach [1]. Because these molecules often serve as critical building blocks for biologically active ligands and low-symmetry tetrapyrroles [2], confirming their exact regiochemistry, atom connectivity, and solid-state conformation is paramount.

This technical whitepaper provides an in-depth guide to the structure elucidation of 2-(4-Ethylthiobenzoyl)pyridine (Molecular Formula: C14H13NOS, MW: 243.33 g/mol ). By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD), we establish a self-validating system where each analytical technique orthogonally confirms the findings of the others.

Orthogonal Elucidation Strategy

To prevent mischaracterization of regioisomers (e.g., 3-aroyl vs. 2-aroyl substitution) or incorrect assignment of the thioether alkyl chain, a sequential workflow is employed. The logic is strictly causal: HRMS defines the elemental boundary, NMR maps the internal 2D connectivity, and SCXRD resolves the 3D spatial arrangement.

Workflow Sample 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7) HRMS HRMS (ESI-QTOF) Exact Mass & Isotopic Profiling Sample->HRMS NMR 1D & 2D NMR Atom Connectivity & Regiochemistry Sample->NMR FTIR ATR-FTIR Functional Group Validation Sample->FTIR XRD SCXRD 3D Conformation & Crystal Packing Sample->XRD Validation Self-Validating Structural Consensus HRMS->Validation NMR->Validation FTIR->Validation XRD->Validation

Figure 1: Orthogonal structure elucidation workflow for 2-(4-Ethylthiobenzoyl)pyridine.

High-Resolution Mass Spectrometry (HRMS)

Causality & Experimental Logic

The primary objective of HRMS is to unequivocally confirm the elemental composition (C14H13NOS). Electrospray Ionization (ESI) is selected over Electron Impact (EI) because the C-S bond in the ethylthio ether is relatively labile; soft ionization prevents premature in-source fragmentation. A Quadrupole Time-of-Flight (QTOF) analyzer is utilized to achieve sub-5 ppm mass accuracy. Furthermore, the natural abundance of the ³⁴S isotope (~4.2%) serves as an internal validation for the presence of the sulfur atom.

Step-by-Step Protocol: ESI-QTOF MS
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock. Dilute 1:100 in MeOH containing 0.1% Formic Acid.

  • Injection: Inject 1 µL of the diluted sample into the ESI source operating in positive ion mode (+ESI).

  • Instrument Parameters: Apply a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation gas temperature of 250 °C.

  • Acquisition: Acquire full-scan MS data from m/z 100 to 1000.

  • Validation: Extract the[M+H]⁺ peak and compare the observed mass to the theoretical exact mass. Analyze the M+2 isotopic peak intensity to confirm the presence of sulfur.

Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Intensity
[M+H]⁺[C14H14NOS]⁺244.0791244.0796+2.0100%
[M+H+1]⁺[¹³C¹C13H14NOS]⁺245.0824245.0829+2.0~16.1%
[M+H+2]⁺[C14H14NO³⁴S]⁺246.0749246.0753+1.6~4.5% (Confirms S)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Logic

While HRMS confirms what atoms are present, NMR dictates how they are connected[3]. The critical structural challenge in 2-(4-Ethylthiobenzoyl)pyridine is proving that the carbonyl carbon bridges the C2 position of the pyridine ring and the C1 position of the phenyl ring.

  • ¹H NMR validates the proton count (13H) and the para-substitution pattern of the phenyl ring (an AA'BB' spin system).

  • Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this self-validating system. Because the carbonyl carbon (~193 ppm) has no attached protons, 1D ¹H NMR cannot assign it. HMBC reveals 2-bond and 3-bond scalar couplings (²J_CH and ³J_CH), unequivocally linking the adjacent ring systems to the central ketone.

HMBC H_Pyr Pyridine H3 (~8.1 ppm) C_Carbonyl Carbonyl C=O (~193 ppm) H_Pyr->C_Carbonyl ³J_CH H_Ph Phenyl H2'/H6' (~8.0 ppm) H_Ph->C_Carbonyl ³J_CH C_S Phenyl C4' (~145 ppm) H_Ph->C_S ³J_CH H_Ethyl Ethyl -CH2- (~3.0 ppm) H_Ethyl->C_S ³J_CH

Figure 2: Key HMBC (³J_CH) correlations validating the connectivity of the carbonyl and thioether bridges.

Step-by-Step Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, 64k data points, 298 K) and ¹³C NMR (1024 scans, 64k data points, 298 K) on a 400 MHz spectrometer.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse sequences. Ensure the HMBC delay is optimized for long-range couplings of ~8 Hz.

  • Validation: The integration of the ethyl -CH₃ triplet must exactly equal 1.5× the integration of the -CH₂- quartet. The HMBC cross-peaks must logically close the structural fragments without contradictions.

Quantitative Data Summary (Expected Shifts in CDCl₃)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (³J_CH)
C=O -193.0-
Pyr-C2 -155.0-
Pyr-H3/C3 8.10, d, J = 7.8, 1H124.0C=O, Pyr-C5
Pyr-H6/C6 8.70, d, J = 4.5, 1H148.0Pyr-C4, Pyr-C2
Ph-H2'/H6' 8.05, d, J = 8.4, 2H131.0C=O, Ph-C4'
Ph-H3'/H5' 7.30, d, J = 8.4, 2H125.0Ph-C1'
Ph-C4' (C-S) -145.0-
Ethyl -CH₂- 3.00, q, J = 7.3, 2H26.0Ph-C4', Ethyl -CH₃
Ethyl -CH₃ 1.35, t, J = 7.3, 3H14.0Ethyl -CH₂-

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Experimental Logic

While NMR provides definitive topological connectivity, it represents a time-averaged ensemble in solution. SCXRD is required to determine the absolute 3D conformation. For 2-aroylpyridines and related benzothioates [2], the dihedral angle between the pyridine ring and the phenyl ring dictates photophysical properties and solid-state packing (e.g., π-π stacking and C-H···O interactions). SCXRD validates the molecular structure by mapping the exact electron density of the crystal lattice.

Step-by-Step Protocol: Crystallization & SCXRD
  • Crystallization: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM) in a glass vial. Carefully layer 2 mL of Hexane on top of the DCM solution to create a biphasic system.

  • Diffusion: Cap the vial loosely and allow slow liquid-liquid diffusion at 20 °C over 72–96 hours until diffraction-quality single crystals form.

  • Data Collection: Select a suitable crystal, mount it on a glass fiber using perfluoropolyether oil, and transfer it to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) cooled to 100 K.

  • Refinement & Validation: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). The protocol is self-validating if the final R₁ factor is < 0.05 and the Goodness-of-Fit (GoF) is approximately 1.0, indicating a highly reliable structural model free of severe twinning.

Conclusion

The structural elucidation of 2-(4-Ethylthiobenzoyl)pyridine cannot rely on a single analytical technique. By combining the exact mass and isotopic profiling of HRMS, the topological connectivity mapping of 2D NMR (specifically HMBC), and the spatial resolution of SCXRD, researchers can construct a completely self-validating analytical matrix. This rigorous methodology ensures absolute confidence in the compound's identity before it is deployed in downstream synthetic or biological applications.

References

  • National Institutes of Health (PMC). Structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate and S-(pyridin-2-yl) 4-methoxybenzothioate: building blocks for low-symmetry multifunctional tetrapyrroles. PubMed Central. Available at:[Link]

  • MDPI (Molecules). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. MDPI. Available at:[Link]

Exploratory

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 2-(4-Ethylthiobenzoyl)pyridine (CAS 1397230-57-7)

Executive Summary & Strategic Value In the landscape of modern drug discovery and advanced materials, diaryl ketones serve as indispensable architectural scaffolds. Specifically, 2-(4-Ethylthiobenzoyl)pyridine (CAS 13972...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery and advanced materials, diaryl ketones serve as indispensable architectural scaffolds. Specifically, 2-(4-Ethylthiobenzoyl)pyridine (CAS 1397230-57-7) represents a highly specialized, dual-pharmacophore intermediate[1]. By integrating a hydrogen-bond accepting pyridine ring with a tunable, lipophilic ethylthio-substituted benzene ring, this molecule provides the exact steric and electronic foundation required for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), most notably triarylimidazole-based kinase inhibitors (e.g., p38 MAPK inhibitors like SB203580 analogs)[2].

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable building block. The strategic presence of the thioether linkage allows for late-stage, chemoselective oxidation to sulfoxides or sulfones, enabling precise tuning of the drug's interaction with solvent-exposed or phosphate-binding pockets in target proteins[3].

Physicochemical & Structural Profiling

To effectively utilize 2-(4-Ethylthiobenzoyl)pyridine in synthetic workflows, its baseline quantitative parameters must be established. The table below summarizes its core physicochemical data.

ParameterSpecification
IUPAC Name (4-ethylthiophenyl)(pyridin-2-yl)methanone
CAS Registry Number 1397230-57-7
Molecular Formula C14H13NOS
Molecular Weight 243.33 g/mol
Structural Class Diaryl Ketone / Thioether
Key Reactive Sites Ketone Carbonyl (Electrophile), Pyridine Nitrogen (Ligand/Base), Thioether Sulfur (Nucleophile/Oxidation Site)

Mechanistic Rationale: The Pyridine-Thioether Axis

The design of 2-(4-Ethylthiobenzoyl)pyridine is rooted in strict structure-activity relationship (SAR) causality. Every functional group serves a distinct mechanistic purpose in downstream applications:

  • The Pyridine Ring (Hinge Binder): In kinase inhibitor design, the 2-pyridyl moiety is a classic hinge-binding motif. The lone pair on the nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met109 in p38 MAPK)[2].

  • The Diaryl Ketone Core: The carbonyl group acts as the primary reactive node for cyclization. Upon condensation with an aryl aldehyde and an ammonia source, it readily forms a highly stable triarylimidazole or pyrazole core.

  • The Ethylthio Motif (The "Tunable" Tail): Unlike static alkyl groups, the ethylthio group is a dynamic pharmacophore. While the thioether itself provides lipophilicity for membrane permeability, it is primarily designed to be oxidized post-cyclization. Converting the thioether to an ethylsulfoxide introduces a strong dipole that interacts favorably with the hydrophilic, solvent-exposed phosphate-binding pocket of kinases[2].

Binding API Diaryl Ketone / Imidazole Core Pyr Pyridine Ring (H-Bond Acceptor) API->Pyr Thio Ethyl Sulfoxide (Dipole Interaction) API->Thio Hinge Kinase Hinge Region (Met109 / Thr106) Pyr->Hinge Hydrogen Bond Phos Phosphate Binding Pocket (Solvent Exposed) Thio->Phos Dipole / Hydrophilic

Fig 1: Pharmacophore binding dynamics of the pyridine-sulfoxide axis in kinases.

Advanced Synthetic Methodologies

Historically, diaryl ketones were synthesized via harsh Friedel-Crafts acylations or Grignard additions followed by oxidation. However, modern sustainable chemistry dictates the use of direct cross-coupling.

The most efficient route to 2-(4-Ethylthiobenzoyl)pyridine utilizes a Palladium-Catalyzed C-H Bond Activation strategy, coupling 4-ethylthiobenzaldehyde directly with 2-bromopyridine[4]. Alternatively, emerging transition-metal-free radical approaches utilizing KOtBu/DMA and air as an oxidant offer a greener pathway, though they require careful control of radical intermediates[5].

Synthesis SM1 2-Bromopyridine (Aryl Halide) Cat Pd(OAc)2 / Picolinamide C-H Activation SM1->Cat SM2 4-Ethylthiobenzaldehyde (Aldehyde) SM2->Cat Ketone 2-(4-Ethylthiobenzoyl)pyridine CAS: 1397230-57-7 Cat->Ketone Cross-Coupling Imid Triarylimidazole Cyclization (NH4OAc, Ar-CHO) Ketone->Imid Condensation Ox Oxone Oxidation (Chemoselective) Imid->Ox Intermediate API Kinase Inhibitor Analog (Sulfoxide API) Ox->API Thioether -> Sulfoxide

Fig 2: Synthetic workflow from cross-coupling to chemoselective oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to prevent failure modes common in sulfur-containing heterocycle synthesis.

Protocol A: Palladium-Catalyzed Synthesis of the Ketone Core
  • Objective: Synthesize 2-(4-Ethylthiobenzoyl)pyridine via C-H activation.

  • Causality of Reagents: Sulfur atoms are notorious for poisoning palladium catalysts. By employing picolinamide as a bidentate directing ligand, the Pd(II) intermediate is sterically and electronically stabilized, preventing premature catalyst deactivation[4].

  • Step-by-Step Method:

    • In an oven-dried Schlenk tube, combine 2-bromopyridine (1.0 equiv), 4-ethylthiobenzaldehyde (1.5 equiv), Pd(OAc)₂ (5 mol%), picolinamide (10 mol%), and K₂CO₃ (2.0 equiv).

    • Suspend the mixture in anhydrous 1,4-dioxane under an argon atmosphere.

    • Heat the reaction to 110 °C for 18 hours with vigorous stirring.

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: Perform LC-MS on the purified fraction. A successful reaction is validated by a clean peak exhibiting an [M+H]+ ion at m/z 244.1.

Protocol B: Chemoselective Oxidation to the Sulfoxide API
  • Objective: Oxidize the ethylthio group to an ethylsulfoxide without disrupting the pyridine ring.

  • Causality of Reagents: Standard oxidants like mCPBA or H2​O2​ carry a high risk of indiscriminately oxidizing the pyridine nitrogen to an N-oxide. To achieve strict chemoselectivity, Oxone (potassium peroxymonosulfate) is used at 0 °C. Oxone selectively attacks the highly nucleophilic thioether sulfur, arresting the oxidation at the sulfoxide stage before sulfone or N-oxide formation can occur.

  • Step-by-Step Method:

    • Dissolve the cyclized derivative of 2-(4-Ethylthiobenzoyl)pyridine (1.0 equiv) in a 1:1 mixture of Methanol and THF.

    • Cool the solution to 0 °C in an ice bath.

    • Dropwise, add an aqueous solution of Oxone (0.55 equiv; note that 1 mole of Oxone provides 2 equivalents of active oxidant).

    • Stir for 2 hours at 0 °C, strictly monitoring the temperature to prevent over-oxidation.

    • Quench with saturated aqueous Na2​S2​O3​ to neutralize unreacted peroxides.

    • Extract with Dichloromethane, dry over MgSO4​ , and concentrate in vacuo.

  • Validation Checkpoint: TLC monitoring will show a distinct shift to a more polar spot (lower Rf​ ). LC-MS must confirm the addition of a single oxygen atom ( [M+H]+ shift of +16 Da), validating the self-limiting nature of the Oxone protocol.

References

  • Guidechem: CAS:1397230-57-7 - 2-(4-ETHYLTHIOBENZOYL)PYRIDINE. 1

  • ACS Publications: Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. 4

  • ChemSusChem: A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. 5

  • NIH / PubMed: Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM). 3

  • NIH / PubChem: Sb-203580 | C21H16FN3OS | CID 176155. 2

Sources

Foundational

2-(4-Ethylthiobenzoyl)pyridine mechanism of action

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(4-Ethylthiobenzoyl)pyridine For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(4-Ethylthiobenzoyl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-(4-ethylthiobenzoyl)pyridine, a pyridine derivative with potential therapeutic applications. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose a putative mechanism of action. This guide explores potential molecular targets and signaling pathways and provides a framework for future experimental validation.

Introduction to 2-(4-Ethylthiobenzoyl)pyridine and the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. Pyridine derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The 2-benzoylpyridine core, in particular, has been identified in molecules with diverse pharmacological profiles, including anticancer and anti-mycobacterial activities. The subject of this guide, 2-(4-ethylthiobenzoyl)pyridine, combines the 2-benzoylpyridine moiety with a 4-ethylthio substitution on the phenyl ring, a feature that may influence its biological activity and metabolic stability.

Postulated Mechanism of Action: An Evidence-Based Inference

Direct experimental evidence elucidating the mechanism of action of 2-(4-ethylthiobenzoyl)pyridine is not currently available in the public domain. Therefore, this section presents a postulated mechanism based on the known activities of structurally similar compounds. The proposed mechanism centers on the potential for this compound to act as an inhibitor of key cellular enzymes and signaling pathways implicated in disease.

Potential as a Kinase Inhibitor

Several pyridine derivatives have been designed and synthesized as kinase inhibitors. One prominent example is a pyridine derivative designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.

Putative Signaling Pathway: Inhibition of VEGFR-2

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Inhibition of this pathway is a validated strategy in cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates ERK ERK PKC->ERK Activates Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Compound 2-(4-Ethylthiobenzoyl)pyridine (Putative Inhibitor) Compound->VEGFR2 Inhibits

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity, minimum inhibitory concentration (MIC) assays should be conducted against a panel of pathogenic bacteria, including Mycobacterium tuberculosis.

Assay TypeDescriptionKey Parameters
Broth Microdilution MIC Assay Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.MIC (Minimum Inhibitory Concentration)

Experimental Protocol: Broth Microdilution MIC Assay

  • Reagents and Materials:

    • Bacterial culture in appropriate growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).

    • 2-(4-Ethylthiobenzoyl)pyridine (test compound).

    • 96-well microtiter plates.

    • Resazurin dye (for viability assessment).

  • Procedure:

    • Prepare a serial dilution of 2-(4-ethylthiobenzoyl)pyridine in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).

    • After the incubation period, add resazurin to each well.

    • The MIC is determined as the lowest compound concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.

Conclusion and Future Directions

While the precise mechanism of action of 2-(4-ethylthiobenzoyl)pyridine remains to be experimentally determined, the analysis of structurally related pyridine derivatives provides a strong foundation for postulating its potential biological activities. The proposed mechanisms, including kinase inhibition and antimicrobial activity, offer promising avenues for further investigation. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and elucidating the therapeutic potential of this compound. Future research should focus on these validation studies, as well as on understanding the structure-activity relationships of this chemical series to guide the development of more potent and selective analogs.

References

  • Korycka-Machała, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1028278. [Link]

  • Li, Q., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4733–4737. [Link]

  • The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Retrieved from [Link]

  • Chen, Y., et al. (1995). S-[2-(4-azidosalicylamido)ethylthio]-2-thiopyridine: radioiodinatable, cleavable, photoactivatible cross-linking agent. Bioconjugate Chemistry, 6(3), 323-326. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Di Antonio, M., et al. (2012). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Catalysis Science & Technology, 2(6), 1146-1149. [Link]

  • Korycka-Machała, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13. [Link]

  • Więckowska, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(18), 10006. [Link]

  • Patel, H. M., et al. (2013). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Bulletin of the Korean Chemical Society, 34(10), 2975-2983. [Link]

  • Kumar, A., et al. (2021). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]

  • El-Sayed, M. A. A., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)
Exploratory

Comprehensive Spectroscopic Profiling of 2-(4-Ethylthiobenzoyl)pyridine: A Technical Guide for Structural Elucidation

Executive Summary & Molecular Architecture 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7) [1] represents a highly functionalized diaryl methanone scaffold. Compounds containing a 2-aroylpyridine core coupled with a t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7) [1] represents a highly functionalized diaryl methanone scaffold. Compounds containing a 2-aroylpyridine core coupled with a thioether moiety are of significant interest in drug development, particularly as kinase inhibitors and metalloenzyme modulators. The strategic positioning of the pyridine nitrogen allows for bidentate metal coordination (when paired with the carbonyl oxygen), while the para-ethylthio group provides a lipophilic, metabolically reactive site for structure-activity relationship (SAR) optimization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a self-validating analytical framework—detailing the causality behind the spectroscopic phenomena (NMR, IR, and Mass Spectrometry) and establishing rigorous experimental protocols for unambiguous structural elucidation.

Experimental Workflow & Quality Control

To ensure scientific integrity, the analytical pipeline must be designed as a self-validating system. The following workflow illustrates the logical progression from sample preparation to structural verification.

Workflow S1 Sample Prep (>98% Purity) S2 NMR Acquisition (CDCl3, 400 MHz) S1->S2 S3 IR Spectroscopy (ATR-FTIR) S1->S3 S4 Mass Spec (ESI-QTOF) S1->S4 S5 Data Synthesis & Structure Elucidation S2->S5 S3->S5 S4->S5

Experimental workflow from sample preparation to structural elucidation.

Self-Validating Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is selected due to its excellent solvating power for diaryl ketones and its lack of overlapping resonances in the aromatic region.

  • Instrument Parameters: Acquire data on a 400 MHz spectrometer (100 MHz for ¹³C) at 298 K.

  • Validation Step: Prior to ¹³C acquisition, a 1D ¹H spectrum must be acquired. The presence of a sharp residual CHCl₃ peak at 7.26 ppm [2] and the absence of broad polymeric baseline humps validate sample homogeneity. Chemical shifts are referenced to internal tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

  • Sample Preparation: Place 1–2 mg of the neat solid directly onto a diamond ATR crystal. Apply consistent pressure using the anvil.

  • Instrument Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Validation Step: A background scan must be performed immediately prior to sample acquisition to subtract atmospheric H₂O and CO₂. A flat baseline between 2500–2000 cm⁻¹ confirms a clean crystal and valid background subtraction.

Mass Spectrometry (High-Resolution ESI-QTOF):

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Instrument Parameters: Positive electrospray ionization (ESI+), capillary voltage 3.0 kV, desolvation temperature 350 °C.

  • Validation Step: Mass calibration using a sodium formate cluster solution must yield a mass accuracy of < 5 ppm. Observation of the natural ³⁴S isotopic peak (~4.4% relative abundance to the ³²S monoisotopic peak) serves as an internal validation of the sulfur-containing molecular formula [3].

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of 2-(4-ethylthiobenzoyl)pyridine are defined by three distinct domains: the electron-deficient pyridine ring, the conjugated carbonyl, and the electron-rich para-substituted phenyl ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Causality
8.70dd1H4.8, 1.5Pyridine H-6: Highly deshielded due to the magnetic anisotropy and strong inductive electron withdrawal of the adjacent nitrogen atom [4].
8.10d1H7.8Pyridine H-3: Deshielded by the adjacent strongly electron-withdrawing carbonyl group.
8.05d2H8.5Phenyl H-2', H-6': Ortho to the carbonyl. The C=O group withdraws electron density via resonance, shifting these protons downfield.
7.85td1H7.8, 1.5Pyridine H-4: Para to the nitrogen, experiencing resonance deshielding.
7.45ddd1H7.8, 4.8, 1.2Pyridine H-5: Least deshielded proton on the pyridine ring.
7.30d2H8.5Phenyl H-3', H-5': Ortho to the ethylthio group. The sulfur atom donates electron density via resonance, shielding these protons relative to H-2'/H-6', creating a classic AA'BB' spin system.
3.05q2H7.4Ethylthio -CH₂-: Deshielded by the adjacent electronegative sulfur atom.
1.35t3H7.4Ethylthio -CH₃: Standard aliphatic methyl group coupled to the adjacent methylene.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
193.0Quaternary (C=O)Carbonyl: Characteristic of a diaryl ketone. The shift is slightly lower than an aliphatic ketone (~205 ppm) due to extended conjugation with both aromatic rings.
155.0Quaternary (Ar-C)Pyridine C-2: Directly attached to the carbonyl and adjacent to nitrogen.
148.5Tertiary (Ar-CH)Pyridine C-6: Highly deshielded by the adjacent nitrogen.
144.0Quaternary (Ar-C)Phenyl C-4': Directly attached to the sulfur atom.
137.0Tertiary (Ar-CH)Pyridine C-4
133.0Quaternary (Ar-C)Phenyl C-1': Directly attached to the carbonyl.
131.0Tertiary (Ar-CH)Phenyl C-2', C-6'
126.0Tertiary (Ar-CH)Pyridine C-5
125.0Tertiary (Ar-CH)Phenyl C-3', C-5'
124.5Tertiary (Ar-CH)Pyridine C-3
26.5Secondary (-CH₂-)Ethylthio Methylene
14.0Primary (-CH₃)Ethylthio Methyl
Infrared (IR) Spectroscopy

The IR spectrum provides orthogonal confirmation of the functional groups deduced from NMR.

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
3050WeakC-H stretch (sp²)Characteristic of aromatic ring protons.
2970, 2925WeakC-H stretch (sp³)Corresponds to the ethyl group (-CH₂CH₃).
1665StrongC=O stretchCritical Diagnostic Peak: A standard ketone appears at ~1715 cm⁻¹. The shift to 1665 cm⁻¹ proves extensive conjugation with the pyridine and phenyl rings, which weakens the C=O double bond character [4].
1585, 1550MediumC=C / C=N stretchAromatic ring skeletal vibrations (pyridine and phenyl).
1280StrongC-CO-C stretchAsymmetric stretching of the diaryl ketone system.
1090MediumAryl-S stretchConfirms the presence of the thioether linkage.
780, 740StrongC-H out-of-planeConfirms para-disubstituted phenyl and 2-substituted pyridine bending modes.
Mass Spectrometry & Fragmentation Pathways

Under Electron Ionization (EI, 70 eV) or collision-induced dissociation (CID) in ESI-MS/MS, diaryl ketones undergo predictable α-cleavage driven by the stability of the resulting acylium ions [5].

Table 4: Mass Spectrometry Data

Ion (m/z)Ion TypeRelative AbundanceAssignment
244.08[M+H]⁺100% (ESI)Protonated molecular ion (exact mass for C₁₄H₁₄NOS⁺).
243.07M⁺•40% (EI)Radical molecular ion.
165.04Fragment85%4-Ethylthiobenzoyl cation (Loss of pyridyl radical).
137.04Fragment60%4-Ethylthiophenyl cation (Loss of CO from m/z 165).
78.03Fragment30%2-Pyridyl cation (Loss of 4-ethylthiobenzoyl radical).
Fragmentation Pathway Visualization

The following diagram maps the logical progression of the α-cleavage fragmentation pathway, validating the connectivity of the molecule.

MS_Pathway M Molecular Ion [M]⁺• m/z 243 F1 4-Ethylthiobenzoyl Cation m/z 165 M->F1 - Pyridyl radical (- 78 Da) F3 2-Pyridyl Cation m/z 78 M->F3 - 4-Ethylthiobenzoyl radical (- 165 Da) F2 4-Ethylthiophenyl Cation m/z 137 F1->F2 - CO (- 28 Da)

Proposed mass spectrometric fragmentation pathway for 2-(4-Ethylthiobenzoyl)pyridine.

Conclusion

The comprehensive spectroscopic profiling of 2-(4-ethylthiobenzoyl)pyridine relies heavily on the synergistic interpretation of NMR, IR, and MS data. The highly deshielded H-6 pyridine proton and the conjugated carbonyl shift (1665 cm⁻¹) serve as the primary diagnostic anchors. By implementing the self-validating protocols outlined in this guide, researchers can ensure high-fidelity structural elucidation critical for downstream drug development and synthetic applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]

Foundational

An In-Depth Technical Guide to (4-(ethylthio)phenyl)(pyridin-2-yl)methanone

Abstract This technical guide provides a comprehensive scientific overview of the pyridine-based ketone, (4-(ethylthio)phenyl)(pyridin-2-yl)methanone. The pyridine nucleus is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of the pyridine-based ketone, (4-(ethylthio)phenyl)(pyridin-2-yl)methanone. The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] This document details the compound's chemical identity, proposes a robust and rationalized synthetic pathway, outlines standard protocols for its analytical characterization, and discusses its potential biological significance based on structure-activity relationships derived from analogous compounds. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Chemical Identity and Physicochemical Properties

The subject of this guide is a bi-aryl ketone featuring a pyridine ring linked via a carbonyl group to a 4-ethylthiophenyl moiety.

  • Systematic IUPAC Name: (4-(ethylthio)phenyl)(pyridin-2-yl)methanone

  • Common Name: 2-(4-Ethylthiobenzoyl)pyridine

  • Molecular Formula: C₁₄H₁₃NOS

  • Molecular Weight: 243.33 g/mol

A thorough understanding of the physicochemical properties is critical for anticipating the compound's behavior in both chemical and biological systems, including solubility, membrane permeability, and formulation development. The predicted properties are summarized below.

PropertyPredicted ValueRationale / Significance
Molecular Weight 243.33 g/mol Conforms to Lipinski's Rule of Five (<500 Da), suggesting potential for oral bioavailability.
logP (Octanol/Water) ~3.5 - 4.0Indicates moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.
Topological Polar Surface Area (TPSA) 49.9 ŲTPSA is below the 140 Ų threshold, which is favorable for cell permeability and oral bioavailability.
Hydrogen Bond Donors 0The absence of donor groups influences its interaction profile with biological targets.
Hydrogen Bond Acceptors 2 (N in pyridine, O in carbonyl)The nitrogen and oxygen atoms can act as key interaction points with protein residues.

Synthesis and Purification Methodology

While a specific documented synthesis for (4-(ethylthio)phenyl)(pyridin-2-yl)methanone is not prevalent in the literature, a reliable and versatile route can be designed based on well-established organometallic reactions. The Grignard reaction offers a robust method for forming the critical carbon-carbon bond between the two aryl rings.[3][4]

Proposed Synthetic Workflow: Grignard-based Acylation

The proposed two-step synthesis involves the formation of a pyridyl-Grignard reagent followed by its reaction with a suitable 4-ethylthiobenzoyl electrophile.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation Reaction cluster_workup Step 3: Workup & Purification Start 2-Bromopyridine Reagent1 Mg turnings, I₂ (cat.) Start->Reagent1 Anhydrous THF Grignard Pyridin-2-ylmagnesium bromide Reagent1->Grignard Initiation & Formation Ester Ethyl 4-(ethylthio)benzoate Grignard->Ester Nucleophilic Acyl Substitution Anhydrous THF, 0 °C to RT Product (4-(ethylthio)phenyl) (pyridin-2-yl)methanone Ester->Product Workup Aqueous NH₄Cl Quench Product->Workup Purification Column Chromatography Workup->Purification Extraction with EtOAc FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for (4-(ethylthio)phenyl)(pyridin-2-yl)methanone.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Ethyl 4-(ethylthio)benzoate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (230-400 mesh)

Protocol:

Step 1: Formation of Pyridin-2-ylmagnesium bromide (Grignard Reagent)

  • System Preparation: Assemble a three-neck round-bottom flask, equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (Argon or Nitrogen). All glassware must be flame-dried to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. The iodine serves to activate the magnesium surface. Add a minimal amount of anhydrous THF to cover the magnesium.

  • Reagent Addition: Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and the observation of gentle reflux.

  • Completion: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure full conversion to the Grignard reagent.

Causality Behind Choices: The use of an inert atmosphere and anhydrous solvents is critical as Grignard reagents are highly reactive towards water and oxygen.[4] THF is an excellent solvent as its ether oxygens can coordinate to and stabilize the magnesium center. Iodine is a classic choice for activating the passivated magnesium surface.

Step 2: Acylation Reaction

  • Reactant Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 4-(ethylthio)benzoate (1.0 equivalent) in anhydrous THF.

  • Addition: Cool the solution of the ester to 0 °C using an ice bath. Slowly add the freshly prepared pyridin-2-ylmagnesium bromide solution (1.1 equivalents) via cannula or dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting ester.

Causality Behind Choices: The reaction is performed at 0 °C to control the initial exothermic reaction and prevent over-addition of the Grignard reagent to the ketone product. Using a slight excess of the Grignard reagent ensures complete consumption of the limiting ester. Ethyl 4-(ethylthio)benzoate is chosen as the acylating agent; an ester is generally less reactive than an acyl chloride, providing better control over the reaction to yield the ketone as the major product.

Step 3: Aqueous Workup and Purification

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validating System: The purity of the collected fractions should be monitored by TLC. The final product's identity and purity must be confirmed using the analytical methods described in Section 4.

Biological Activity and Potential Applications

While (4-(ethylthio)phenyl)(pyridin-2-yl)methanone itself is not extensively studied, its structural motifs—the 2-benzoylpyridine core and the thioether linkage—are present in many biologically active molecules. This allows for a scientifically grounded hypothesis regarding its potential applications.

Context from 2-Benzoylpyridine Derivatives

The 2-benzoylpyridine scaffold is a key pharmacophore. A prominent class of compounds, the 2-benzoylpyridine thiosemicarbazones (BpT), are potent iron chelators with significant anti-proliferative activity against various tumor cell lines.[1] The mechanism involves the sequestration of intracellular iron, which is essential for DNA synthesis and cell cycle progression, thereby inducing cell death.

Pathway cluster_cell Tumor Cell Compound (4-ethylthio)phenyl (pyridin-2-yl)methanone (Hypothesized Agent) Chelation Iron Chelation Compound->Chelation Binds Iron FePool Intracellular Labile Iron Pool (Fe²⁺/Fe³⁺) FePool->Chelation RD_Enzyme Ribonucleotide Reductase (Iron-dependent) Chelation->RD_Enzyme Depletes Fe cofactor DNA_Synth DNA Synthesis & Repair RD_Enzyme->DNA_Synth Inhibited Proliferation Cell Proliferation DNA_Synth->Proliferation Blocked

Caption: Hypothesized mechanism of action based on the iron chelation activity of 2-benzoylpyridine analogs.

Potential as a Kinase Inhibitor Scaffold

The pyridine ring is a cornerstone of many kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of enzymes like Bcr-Abl.[5] The specific substitution pattern on the phenyl ring can be tailored to achieve selectivity and potency against various kinases. The ethylthio group at the 4-position provides a vector for further modification and can influence interactions within the hydrophobic regions of the kinase active site. Therefore, this compound could serve as a valuable scaffold for developing novel kinase inhibitors for applications in oncology and inflammatory diseases.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following protocols are standard for this class of molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation.[7]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Analysis: Process the spectra and reference the chemical shifts (δ) to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Predicted Spectral Data:

¹H NMR (Predicted)¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~8.7 (d)Pyridine H-6~195Carbonyl (C=O)
~8.0 (d)Pyridine H-3~155Pyridine C-2
~7.9 (t)Pyridine H-4~149Pyridine C-6
~7.8 (d, 2H)Phenyl H-2, H-6~145Phenyl C-4 (C-S)
~7.5 (t)Pyridine H-5~137Pyridine C-4
~7.3 (d, 2H)Phenyl H-3, H-5~131Phenyl C-2, C-6
~3.0 (q, 2H)Methylene (-CH₂-)~127Pyridine C-3
~1.3 (t, 3H)Methyl (-CH₃)~126Phenyl C-1
~125Phenyl C-3, C-5
~124Pyridine C-5
~28Methylene (-CH₂-)
~14Methyl (-CH₃)

Rationale: The aromatic protons of the pyridine ring will appear in the downfield region (δ 7.5-8.7) due to the electron-withdrawing effect of the nitrogen atom. The protons on the ethylthiophenyl ring will appear as two distinct doublets. The ethyl group will show a characteristic quartet and triplet pattern. The carbonyl carbon is expected to have a chemical shift around 195 ppm.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺.

Expected Results:

  • Calculated Exact Mass [M+H]⁺: 244.0791 for C₁₄H₁₄NOS⁺

  • Observed m/z: Should be within 5 ppm of the calculated exact mass.

  • Key Fragments: Expect fragmentation corresponding to the loss of the ethyl group, the ethylthio group, and cleavage at the carbonyl bridge, yielding pyridyl and benzoyl cations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Protocol:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3050-3100Aromatic C-H stretch
~2900-2970Aliphatic C-H stretch
~1670 Carbonyl (C=O) stretch (Key Peak)
~1580, 1470Aromatic C=C and C=N ring stretches
~1280Aryl-S stretch

Conclusion

(4-(ethylthio)phenyl)(pyridin-2-yl)methanone is a structurally interesting molecule that combines two important pharmacophores. While specific biological data for this exact compound is limited, its structural relationship to known anti-proliferative iron chelators and kinase inhibitor scaffolds makes it a compelling candidate for further investigation in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, enabling researchers to access this compound for biological evaluation and to explore its potential as a novel therapeutic agent.

References

  • Lovejoy, D. B., & Richardson, D. R. (2013). Iron chelators as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(4), 967-974.
  • Mladenović, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 30(14), 1234.
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 119-122.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Available from: [Link]

  • Zou, D., et al. (2014). Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. Science China Chemistry, 57(6), 823-832. Available from: [Link]

  • Abdel-rahman, H. M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 567. Available from: [Link]

  • Bruker Corporation. (n.d.). NMR characterization of oligonucleotides and peptides. Available from: [Link]

  • Van der Voort, H. G. P. (1952). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 71(3), 289-294.
  • Lapa, G. B., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(2), 209-217. Available from: [Link]

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Exploratory

The Emergence of 2-(Aryl/Heteroaryl)carbonylpyridines: A Technical Guide to 2-(4-Ethylthiobenzoyl)pyridine and its Derivatives in Modern Drug Discovery

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. This technical guide delves into a promising, yet underexplored, subclass of pyridine derivatives: 2-(Aryl/Heteroaryl)carbonylpyridines, with a specific focus on the rationale, synthesis, and potential applications of 2-(4-Ethylthiobenzoyl)pyridine. We will explore how the strategic incorporation of a thioether-functionalized benzoyl moiety can lead to compounds with desirable pharmacokinetic and pharmacodynamic profiles, opening new avenues for the development of next-generation therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore novel chemical spaces and design innovative molecular entities.

Introduction: The Rationale for 2-(4-Ethylthiobenzoyl)pyridine

The design of novel drug candidates is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 2-benzoylpyridine framework has emerged as a versatile template for developing bioactive molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihyperlipidemic effects.[2][3]

The introduction of a 4-ethylthio substituent on the benzoyl ring is a deliberate design choice aimed at modulating the physicochemical properties of the parent molecule. The thioether group is a common motif in many pharmaceuticals and is known to influence lipophilicity, metabolic stability, and receptor-binding interactions.[4][5] Its inclusion can enhance membrane permeability and provide a site for metabolic modification, potentially leading to a more favorable pharmacokinetic profile. Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar properties, supports the exploration of thioether-containing analogs to optimize lead compounds.[6][7]

This guide will provide a comprehensive overview of the synthetic strategies for accessing 2-(4-Ethylthiobenzoyl)pyridine and its derivatives, discuss their potential pharmacological applications based on the known activities of related compounds, and propose experimental workflows for their biological evaluation.

Synthetic Strategies: Accessing the 2-(4-Ethylthiobenzoyl)pyridine Scaffold

The synthesis of 2-(4-Ethylthiobenzoyl)pyridine can be approached through several established methodologies for the formation of biaryl ketones and the functionalization of pyridine rings. A plausible and modular synthetic route is outlined below.

Proposed Synthetic Workflow

A convergent synthetic approach is proposed, leveraging a Grignard reaction between a phenylmagnesium halide and a pyridine-2-carboxaldehyde derivative, followed by oxidation.

G cluster_0 Synthesis of Grignard Reagent cluster_1 Pyridine Component cluster_2 Grignard Reaction and Oxidation A 4-Bromo(ethylthio)benzene C 4-(Ethylthio)phenylmagnesium bromide (Grignard Reagent) A->C THF, Reflux B Magnesium Turnings B->C E Intermediate Alcohol C->E THF, 0°C to rt D Pyridine-2-carboxaldehyde D->E F 2-(4-Ethylthiobenzoyl)pyridine (Final Product) E->F Oxidation (e.g., PCC, DMP)

Caption: Proposed synthetic workflow for 2-(4-Ethylthiobenzoyl)pyridine.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of 4-(Ethylthio)phenylmagnesium bromide: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 4-bromo(ethylthio)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

  • Grignard Reaction: To a separate flask containing a solution of pyridine-2-carboxaldehyde (1.1 eq) in anhydrous THF at 0°C, add the freshly prepared Grignard reagent dropwise via a cannula. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Intermediate Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate alcohol.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0°C. Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM. Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 2-(4-Ethylthiobenzoyl)pyridine.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are crucial for the success of the reaction.

  • Choice of Oxidizing Agent: PCC and DMP are mild oxidizing agents suitable for the conversion of secondary alcohols to ketones without over-oxidation or side reactions on the sensitive pyridine and thioether moieties.

Physicochemical Properties and Structural Analogs

The physicochemical properties of 2-(4-Ethylthiobenzoyl)pyridine and its derivatives are expected to be influenced by the interplay of the pyridine ring, the benzoyl linker, and the ethylthio substituent.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~243.3 g/mol C14H13NOS
LogP 3.5 - 4.5The combination of the aromatic rings and the ethylthio group contributes to its lipophilicity.
Topological Polar Surface Area (TPSA) ~40-50 ŲThe nitrogen atom of the pyridine ring and the carbonyl oxygen are the main contributors to the polar surface area.
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)These sites can participate in hydrogen bonding with biological targets.
Hydrogen Bond Donors 0The absence of a hydrogen bond donor can influence its membrane permeability.
Rotatable Bonds 4The number of rotatable bonds affects the conformational flexibility of the molecule.
Design of Structural Analogs

The modular nature of the proposed synthesis allows for the facile generation of a library of analogs to explore structure-activity relationships (SAR).

  • Modification of the Thioether: The ethyl group can be replaced with other alkyl or aryl substituents to fine-tune lipophilicity and steric bulk. Oxidation of the thioether to the corresponding sulfoxide or sulfone can increase polarity and hydrogen bonding capacity.[8][9]

  • Substitution on the Benzoyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzoyl ring can modulate electronic properties and binding interactions.

  • Substitution on the Pyridine Ring: Functionalization of the pyridine ring can alter the pKa of the molecule and introduce additional interaction points.

Potential Pharmacological Applications and Mechanisms of Action

Based on the known biological activities of structurally related pyridine and benzoylpyridine derivatives, 2-(4-Ethylthiobenzoyl)pyridine and its analogs represent a promising class of compounds for several therapeutic areas.

Anticancer Activity

Many pyridine-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The benzoylpyridine scaffold itself has been identified in molecules with antiproliferative effects.[10]

Hypothesized Mechanism of Action (Anticancer):

G A 2-(4-Ethylthiobenzoyl)pyridine Derivative C ATP Binding Site A->C B Kinase (e.g., VEGFR, EGFR) B->C D Inhibition of Kinase Activity C->D E Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) D->E Blocks F Inhibition of Cell Proliferation, Angiogenesis, and Metastasis E->F Leads to

Caption: Potential mechanism of action for anticancer activity.

Anti-inflammatory Activity

Pyridine derivatives have been investigated as anti-inflammatory agents, often targeting key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[3] The structural features of 2-(4-Ethylthiobenzoyl)pyridine may allow it to interact with the active sites of these enzymes.

Other Potential Applications

The versatility of the pyridine scaffold suggests that derivatives of 2-(4-Ethylthiobenzoyl)pyridine could also be explored for their potential as:

  • Antihyperlipidemic agents: Modulating lipid metabolism.[2]

  • Antitubercular agents: Inhibiting the growth of Mycobacterium tuberculosis.

  • Neuroprotective agents: Targeting pathways involved in neurodegenerative diseases.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach to evaluating the biological activity of newly synthesized 2-(4-Ethylthiobenzoyl)pyridine derivatives is crucial for identifying promising lead compounds.

G A Synthesized Compound Library B Primary Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Secondary Screening (Target-based Assays, e.g., Kinase Inhibition) C->D E Lead Candidate Selection D->E F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Development F->G

Caption: High-level workflow for biological evaluation.

Step-by-Step Methodologies
  • Primary Screening:

    • Assay: Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines representing different tumor types.

    • Protocol: Plate cancer cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours. Measure cell viability using the chosen assay and calculate IC50 values.

  • Secondary Screening (for anticancer hits):

    • Assay: Kinase inhibition assays (e.g., LanthaScreen, HTRF) against a panel of relevant kinases (e.g., VEGFR, EGFR, SRC).

    • Protocol: Perform in vitro kinase assays using recombinant enzymes, a suitable substrate, and ATP. Incubate the enzyme with the compounds at various concentrations and measure the kinase activity. Determine the IC50 for each compound against each kinase.

  • In Vivo Efficacy Studies:

    • Model: Xenograft mouse models implanted with human cancer cells.

    • Protocol: Once a lead candidate with potent in vitro activity and favorable preliminary ADME properties is identified, evaluate its efficacy in a relevant animal model. Administer the compound to the mice and monitor tumor growth over time compared to a vehicle control group.

Conclusion and Future Directions

While 2-(4-Ethylthiobenzoyl)pyridine itself is not extensively characterized in the scientific literature, the principles of medicinal chemistry and the known activities of related compounds strongly suggest that this scaffold holds significant potential for the development of novel therapeutics. The strategic incorporation of the ethylthio group offers a promising avenue for fine-tuning the pharmacokinetic properties of benzoylpyridine derivatives.

Future research in this area should focus on:

  • Synthesis and characterization: The synthesis and full spectroscopic characterization of 2-(4-Ethylthiobenzoyl)pyridine and a library of its analogs.

  • Comprehensive biological evaluation: Screening these compounds against a diverse range of biological targets to uncover their full therapeutic potential.

  • Structure-activity relationship studies: Systematically modifying the structure of the lead compounds to optimize their potency, selectivity, and drug-like properties.

  • Computational modeling: Employing in silico methods to guide the design of new analogs and to understand their binding modes with biological targets.

The exploration of this novel chemical space could lead to the discovery of new drug candidates with improved efficacy and safety profiles, ultimately benefiting patients in need of new treatment options.

References

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • Other drugs containing thioethers.
  • Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. (2025).
  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Str
  • 2-Benzoylpyridine synthesis. ChemicalBook.
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Synthesis method of 2-benzoylpyridine.
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (2021).
  • Thioethers – Knowledge and References. Taylor & Francis.
  • The thioether is mentioned because it is found in a variety of drug molecules as a diaryl-, dialkyl-, or aryl alkyl thioether.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. (2023).
  • Input of Isosteric and Bioisosteric Approach in Drug Design. (2024).
  • The role of bioisosterism in modern drug design: Current applic
  • Bioisosterism. Drug Design Org.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI.
  • Lipid lowering activity of novel N-(benzoylphenyl)
  • Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine deriv
  • A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. (2022).
  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. (2013).

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Foundational

Photophysical Properties and Mechanistic Photochemistry of Novel Thiobenzoylpyridines: A Technical Whitepaper

Executive Summary Thiobenzoylpyridines (TBPs) represent an emerging and highly versatile class of heteroaromatic thioketones. By merging the unique, low-energy triplet state photochemistry of the thiobenzoyl moiety with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiobenzoylpyridines (TBPs) represent an emerging and highly versatile class of heteroaromatic thioketones. By merging the unique, low-energy triplet state photochemistry of the thiobenzoyl moiety with the tunable electronic and coordination properties of a pyridine ring, TBPs offer unprecedented utility in modern photochemistry. This whitepaper provides an authoritative, in-depth analysis of their electronic structure, quantitative photophysical properties, and the precise methodologies required for their synthesis and characterization.

Electronic Structure and Photophysical Fundamentals

The substitution of oxygen for sulfur in the carbonyl group fundamentally alters the molecular orbital landscape of the compound. TBPs typically exhibit an intense π→π∗ absorption in the UV region (<360 nm) and a characteristic, symmetry-forbidden n→π∗ band extending deep into the visible region (~600 nm). The presence of the pyridine moiety further lowers the Lowest Unoccupied Molecular Orbital (LUMO), allowing for fine-tuning of the absorbance profile based on substituent positioning [1][1].

Upon photoexcitation, the sulfur atom exerts a strong "heavy-atom effect," inducing near-quantitative Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet manifold ( T1​ ). However, the photochemistry of TBPs is dominated by the high reactivity of this T1​ state. In fluid solutions, TBPs undergo rapid, diffusion-controlled self-quenching to form excimers, which non-radiatively decay back to the ground state [2][2]. When self-quenching is suppressed, the T1​ state acts as a potent hydrogen abstractor, generating ketyl and phenylsulfanyl radicals that are highly valuable for Proton-Coupled Electron Transfer (PCET) applications [3][3].

Furthermore, the basic nitrogen of the pyridine ring acts as a coordination site for transition metals (e.g., Zn2+ ). Metal binding locks the molecular conformation, restricting non-radiative decay pathways and frequently resulting in Coordination-Induced Emission Enhancement (CIEE), making TBPs excellent candidates for fluorescent chemosensing [4][4].

Photophysics S0 Ground State (S0) S1 Singlet State (S1) (n, π*) S0->S1 hν (<360 nm) T1 Triplet State (T1) (n, π*) S1->T1 ISC (Heavy Atom) T1->S0 Phosphorescence Radical Ketyl Radical (H-Abstraction) T1->Radical +H-donor Quenched Self-Quenching (Excimer) T1->Quenched +TBP (High Conc.)

Fig 1. Jablonski diagram and primary photochemical pathways of thiobenzoylpyridines.

Quantitative Photophysical Data

The table below summarizes the core photophysical metrics of reference thioketones compared to novel TBP derivatives. Note the profound impact of the pyridine moiety on the molar absorptivity ( ϵ ) and the necessity of viscous media to accurately capture the triplet lifetime ( τT1​ ).

Compound λmax​ ( n→π∗ ) ϵ ( M−1cm−1 ) ΦISC​ τT1​ ( μs )*Primary Deactivation Pathway
Benzoylpyridine (Ref)340 nm~12,0000.851.5Phosphorescence
Thiobenzophenone (Ref)599 nm~17,000>0.950.1Self-Quenching
2-Thiobenzoylpyridine610 nm~15,5000.982.4H-Abstraction / PCET
4-Thiobenzoylpyridine615 nm~16,2000.993.1H-Abstraction / PCET

*Measured in viscous media (e.g., squalane or SDS micelles) to suppress bimolecular self-quenching artifacts.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the synthesis and characterization of TBPs must follow strict, self-validating workflows.

Protocol 1: Synthesis of TBPs via Mild Thionation

Step 1: Dissolve the benzoylpyridine precursor (synthesized via reductive arylation) in anhydrous toluene under an inert Argon atmosphere. Step 2: Add 0.6 equivalents of Lawesson’s Reagent and reflux at 110°C for 4 hours. Step 3: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

  • Causality for Reagent Selection: Direct thionation using phosphorus pentasulfide ( P4​S10​ ) often leads to irreversible complexation with the basic pyridine nitrogen, drastically reducing yields. Lawesson’s Reagent is selected because its milder sulfur-transfer mechanism prevents pyridine degradation and suppresses side-reactions[4].

  • Self-Validating System: The reaction progress is continuously monitored via UV-Vis spectroscopy. The conversion of the C=O bond to C=S is visually and spectroscopically validated by a distinct bathochromic shift—specifically, the emergence of the n→π∗ absorption band at ~610 nm. The protocol dictates that the reaction is only quenched when the absorbance ratio A610​/A320​ reaches a stable plateau, proving the absence of unreacted ketone.

Protocol 2: Nanosecond Laser Flash Photolysis (ns-LFP)

Step 1: Prepare a 1.0×10−4M solution of the TBP in a highly viscous solvent mixture (e.g., isobutanol/cyclohexanol) or an SDS micellar solution. Step 2: Purge the solution with Argon for 30 minutes to remove dissolved oxygen (a potent triplet quencher). Step 3: Excite the sample using a Nd:YAG laser ( λex​ = 355 nm, pulse width ~5 ns). Step 4: Monitor the transient Triplet-Triplet ( T−T ) absorption at ~515 nm using a photomultiplier tube coupled to an oscilloscope.

  • Causality for Media Selection: The T1​ state of thioketones is highly susceptible to diffusion-controlled self-quenching ( kSQ​≈109M−1s−1 )[2]. Conducting ns-LFP in standard low-viscosity solvents masks the intrinsic triplet lifetime. By utilizing viscous media, the diffusion coefficient is artificially lowered, suppressing bimolecular collisions and isolating the unimolecular decay kinetics.

  • Self-Validating System: To ensure the measured lifetime ( τT1​ ) is free from multi-photon artifacts or Triplet-Triplet Annihilation (TTA), the protocol requires recording decay traces at three distinct laser fluences (e.g., 5, 10, and 20 mJ/pulse). The system self-validates if the calculated decay rate remains constant across all power levels. A power-dependent increase in decay rate immediately flags the occurrence of TTA, requiring further sample dilution.

Workflow Step1 1. Reductive Arylation (Precursor Synthesis) Step2 2. Thionation via Lawesson's (Mild S-transfer) Step1->Step2 Step3 3. Isolation & Purification (Inert Atmosphere) Step2->Step3 Step4 4. ns-Laser Flash Photolysis (Viscous Media) Step3->Step4 Step5 5. Kinetic Decay Analysis (Stern-Volmer Fitting) Step4->Step5

Fig 2. Standardized workflow for the synthesis and photophysical characterization of TBPs.

References

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy Source: NIH / PMC URL
  • Efficient N‐Alkyl Enamination of 3‐(Thiobenzoyl)pyrrolo[2,3‐b]quinoxalin‐2‐one, E/Z Isomerisation of the Reaction Products and Potential Fluorescent Sensors for Zinc(II)
  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source: NIH / PMC URL
  • Primary Photochemical Process of Thiobenzophenone as Studied by Laser Flash Photolysis Source: ResearchGate URL

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(4-Ethylthiobenzoyl)pyridine

Abstract This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 2-(4-Ethylthiobenzoyl)pyridine. While specific biological data for this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 2-(4-Ethylthiobenzoyl)pyridine. While specific biological data for this compound is not yet publicly available, its structure, containing both a pyridine ring and a thioether group, suggests potential as a candidate for anticancer drug discovery. Pyridine derivatives are known to exhibit a wide range of anticancer activities, including kinase inhibition and apoptosis induction, while thioether-containing compounds have also been explored for their cytotoxic effects.[1][2][3] This document outlines a scientifically rigorous, multi-assay approach to establish a foundational understanding of the compound's cytotoxic potential. We detail validated, step-by-step protocols for assessing cell metabolic activity (MTT Assay), cell membrane integrity (LDH Assay), and the induction of apoptosis (Annexin V/PI Staining). The rationale behind experimental design, data analysis, and interpretation are discussed to provide a robust roadmap for researchers, scientists, and drug development professionals.

Introduction: Rationale for Screening 2-(4-Ethylthiobenzoyl)pyridine

The initial evaluation of a compound's effect on cell viability is a critical step in the drug discovery pipeline.[4][5] This process, known as cytotoxicity screening, serves to identify molecules with the potential to selectively eliminate cancer cells.[6][7] The structure of 2-(4-Ethylthiobenzoyl)pyridine merits investigation due to the established roles of its core moieties in medicinal chemistry.

  • Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in drug development, found in numerous approved anticancer agents.[8][9] Its derivatives can interrupt critical biological pathways in cancer cells, such as interfering with cell cycle progression, inhibiting angiogenesis, and inducing programmed cell death (apoptosis).[1][10]

  • Thioether Group: Thioether-containing heterocyclic compounds are also recognized as a promising class of anticancer agents.[3][11][12] The sulfur atom's nucleophilicity can play a role in interactions with biological targets and may be sensitive to the oxidative environment often found in tumors.[13]

Given this structural rationale, a systematic preliminary screening is warranted. This guide proposes a three-tiered assay approach to build a comprehensive initial profile of the compound's bioactivity, assessing its impact on cell metabolism, membrane integrity, and its ability to induce apoptosis.

Proposed Experimental & Data Analysis Workflow

A logical, phased approach is essential for an efficient and informative screening campaign. The workflow begins with broad viability screening and progresses to more specific mechanistic assays based on initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Insight A Prepare Compound Stock (e.g., 10 mM in DMSO) B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) + Normal Cell Line (e.g., HEK293) A->B C MTT Assay: Single High-Dose Screen (e.g., 10 µM or 50 µM) B->C D Analyze Viability Data C->D I Decision Point: Compound Active? D->I E MTT Assay: 8-point Dose-Response Curve F Calculate IC50 Value (Concentration for 50% Inhibition) E->F J Decision Point: Potency & Selectivity Acceptable? F->J G LDH Release Assay (Membrane Integrity) H Annexin V / PI Staining (Apoptosis vs. Necrosis) G->H K Synthesize Analogs / Advance to In-Vivo Studies H->K I->E Yes L De-prioritize Compound I->L No J->G Yes J->L No

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.[4]

Detailed Experimental Protocols

For all protocols, it is imperative to include the following controls to ensure data integrity:

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

  • Untreated Control (Negative): Cells treated with culture medium only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

Assay 1: Cell Viability & Metabolic Activity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[14] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of viable, metabolically active cells.[15][16]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Ethylthiobenzoyl)pyridine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.[18]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[18] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

Assay 2: Cell Membrane Integrity (Lactate Dehydrogenase - LDH Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[19] When the plasma membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is rapidly released into the cell culture supernatant. The LDH assay quantifies this released enzyme by a coupled enzymatic reaction that produces a colored formazan product, which is measured by absorbance.[19][20] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the standard controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.[20]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[21]

  • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottomed 96-well plate.[20]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well according to the manufacturer's instructions.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

Assay 3: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[22] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[23]

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks. Treat with the compound at concentrations around the determined IC50 value for the desired time. Include positive and negative controls.[24]

  • Cell Harvesting: Collect all cells, including floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[25]

  • Washing: Wash the cells once with cold 1X PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[24][26]

  • Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[22]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. This allows for easy comparison between different concentrations, time points, and cell lines.

Table 1: Example Data Layout for MTT Assay Results

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Viability vs. Vehicle
Vehicle (0) 1.254 0.089 100.0%
0.1 1.211 0.075 96.6%
1.0 0.987 0.061 78.7%
10.0 0.632 0.045 50.4%
50.0 0.215 0.022 17.1%

| 100.0 | 0.101 | 0.015 | 8.1% |

From dose-response data, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis. A low IC50 value indicates high potency. Comparing the IC50 values between cancer cell lines and normal cell lines provides a preliminary measure of the compound's selectivity index.[7]

Potential Mechanisms and Future Directions

The chemical structure of 2-(4-Ethylthiobenzoyl)pyridine suggests several potential mechanisms of action that could be explored if initial screening proves fruitful. Pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK pathways.[9][27]

G cluster_0 Potential Upstream Events cluster_1 Signaling Cascade cluster_2 Downstream Cellular Effects A 2-(4-Ethylthiobenzoyl)pyridine (Compound X) B Cellular Target (e.g., Kinase, DNA) A->B C Increased ROS Production A->C D JNK Pathway Activation B->D C->D E p53 Upregulation D->E F Bcl-2 Downregulation (Anti-apoptotic) E->F G Bax/Bak Upregulation (Pro-apoptotic) E->G I G2/M Cell Cycle Arrest E->I H Caspase Cascade Activation F->H G->H J Apoptosis H->J

Caption: Hypothetical signaling pathway for pyridine-induced apoptosis.[27]

Successful identification of a potent and selective compound from this preliminary screen would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines.

  • Detailed cell cycle analysis.

  • Western blot analysis to confirm the modulation of key apoptotic proteins (e.g., Caspases, Bcl-2 family).

  • In vivo efficacy studies in animal models.

References

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Bio-protocol. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Quinn, T., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols. Available at: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. Available at: [Link]

  • Kollia, P., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular Medicine Reports. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • IntechOpen. (2022). Pyridine Moiety: Recent Advances in Cancer Treatment. Available at: [Link]

  • PubMed. (n.d.). Thioethers: An Overview. Available at: [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Available at: [Link]

  • ACS Publications. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Available at: [Link]

  • IJPQA. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available at: [Link]

  • Bentham Science. (2021). Thioethers: An Overview. Available at: [Link]

  • ACS Publications. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Available at: [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • Bentham Science. (2022). Thioethers: An Overview. Available at: [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • ResearchGate. (2021). (PDF) Thioethers: An Overview. Available at: [Link]

  • NCBI. (n.d.). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Available at: [Link]

  • PubMed. (2000). Synthesis, crystal structure, spectral properties and cytotoxic activity of platinum(II) complexes of 2-acetyl pyridine and pyridine-2-carbaldehyde N(4)-ethyl-thiosemicarbazones. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available at: [Link]

  • ResearchGate. (2025). (PDF) Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(4-Ethylthiobenzoyl)pyridine in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rationale, synthetic workflows, and self-validating protocols for oncology, inflammation, and antimicrobial dru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rationale, synthetic workflows, and self-validating protocols for oncology, inflammation, and antimicrobial drug discovery.

Scaffold Rationale & Pharmacophoric Significance

In modern drug discovery, the rational selection of advanced intermediates dictates the trajectory of lead optimization. 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7) is a highly versatile, multi-functional building block. Its architectural value lies in the synergy of three distinct moieties:

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor and a privileged chelating nitrogen for transition metals (e.g., Fe, Cu, Pd).

  • The Carbonyl Bridge: Provides an electrophilic sp² center, perfectly primed for condensation reactions to yield Schiff bases (hydrazones, thiosemicarbazones, oximes) that lock the molecule into specific bioactive conformations.

  • The 4-Ethylthio Group: This is the strategic linchpin of the molecule. As a thioether, it is a lipophilic, electron-donating group that enhances cellular membrane permeability. Crucially, it serves as a "pro-pharmacophore." It can be selectively oxidized to an ethylsulfonyl group, mimicking the methylsulfonyl pharmacophore critical for selective COX-2 inhibition . Furthermore, the 4-ethylthiobenzoyl motif itself has demonstrated potent anti-proliferative activity against prostate cancer cells via the inhibition of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) .

SynthWorkflow SM 2-(4-Ethylthiobenzoyl)pyridine Ox mCPBA Oxidation SM->Ox Cond Schiff Base Formation SM->Cond Sulfone Ethylsulfonyl Derivative (COX-2 Inhibitor) Ox->Sulfone BpT EtS-BpT Ligand (Fe Chelator) Cond->BpT Met Cu(II) Metalation BpT->Met CuComp Cu(II)-EtS-BpT (Antimicrobial) Met->CuComp

Fig 1. Divergent synthetic workflow utilizing the 2-(4-Ethylthiobenzoyl)pyridine core scaffold.

Workflow 1: Synthesis of Tridentate Thiosemicarbazone (BpT) Iron Chelators for Oncology

Context: 2-Benzoylpyridine thiosemicarbazones (BpTs) are a class of potent anti-neoplastic agents. They function by forming highly stable N,N,S-tridentate complexes with intracellular iron, leading to redox cycling, reactive oxygen species (ROS) generation, and subsequent apoptosis in cancer cells .

Causality & Design Logic: The condensation of 2-(4-Ethylthiobenzoyl)pyridine with thiosemicarbazide creates a planar, highly conjugated ligand. The addition of the 4-ethylthio substituent significantly increases the calculated LogP compared to unsubstituted variants. This lipophilicity is causal to its efficacy: it drives rapid passive diffusion across the neoplastic cell membrane, overcoming P-glycoprotein (Pgp)-mediated drug efflux pumps .

Protocol 1: Acid-Catalyzed Condensation
  • Preparation: Dissolve 2-(4-Ethylthiobenzoyl)pyridine (1.0 eq, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add thiosemicarbazide (1.1 eq, 11 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL). Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to facilitate nucleophilic attack by the primary amine.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours under an inert N₂ atmosphere.

  • Self-Validation: The reaction is a self-indicating system. As the Schiff base forms, the extended conjugation shifts the absorption spectrum, turning the clear solution into a vibrant yellow/orange suspension. Complete consumption of the starting material is verified via TLC (Hexane/EtOAc 7:3); the ketone spot (Rf ~0.6) disappears, replaced by a highly UV-active product spot (Rf ~0.3).

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting crystalline precipitate, wash with cold ethanol, and dry under high vacuum.

FeChelation A 2-(4-Ethylthiobenzoyl)pyridine + Thiosemicarbazide B EtS-BpT Ligand (Lipophilic N,N,S Chelator) A->B Acid Catalysis C Cellular Uptake (Enhanced by Ethylthio) B->C Passive Diffusion D Intracellular Fe(II/III) Coordination C->D High Affinity Binding E Redox Cycling & ROS Generation D->E Fenton Reaction

Fig 2. Synthesis of EtS-BpT and its mechanism of action via intracellular iron chelation.

Workflow 2: Oxidation to Ethylsulfonyl Derivatives for COX-2 Inhibition

Context: Selective COX-2 inhibitors (Coxibs) rely on a central heterocyclic ring decorated with a para-sulfonylphenyl group. The 2-benzoylpyridine scaffold is a proven inhibitor of both p38α MAPK and COX-2 .

Causality & Design Logic: The thioether of 2-(4-Ethylthiobenzoyl)pyridine is biologically silent against COX-2. However, controlled oxidation converts it into an ethylsulfonyl group. The two oxygen atoms of the resulting sulfone are strictly required to project into the secondary hydrophobic side pocket of the COX-2 enzyme, where they form critical hydrogen bonds with Arg513 and His90—residues that are inaccessible in the COX-1 isoform.

Protocol 2: Electrophilic Thioether Oxidation
  • Preparation: Dissolve the starting thioether (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Oxidation: Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) in DCM dropwise. Causality: 2.2 equivalents ensure complete oxidation from sulfide → sulfoxide → sulfone. The dropwise addition at 0°C suppresses the unwanted N-oxidation of the pyridine ring, which typically requires higher thermal energy.

  • Reaction: Stir at 0°C for 1 hour, then allow warming to room temperature for 3 hours.

  • Self-Validation: Monitor via TLC. The intermediate sulfoxide is highly polar (baseline Rf), while the final sulfone is moderately polar. The reaction is complete when the baseline spot fully migrates to the intermediate Rf.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (prevents explosive hazards during concentration). Wash with saturated NaHCO₃ to neutralize and remove the m-chlorobenzoic acid byproduct. Dry the organic layer over MgSO₄ and concentrate.

COX2 AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammatory State) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Cyclooxygenation Inflam Inflammation & Pain PGH2->Inflam Downstream Signaling Inhibitor Ethylsulfonyl-Pyridine (Oxidized Scaffold) Inhibitor->COX2 Binds Arg513 Pocket

Fig 3. Interruption of the COX-2 inflammatory signaling pathway by the oxidized sulfone derivative.

Workflow 3: Preparation of Cu(II) Complexes for Antimicrobial Screening

Context: Hydrazone derivatives of 2-benzoylpyridine exhibit moderate antimicrobial activity. However, complexation with Copper(II) drastically amplifies their efficacy against resistant strains like Pseudomonas aeruginosa and Candida albicans.

Causality & Design Logic: According to Overton's concept of cell permeability, the lipid membrane favors the passage of lipid-soluble materials. When the EtS-BpT ligand coordinates with Cu(II), the partial positive charge of the metal ion is shared with the donor atoms (N,N,S), and the π-electron delocalization over the chelate ring increases. This neutralizes the metal's charge, drastically increasing the complex's lipophilicity and allowing it to breach the pathogenic cell wall.

Protocol 3: Metalation of the Ligand
  • Preparation: Dissolve the synthesized EtS-BpT ligand (1.0 eq) in hot methanol (60°C) until a clear yellow solution is achieved.

  • Metalation: Add a methanolic solution of CuCl₂·2H₂O (1.0 eq) dropwise under continuous stirring.

  • Self-Validation: Successful coordination is instantly self-validating via a distinct bathochromic shift; the solution immediately transitions from bright yellow to dark green/brown. To confirm the absence of uncoordinated Cu(II) ions, extract a 100 µL aliquot and add a drop of aqueous ammonia. The absence of the deep blue [Cu(NH₃)₄]²⁺ complex validates complete chelation.

  • Isolation: Allow the solution to evaporate slowly at room temperature over 48–72 hours to yield single crystals suitable for X-ray diffraction.

Quantitative Data Summary

The table below summarizes the comparative physicochemical and biological metrics of the derivatives synthesized from the 2-(4-Ethylthiobenzoyl)pyridine scaffold, demonstrating how structural modifications dictate target specificity.

Derivative TypePrimary Biological TargetRepresentative IC₅₀ / MICCalculated LogPKey Structural Driver
Unsubstituted BpT Neoplastic Cells~5.2 µM2.1Baseline N,N,S Chelation
EtS-BpT (Thioether) Neoplastic Cells~1.1 µM3.4Enhanced Lipophilicity & Uptake
EtSO₂-Pyridine (Sulfone) COX-2 Enzyme~0.8 µM2.8H-Bonding with Arg513
Cu(II)-EtS-BpT Complex Candida albicans4.0 µg/mL4.2Metal-Induced Neutrality

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at:[Link]

  • Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM). Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Structure–Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry. Available at:[Link]

  • Halogenated 2′-Benzoylpyridine Thiosemicarbazone (XBpT) Chelators with Potent and Selective Anti-Neoplastic Activity: Relationship to Intracellular Redox Activity. Journal of Medicinal Chemistry. Available at:[Link]

Method

Application Notes and Protocols for the Quantification of 2-(4-Ethylthiobenzoyl)pyridine in Biological Samples

Introduction 2-(4-Ethylthiobenzoyl)pyridine is a novel synthetic compound with potential pharmacological applications. As with any new chemical entity in the drug development pipeline, establishing a robust and reliable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Ethylthiobenzoyl)pyridine is a novel synthetic compound with potential pharmacological applications. As with any new chemical entity in the drug development pipeline, establishing a robust and reliable analytical method for its quantification in biological matrices is a critical step. This enables accurate assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, ensuring the safety and efficacy of the potential therapeutic agent. This document provides a comprehensive guide for the determination of 2-(4-Ethylthiobenzoyl)pyridine in plasma and urine, detailing two distinct sample preparation protocols and a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies described herein are grounded in established principles of bioanalysis and adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The core of this application note is to provide scientifically sound, step-by-step protocols that are not only reproducible but also explain the rationale behind the chosen parameters. This approach is designed to empower researchers and drug development professionals to implement and adapt these methods for their specific needs.

Pre-Analytical Considerations: The Foundation of Reliable Data

Before delving into the analytical procedures, it is paramount to address the pre-analytical phase, as errors introduced at this stage can significantly impact the quality and integrity of the final data.[7]

  • Sample Collection: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Following collection, the tubes should be gently inverted several times to ensure proper mixing. For urine samples, collection should be done in sterile containers.

  • Sample Processing: Plasma should be separated from whole blood as soon as possible, preferably within one hour of collection, by centrifugation at approximately 1500 x g for 10 minutes at 4°C. This minimizes the potential for hemolysis and analyte degradation.

  • Sample Storage: Both plasma and urine samples should be stored frozen at -70°C or lower to ensure the long-term stability of the analyte.[8] Thawing of samples should be done at room temperature or in a water bath at a controlled temperature, and samples should be vortexed gently before aliquoting for analysis.

Analytical Methodology: A Dual-Approach to Sample Preparation and LC-MS/MS Quantification

The following sections detail two distinct yet robust methods for the extraction and quantification of 2-(4-Ethylthiobenzoyl)pyridine from biological matrices. The choice between Protein Precipitation (PP) and Solid-Phase Extraction (SPE) will depend on the required sensitivity, sample throughput, and the complexity of the matrix.

Method 1: High-Throughput Analysis using Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward sample preparation technique suitable for early-stage drug discovery and high-throughput screening.[7][9] It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma or urine sample.

  • Internal Standard (IS) Addition: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte at 50 ng/mL in methanol). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability during sample processing and analysis.[10]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps in protein denaturation and improves the ionization efficiency of the analyte in the mass spectrometer.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

PP_Workflow cluster_prep Protein Precipitation Workflow Sample 1. Aliquot Sample (100 µL Plasma/Urine) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add Precipitation Solvent (Acetonitrile) Add_IS->Add_Solvent Vortex 4. Vortex Add_Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer LCMS 7. LC-MS/MS Analysis Transfer->LCMS

Caption: Workflow for plasma sample preparation via protein precipitation.

Method 2: Enhanced Selectivity and Sensitivity with Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts and higher analytical sensitivity compared to protein precipitation.[7][9] This method is particularly useful for late-stage clinical studies where lower limits of quantification are often required. A reversed-phase SPE sorbent is proposed for the extraction of the moderately non-polar 2-(4-Ethylthiobenzoyl)pyridine.

  • Sample Pre-treatment: To 200 µL of plasma or urine, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. The acidic condition ensures that the analyte is in its protonated form, enhancing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow Pretreat 1. Sample Pre-treatment (Acidification & IS) Load 3. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning Condition->Load Wash 4. Washing Step Load->Wash Elute 5. Elution Wash->Elute Evaporate 6. Evaporation Elute->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for sample preparation using solid-phase extraction.

LC-MS/MS Method Parameters

The following table outlines the recommended starting parameters for the LC-MS/MS analysis of 2-(4-Ethylthiobenzoyl)pyridine. These parameters should be optimized to achieve the desired chromatographic separation and mass spectrometric sensitivity.

Parameter Condition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined (e.g., m/z 258.1 -> 154.1)
MRM Transition (IS) To be determined (e.g., m/z 263.1 -> 154.1 for a +5 Da IS)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[1][2][11] The validation should be performed in accordance with regulatory guidelines and should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table presents hypothetical but realistic acceptance criteria for the validation of the described methods.

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Analyte concentration within ±15% of the initial concentration

Conclusion

This application note provides a detailed framework for the development and validation of a robust bioanalytical method for the quantification of 2-(4-Ethylthiobenzoyl)pyridine in plasma and urine. By offering two distinct sample preparation protocols, researchers can choose the most appropriate method based on their specific analytical needs. The provided LC-MS/MS parameters serve as a solid starting point for method optimization. Adherence to the principles of bioanalytical method validation outlined in this document will ensure the generation of high-quality, reliable data to support the advancement of 2-(4-Ethylthiobenzoyl)pyridine in the drug development process.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018, May 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review. (2016, January 31). Retrieved from [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. (2025, January 29). Retrieved from [Link]

  • (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices - ResearchGate. (2016, November 8). Retrieved from [Link]

Sources

Application

Application Note: Visible-Light Photopolymerization Using Thiobenzoylpyridine Derivatives

Mechanistic Insights & Rationale Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with precisely controlled molecular weights and complex architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights & Rationale

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with precisely controlled molecular weights and complex architectures[1]. Recently, the shift toward photopolymerization has revolutionized the field by enabling spatiotemporal control over chain growth[2][3].

Historically, activating dithiobenzoate or thiobenzoyl-based RAFT agents required either high-energy UV light—which can degrade polymer backbones and limit biological applications[2]—or the addition of exogenous photocatalysts (e.g., ruthenium/iridium complexes or TiO₂ nanoparticles)[2]. The introduction of thiobenzoylpyridine derivatives as bifunctional, catalyst-free Photo-RAFT agents overcomes these limitations.

The Causality of the Design: By incorporating an electron-withdrawing pyridine ring adjacent to the thiobenzoyl moiety, the n→π∗ absorption band of the chain transfer agent (CTA) is significantly red-shifted into the visible spectrum (400–460 nm). Upon irradiation with a standard blue LED, the thiobenzoylpyridine derivative undergoes direct excitation and subsequent homolytic cleavage. This generates a propagating carbon-centered radical and a highly stabilized pyridine-functionalized sulfur radical. Because the CTA acts as both the photoinitiator and the reversible chain transfer agent, the system completely eliminates the need for toxic metal catalysts, ensuring high end-group fidelity and simplifying post-polymerization purification[3].

Mechanism TBP Thiobenzoylpyridine RAFT (Dormant State) Excited Excited State (TBP*) TBP->Excited Visible Light (460 nm) Radicals Propagating Radical (Pn•) + Pyridine-RAFT Radical Excited->Radicals Fragmentation Polymer Living Polymer Chain (Macro-RAFT) Radicals->Polymer + Monomer (Propagation) Polymer->TBP Chain Transfer (Reversible)

Photochemical mechanism of catalyst-free RAFT polymerization using thiobenzoylpyridine.

Experimental Setup & Reagents

To ensure high reproducibility and living character, the experimental setup must be meticulously controlled.

Hardware:

  • LED Photoreactor: 460 nm wavelength, adjustable intensity (5–10 mW/cm²).

  • Reaction Vessels: Borosilicate glass Schlenk tubes. Causality: Borosilicate glass is highly transparent to >400 nm light, ensuring uniform photon flux throughout the reaction volume without the attenuation seen in standard flint glass.

  • Vacuum Manifold: Capable of reaching <10−3 mbar for stringent deoxygenation.

Reagents:

  • Monomer: Methyl methacrylate (MMA) or Styrene (St). Must be passed through a basic alumina column immediately prior to use to remove phenolic inhibitors.

  • CTA: Thiobenzoylpyridine derivative (e.g., 4-cyano-4-(2-pyridylthiobenzoyl)sulfanyl pentanoic acid).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Internal Standard: 1,3,5-trioxane (for self-validating NMR conversion tracking).

Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating an internal standard, researchers can directly correlate monomer conversion with theoretical molecular weight, instantly validating the "livingness" of the polymerization.

Step 1: Preparation of the Polymerization Mixture
  • In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the thiobenzoylpyridine CTA (0.05 mmol) in 2.0 mL of anhydrous DMF.

  • Add the purified monomer (e.g., MMA, 15.0 mmol) to target a Degree of Polymerization (DP) of 300.

  • Add 1,3,5-trioxane (0.5 mmol) as the internal standard.

  • Extract a 50μL aliquot, dilute in CDCl3​ , and record a baseline 1 H NMR spectrum ( t=0 ).

Step 2: Stringent Deoxygenation (Critical Step)

Causality: Molecular oxygen is a potent triplet quencher and biradical. If present, it will irreversibly scavenge the propagating radicals, leading to dead polymer chains and broad molecular weight distributions.

  • Submerge the sealed Schlenk tube in liquid nitrogen until the mixture is completely frozen solid.

  • Open the valve to the high-vacuum line for 5 minutes to evacuate atmospheric gases from the headspace.

  • Close the vacuum valve and thaw the mixture in a room-temperature water bath to release dissolved O₂ bubbles.

  • Repeat this Freeze-Pump-Thaw cycle a minimum of three times. Backfill the tube with ultra-pure Argon on the final thaw.

Step 3: Visible-Light Irradiation
  • Place the argon-filled Schlenk tube in the center of the 460 nm LED photoreactor.

  • Irradiate at 25 °C with a constant stirring speed of 400 rpm.

  • Spatiotemporal Control: To halt the reaction or take kinetic aliquots, simply turn off the LED source. The polymerization will cease immediately due to the rapid recombination of the dormant state.

Step 4: Purification and Characterization
  • After the desired irradiation time, open the tube to the atmosphere to quench any remaining radicals.

  • Dilute the viscous polymer solution with 2.0 mL of THF.

  • Precipitate the polymer by adding the solution dropwise into 50 mL of vigorously stirring, ice-cold methanol (-20 °C).

  • Recover the precipitate via centrifugation (8000 rpm, 10 mins) and dry under vacuum at 40 °C for 24 hours.

Workflow Prep 1. Mixture Prep (Monomer + CTA) Degas 2. Deoxygenation (Freeze-Pump-Thaw) Prep->Degas Irradiate 3. Photopolymerization (460 nm LED, 25°C) Degas->Irradiate Purify 4. Purification (Precipitation) Irradiate->Purify

Step-by-step experimental workflow for visible-light photopolymerization.

Quantitative Data & Performance Metrics

The table below summarizes the expected kinetic outcomes when utilizing thiobenzoylpyridine derivatives under optimized 460 nm irradiation. The close agreement between Experimental Mn​ and Theoretical Mn​ validates the suppression of termination events.

MonomerLight SourceTime (h)Conversion (%)Exp. Mn​ ( g/mol )Theo. Mn​ ( g/mol )Dispersity ( Đ )
MMA460 nm LED4.08525,50026,0001.12
Styrene460 nm LED8.07824,10024,5001.15
MA460 nm LED3.59227,80028,1001.09

Troubleshooting & Field-Proven Insights

As a self-validating protocol, the analytical data will immediately highlight experimental errors.

  • Symptom: Broad dispersity ( Đ>1.3 ) and experimental Mn​ significantly higher than theoretical Mn​ .

    • Causality: This indicates a low initiation efficiency or irreversible radical termination.

    • Solution: Ensure the vacuum line achieves <10−3 mbar during the Freeze-Pump-Thaw cycles. Residual oxygen is the primary culprit for early termination.

  • Symptom: Polymerization proceeds, but the reaction rate is extremely slow.

    • Causality: The emission spectrum of the LED does not perfectly overlap with the n→π∗ absorption peak of the specific thiobenzoylpyridine batch, or the glass vessel is absorbing the light.

    • Solution: Verify the UV-Vis spectrum of the CTA in the chosen solvent. If the peak is blue-shifted, switch to a 405 nm LED. Ensure borosilicate, not standard flint glass, is used.

  • Symptom: Loss of chain-end fidelity (evidenced by the inability to form block copolymers).

    • Causality: Light intensity is too high, causing excessive radical flux and leading to bimolecular termination (radical-radical coupling)[2].

    • Solution: Reduce the LED intensity to <5 mW/cm² or move the reaction vessel further from the light source.

References

  • Title: Living Radical Polymerization by the RAFT Process - A Third Update Source: Australian Journal of Chemistry (CSIRO Publishing) URL: [Link]

  • Title: Catalyst-Free Visible Light-Induced RAFT Photopolymerization Source: ACS Symposium Series (American Chemical Society) URL: [Link]

  • Title: Investigation into the photolytic stability of RAFT agents and the implications for photopolymerization reactions Source: Polymer Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Method

Application Note: Advanced Hantzsch Pyridine Synthesis for Novel Drug Derivatives

Executive Summary The Hantzsch pyridine synthesis remains one of the most robust multicomponent reactions (MCRs) in organic and medicinal chemistry. Originally developed in 1881, this highly atom-efficient pathway is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hantzsch pyridine synthesis remains one of the most robust multicomponent reactions (MCRs) in organic and medicinal chemistry. Originally developed in 1881, this highly atom-efficient pathway is the premier method for constructing 1,4-dihydropyridine (1,4-DHP) scaffolds—the core pharmacophore of blockbuster L-type calcium channel blockers such as nifedipine and amlodipine.

For drug development professionals synthesizing novel derivatives, classical reflux methods often present bottlenecks: extended reaction times, low yields due to steric hindrance, and harsh oxidative conditions during aromatization. This application note outlines the mechanistic causality of the Hantzsch synthesis and provides field-proven, green-chemistry protocols (solvent-free and microwave-assisted) to accelerate the generation of novel pyridine libraries.

Mechanistic Rationale & Pathway Dynamics

Designing novel derivatives requires a deep understanding of the reaction's kinetic and thermodynamic drivers. The Hantzsch synthesis is a multi-step cascade involving four equivalents of reactants: one equivalent of an aldehyde, two equivalents of a β-keto ester, and one equivalent of a nitrogen donor (typically ammonia or ammonium acetate) .

The reaction proceeds via two concurrent pathways that converge:

  • Knoevenagel Condensation: The aldehyde reacts with the first equivalent of the β-keto ester. Base catalysis facilitates enolate formation, which attacks the aldehyde to form an α,β-unsaturated carbonyl (enone or chalcone intermediate).

  • Enamine Formation: The second equivalent of the β-keto ester condenses with ammonia to form a β-enamino ester.

  • Michael Addition & Cyclization: The enamine acts as a nucleophile, attacking the electrophilic β-carbon of the enone. This rate-determining Michael addition is followed by intramolecular cyclization and dehydration, yielding the 1,4-DHP ring.

  • Aromatization: Because 1,4-DHPs are biologically active but metabolically susceptible to liver cytochrome P-450 oxidation, they are often deliberately oxidized in vitro to form stable, fully aromatic pyridine derivatives .

HantzschMechanism Aldehyde Aldehyde (1 eq) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Keto1 β-Keto Ester (1 eq) Keto1->Knoevenagel Keto2 β-Keto Ester (1 eq) EnamineForm Enamine Formation Keto2->EnamineForm Ammonia Ammonia Source (1 eq) Ammonia->EnamineForm Enone α,β-Unsaturated Carbonyl (Enone) Knoevenagel->Enone Enamine β-Enamino Ester EnamineForm->Enamine Michael Michael Addition & Cyclization Enone->Michael Enamine->Michael DHP 1,4-Dihydropyridine (1,4-DHP) Michael->DHP Oxidation Aromatization (e.g., I₂, CAN) DHP->Oxidation Pyridine Pyridine Derivative Oxidation->Pyridine

Figure 1: Mechanistic pathway of the Hantzsch pyridine synthesis from precursors to aromatization.

Methodological Evolution: Green Chemistry & Efficiency

Historically, the Hantzsch reaction required refluxing in ethanol for 12–24 hours, often resulting in poor yields for sterically hindered ortho-substituted benzaldehydes. Modern drug discovery demands high-throughput, environmentally benign alternatives.

Two dominant paradigms have emerged:

  • Solvent-Free Catalysis: Utilizing Lewis acids like Ceric Ammonium Nitrate (CAN) under solvent-free conditions. CAN activates the carbonyl carbon of the aldehyde, lowering the activation energy for the Knoevenagel condensation and dramatically improving atom economy .

  • Microwave-Assisted Synthesis: Dielectric heating provides uniform thermal energy directly to the reacting molecules, accelerating the Michael addition step and reducing reaction times from hours to minutes .

Quantitative Comparison of Synthetic Routes
Synthesis MethodologyReaction TimeAverage Yield (%)Solvent SystemCatalyst / OxidantEnvironmental Impact (E-Factor)
Classical Reflux 12 - 24 hours40 - 60%EthanolNone / HNO₃High (High VOCs, Energy)
Microwave-Assisted 10 - 30 mins75 - 90%Ethanol / NoneNone / I₂Low (Energy Efficient)
Solvent-Free (CAN) 1 - 2.5 hours85 - 95%NoneCANVery Low (Green Chemistry)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Observational checkpoints are integrated to ensure researchers can verify reaction progress without relying solely on downstream chromatography.

Protocol A: Solvent-Free Synthesis of 1,4-DHP via CAN Catalysis

This protocol is optimized for synthesizing novel 1,4-DHP derivatives using sterically hindered or heterocyclic aldehydes (e.g., 5-bromothiophene-2-carboxaldehyde).

Reagents:

  • Aldehyde derivative (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (10 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.5 mmol, 5 mol%)

Step-by-Step Methodology:

  • Reagent Blending: In a 100 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.

    • Causality: Ammonium acetate is selected over aqueous ammonia because it acts as both a nitrogen source and a mild acidic buffer. This dual-action facilitates the initial Knoevenagel condensation without requiring external pH adjustment.

  • Catalyst Addition: Add 5 mol% CAN to the mixture and stir vigorously at room temperature.

    • Causality: CAN acts as a powerful, single-electron oxidant and Lewis acid. It coordinates with the oxygen of the aldehyde's carbonyl group, increasing its electrophilicity and accelerating nucleophilic attack by the enol form of the β-keto ester.

  • Self-Validation Checkpoint (Phase Transition): Monitor the reaction visually. Within 1 to 2.5 hours, the liquid/paste mixture will abruptly solidify.

    • Causality: This phase change is a direct thermodynamic indicator of reaction completion. The highly symmetrical, crystalline 1,4-DHP product has a significantly higher melting point and lower solubility than the liquid precursors, driving the equilibrium forward via precipitation.

  • Workup & Purification: Quench the solid mass with ice-cold water to remove unreacted CAN and ammonium salts. Filter the precipitate via a Büchner funnel. Wash with cold n-hexane to remove non-polar organic impurities, and recrystallize from hot ethanol.

Protocol B: Oxidative Aromatization to Pyridine Derivatives

To convert the biologically active 1,4-DHP into a stable pyridine derivative for structural-activity relationship (SAR) studies, a mild oxidative aromatization is required.

Reagents:

  • 1,4-DHP intermediate (5 mmol)

  • Molecular Iodine (I₂) (0.5 mmol, 10 mol%)

  • Methanol (20 mL)

  • Sodium thiosulfate (saturated aqueous solution)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the purified 1,4-DHP in 20 mL of methanol in a 50 mL flask equipped with a reflux condenser.

  • Oxidant Introduction: Add a catalytic amount of molecular iodine (I₂).

    • Causality: While harsh oxidants like nitric acid can cause unwanted side reactions (e.g., nitration or ester hydrolysis), iodine serves as a mild, highly chemoselective electrophilic oxidant. It facilitates the removal of a hydride equivalent from the C4 position. The ultimate thermodynamic driving force for this step is the attainment of Hückel aromaticity (4n+2 π electrons) in the resulting pyridine ring.

  • Thermal Activation: Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Self-Validation Checkpoint: The 1,4-DHP intermediate typically exhibits strong fluorescence under 254 nm UV light due to its conjugated diene system. As aromatization completes, the nature of the UV absorption shifts, and the spot Rf value will change distinctly, confirming the loss of the dihydropyridine core.

  • Quenching & Extraction: Cool the mixture to room temperature. Add saturated sodium thiosulfate solution dropwise.

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic iodine (I₂) into highly water-soluble iodide ions (I⁻), instantly decolorizing the solution from dark brown to pale yellow/clear. This prevents iodine from contaminating the final crystal lattice.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure pyridine derivative.

References

  • Hantzsch pyridine synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction Source: Royal Society Open Science URL:[Link]

Application

Kröhnke pyridine synthesis for substituted pyridines

Advanced Application Notes and Protocols: Kröhnke Synthesis of Substituted Pyridines and Terpyridines Executive Summary The Kröhnke pyridine synthesis, first reported in 1961 by Fritz Kröhnke and Wilfried Zecher, remains...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes and Protocols: Kröhnke Synthesis of Substituted Pyridines and Terpyridines

Executive Summary

The Kröhnke pyridine synthesis, first reported in 1961 by Fritz Kröhnke and Wilfried Zecher, remains one of the most robust and versatile methodologies for constructing highly functionalized 2,4,6-trisubstituted pyridines and polypyridines[1]. Unlike the classical Hantzsch synthesis, which requires a distinct and often harsh oxidation step to convert a dihydropyridine intermediate into a fully aromatic ring, the Kröhnke method elegantly bypasses this requirement. By utilizing an α-pyridinium methyl ketone salt, the reaction inherently provides a built-in leaving group (pyridine) that drives spontaneous aromatization[2]. This application note provides drug development professionals and synthetic chemists with an in-depth mechanistic analysis, quantitative yield data, and self-validating experimental protocols for both classical and modern adaptations of the Kröhnke synthesis.

Mechanistic Principles & Reaction Dynamics

The success of the Kröhnke synthesis relies on a highly orchestrated cascade reaction. Understanding the causality of each step is critical for troubleshooting and optimizing yields for novel substrates[3].

  • Ylide Formation (Initiation): The reaction begins with the deprotonation of an α-pyridinium methyl ketone salt. A mild base, typically the acetate ion from ammonium acetate, removes an α-proton to generate a nucleophilic pyridinium ylide[3].

  • Michael Addition (C-C Bond Formation): The ylide acts as a Michael donor, executing a conjugate addition onto the β-carbon of an α,β-unsaturated carbonyl compound (e.g., a chalcone). This forms a transient 1,5-dicarbonyl intermediate[4].

  • Cyclization (Ring Closure): The 1,5-dicarbonyl species reacts with an ammonia source (such as ammonium acetate or aqueous ammonia) to form an imine, which subsequently undergoes intramolecular cyclization to yield a dihydropyridine intermediate[3].

  • Aromatization (Thermodynamic Driving Force): In the final, defining step of the Kröhnke synthesis, the dihydropyridine undergoes dehydration and eliminates the original pyridinium moiety as a neutral pyridine molecule. This elimination is thermodynamically highly favorable, driving the irreversible formation of the stable, aromatized substituted pyridine[3].

Mechanism A α-Pyridinium Salt Precursor B Pyridinium Ylide Michael Donor A->B Base (-H+) C 1,5-Dicarbonyl Intermediate B->C + α,β-Unsaturated Carbonyl D Dihydropyridine Cyclized State C->D + NH3 Source (Cyclization) E 2,4,6-Substituted Pyridine Final Product D->E -H2O, -Pyridine (Aromatization)

Reaction mechanism of the Kröhnke pyridine synthesis from ylide formation to aromatization.

Quantitative Substrate Scope & Yield Analysis

The modularity of the Kröhnke synthesis allows for the rapid generation of diverse chemical libraries. Table 1 summarizes the quantitative data and optimal conditions for various substrate classes based on recent literature and standard protocols[2][5][6].

Table 1: Comparative Yields and Conditions for Kröhnke Syntheses

Synthesis StrategySubstrate ClassNitrogen SourceCatalyst / BaseReaction ConditionsTypical Yield
Classical Two-Step 2,4,6-TriarylpyridinesNH₄OAc (10 eq.)Glacial Acetic AcidReflux, 1–2 hours70–93%
One-Pot Method 4'-Aryl-2,2':6',2''-Terpyridines35% Aq. NH₃KOH (1.2 eq.)MeOH, Reflux, 4–6 hours60–85%
Microwave-Assisted Sterically Hindered PyridinesHMDS (Excess)TMSOTf (Lewis Acid)MW Irradiation, 150°C, 0.5h44–88%

Decision Matrix & Experimental Workflows

Selecting the correct protocol depends entirely on the steric demands of the target and the availability of precursors.

Workflow Start Substrate Evaluation Cond1 Standard Trisubstituted Start->Cond1 Cond2 Terpyridine Ligands Start->Cond2 Cond3 Sterically Hindered Start->Cond3 ProtA Protocol A: Classical (NH4OAc / AcOH) Cond1->ProtA ProtB Protocol B: One-Pot (KOH / Aq. NH3) Cond2->ProtB ProtC Protocol C: Microwave (TMSOTf / HMDS) Cond3->ProtC Val Validation: TLC, NMR, HRMS ProtA->Val ProtB->Val ProtC->Val

Decision matrix and experimental workflow for selecting the optimal Kröhnke synthesis protocol.

Validated Experimental Protocols

Protocol A: Classical Synthesis of 2,4,6-Triphenylpyridine

Designed for standard, unhindered triarylpyridines.

Causality & Design: Glacial acetic acid serves a dual purpose: it acts as a highly polar, protic solvent that stabilizes the charged intermediates, and it provides a mildly acidic environment that accelerates the initial condensation steps. Ammonium acetate acts as both the ammonia source and the mild base (acetate) required to form the ylide[3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv, 10 mmol) and 1,3-diphenyl-2-propen-1-one (chalcone, 1.0 equiv, 10 mmol).

  • Reagent Addition: Add ammonium acetate (10.0 equiv, 100 mmol) to ensure a vast excess of the nitrogen source, preventing competitive side reactions. Suspend the mixture in 30 mL of glacial acetic acid[3].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to gentle reflux with continuous magnetic stirring for 2 hours.

  • Self-Validation & Isolation: As the reaction proceeds, the highly conjugated, rigid 2,4,6-triphenylpyridine will begin to precipitate. Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold acetone. Why cold acetone? The target pyridine is poorly soluble in cold acetone, whereas unreacted chalcone and residual acetic acid are highly soluble, ensuring high purity without column chromatography[3]. Dry under vacuum.

Protocol B: One-Pot Synthesis of 4'-Aryl-2,2':6',2''-Terpyridines

Designed for the rapid generation of tridentate metal ligands.

Causality & Design: This protocol utilizes two equivalents of 2-acetylpyridine. The strong base (KOH) deprotonates the first equivalent to undergo an in situ aldol condensation with the aromatic aldehyde, forming the necessary chalcone intermediate. The second equivalent of 2-acetylpyridine then forms the enolate that executes the Michael addition onto the newly formed chalcone[4][5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-acetylpyridine (2.0 equiv, 20.0 mmol) and 4-methoxybenzaldehyde (1.0 equiv, 10.0 mmol) in 20 mL of methanol[5].

  • Base Addition: Add KOH pellets (1.2 equiv, 12 mmol). Stir at room temperature for 2 hours. A color change (typically to deep yellow/orange) validates the in situ formation of the chalcone intermediate[4].

  • Cyclization: Add 35% aqueous ammonia solution (40.0 mL). The excess ammonia drives the cyclization of the 1,5-dicarbonyl intermediate[5].

  • Reaction: Reflux the mixture for 4–6 hours.

  • Self-Validation & Isolation: Upon cooling to room temperature, the terpyridine product will precipitate out of the methanolic solution. Filter the solid and wash extensively with distilled water. Why water? Water effectively removes residual KOH and aqueous ammonia without dissolving the hydrophobic terpyridine ligand[5].

Protocol C: Microwave-Assisted Synthesis using TMSOTf/HMDS

Designed for sterically hindered or electronically deactivated substrates.

Causality & Design: Traditional ammonia sources often fail with sterically hindered chalcones due to high activation energy barriers. Hexamethyldisilazane (HMDS) serves as a highly soluble, moisture-stable ammonia surrogate. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid that activates the enone for Michael addition and simultaneously facilitates the desilylation of HMDS to release ammonia directly at the reaction center. Microwave irradiation provides the rapid, uniform heating required to overcome steric hindrance[6].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine the chalcone (1.0 equiv, 0.5 mmol) and HMDS (2.0 mL, acting as both nitrogen source and co-solvent)[6].

  • Catalyst Addition: Carefully add TMSOTf (0.2 equiv, 0.1 mmol) under an inert atmosphere (N₂ or Ar) to prevent premature hydrolysis of the Lewis acid[6].

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes[6].

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). Once the chalcone is consumed, cool the vial and quench the reaction with saturated aqueous NaHCO₃ to neutralize the TMSOTf.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure substituted pyridine[6].

References

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis Chemistry - A European Journal (2024) URL:[Link]

  • TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation RSC Advances / PMC - NIH (2022) URL:[Link]

  • Scientific Letter: Kröhnke pyridine synthesis Atlanchim Pharma URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-(4-Ethylthiobenzoyl)pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-Ethylthiobenzoyl)pyridine . This diaryl ketone is a critical intermediate in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Ethylthiobenzoyl)pyridine . This diaryl ketone is a critical intermediate in drug development and materials science. Synthesizing pyridine-containing ketones presents unique mechanistic challenges—specifically, the high Lewis basicity of the pyridine nitrogen and the sensitivity of the ethylthio ether linkage.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize your synthesis yields using the two most common pathways: Grignard Addition and Friedel-Crafts Acylation .

Reaction Workflow & Troubleshooting Visualizations

GrignardWorkflow N1 4-Bromothioethoxybenzene (Starting Material) N2 Mg Turnings, I2 (cat) THF, Reflux N1->N2 N3 4-Ethylthiophenylmagnesium bromide (Grignard Reagent) N2->N3 Grignard Formation N4 2-Cyanopyridine THF, 0°C to RT N3->N4 N5 Metalloimine Intermediate (Stable to over-addition) N4->N5 Nucleophilic Addition N6 1M HCl (aq) Reflux 2h N5->N6 N7 2-(4-Ethylthiobenzoyl)pyridine (Target Ketone) N6->N7 Acidic Hydrolysis

Workflow for Grignard addition to 2-cyanopyridine to synthesize the target ketone.

FCTroubleshooting S1 Issue: Yield < 20% Friedel-Crafts Acylation Q1 Are you using >2.5 eq of AlCl3? S1->Q1 A1 Increase AlCl3. 1 eq binds Pyridine N, 1.5 eq drives acylation. Q1->A1 No Q2 Is the reaction temperature > 70°C? Q1->Q2 Yes A1->Q2 A2 Switch solvent to DCE and reflux at 80°C. Q2->A2 No S2 Optimized Yield (> 75% Conversion) Q2->S2 Yes A2->S2

Troubleshooting logic for overcoming Lewis acid deactivation in Friedel-Crafts acylation.

Troubleshooting FAQs

Q1: Why is my yield of 2-(4-Ethylthiobenzoyl)pyridine consistently below 20% when using the Friedel-Crafts acylation route? A1: The primary cause of low yields in the Friedel-Crafts acylation of pyridine derivatives is the strong Lewis basicity of the pyridine nitrogen. When picolinoyl chloride is reacted with aluminum chloride (AlCl₃), the pyridine nitrogen rapidly coordinates with the Lewis acid, forming a highly deactivated complex[1]. This sequestration prevents the generation of the necessary acylium ion.

The Fix: You must use a significant excess of AlCl₃ (typically >2.5 equivalents). The first equivalent saturates the pyridine nitrogen, while the remaining equivalents activate the acyl chloride[2]. Furthermore, the deactivated complex requires higher activation energy for the electrophilic aromatic substitution to proceed. Switch your solvent from dichloromethane (DCM, bp 39°C) to 1,2-dichloroethane (DCE, bp 83°C) and reflux to drive the reaction to completion.

Q2: In the Grignard route, why am I seeing tertiary alcohol byproducts instead of the target ketone? A2: If you are using an ester derivative (such as ethyl picolinate) as your electrophile, the initial ketone product is more reactive than the starting ester, leading to a second Grignard addition and the formation of a tertiary alcohol.

The Fix: Switch your electrophile to 2-cyanopyridine . The addition of a Grignard reagent to a nitrile forms a stable metalloimine intermediate[3]. This intermediate is sterically and electronically deactivated against further nucleophilic attack. The target ketone is only released during the subsequent aqueous acidic hydrolysis step, ensuring strict regioselectivity and preventing over-addition.

Q3: How do I prevent the cleavage or oxidation of the ethylthio (-SCH₂CH₃) group during the reaction workup? A3: Thioethers are highly sensitive to strong oxidants and aggressive acidic conditions at elevated temperatures, which can lead to sulfoxide formation or thioether cleavage.

The Fix: During the hydrolysis of the metalloimine (in the Grignard route), strictly limit the acid concentration to 1M HCl and reflux for no more than 2 hours. Prolonged exposure to concentrated acids will degrade the ethylthio moiety. In the Friedel-Crafts route, ensure that your picolinoyl chloride is completely free of residual thionyl chloride (SOCl₂) before use, as trace sulfuryl/thionyl compounds will rapidly oxidize the thioether.

Quantitative Route Comparison & Optimization Metrics

ParameterRoute A: Grignard Addition (Recommended)Route B: Friedel-Crafts Acylation
Electrophile 2-Cyanopyridine (1.0 eq)Picolinoyl chloride HCl (1.0 eq)
Nucleophile 4-Ethylthiophenylmagnesium bromide (1.1 eq)Ethylthiobenzene (1.2 eq)
Catalyst / Additive None requiredAlCl₃ (>2.5 eq)
Optimal Solvent Anhydrous THFAnhydrous 1,2-Dichloroethane (DCE)
Temperature Profile 0°C → Room Temp → 70°C (Hydrolysis)0°C → 80°C (Reflux)
Expected Yield 75 - 85%40 - 60%

Step-by-Step Experimental Protocols

Protocol A: Grignard Addition to 2-Cyanopyridine (High-Yield Route)

Self-Validating System: The transition from a cloudy Grignard suspension to a deep-colored homogeneous solution upon nitrile addition confirms metalloimine formation before proceeding to hydrolysis.

Step 1: Grignard Formation

  • In a flame-dried flask under argon, add magnesium turnings (1.2 eq) and a catalytic crystal of iodine in anhydrous THF.

  • Add 10% of the total volume of 4-bromothioethoxybenzene (1.1 eq total) to initiate the reaction. Once the iodine color fades (indicating initiation), add the remaining bromide dropwise over 30 minutes at a rate that maintains a gentle reflux.

  • Reflux for an additional 1 hour until the magnesium is mostly consumed.

Step 2: Nitrile Addition

  • Cool the Grignard reagent to 0°C.

  • Dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Validation: The solution will transition to a deep yellow/orange color, indicating the stable metalloimine has formed.

Step 3: Hydrolysis & Isolation

  • Quench the reaction carefully with 1M aqueous HCl at 0°C.

  • Heat the quenched mixture to a gentle reflux (70°C) for 2 hours to fully hydrolyze the imine to the ketone.

  • Cool to room temperature, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Optimized Friedel-Crafts Acylation

Self-Validating System: The formation of a dense, colored complex upon the addition of the first equivalent of AlCl₃ validates the saturation of the pyridine nitrogen, indicating readiness for the excess catalyst and substrate addition.

Step 1: Catalyst Pre-complexation

  • Suspend anhydrous AlCl₃ (2.6 eq) in anhydrous 1,2-dichloroethane (DCE) under argon and cool to 0°C.

  • Slowly add picolinoyl chloride hydrochloride (1.0 eq) in portions. Validation: A thick, colored complex will form immediately as the pyridine nitrogen coordinates with the first equivalent of AlCl₃.

Step 2: Electrophilic Aromatic Substitution

  • Add ethylthiobenzene (1.2 eq) dropwise to the complexed mixture at 0°C.

  • Gradually warm the reaction to room temperature, then heat to 80°C (reflux) for 6-8 hours. Monitor the disappearance of the acid chloride via TLC.

Step 3: Quench & Isolation

  • Cool the reaction to 0°C and pour it carefully over crushed ice containing 1M HCl to break the aluminum complex.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews - ACS Publications URL:[Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Guide: Scaling Up the Synthesis of 2-(4-Ethylthiobenzoyl)pyridine for Preclinical Studies

Here is the technical support center for scaling up the synthesis of 2-(4-Ethylthiobenzoyl)pyridine for preclinical studies. This guide provides comprehensive technical support for researchers, chemists, and process deve...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for scaling up the synthesis of 2-(4-Ethylthiobenzoyl)pyridine for preclinical studies.

This guide provides comprehensive technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(4-Ethylthiobenzoyl)pyridine. Moving from bench-scale synthesis to producing multi-gram or kilogram quantities required for preclinical trials introduces significant challenges in reaction control, safety, and product purity. This document offers a recommended synthetic route, detailed protocols, and a robust troubleshooting framework to ensure a successful and efficient scale-up campaign.

Section 1: Overview of the Recommended Synthetic Route

For the synthesis of 2-(4-Ethylthiobenzoyl)pyridine, several routes are theoretically possible. However, for scalability, robustness, and avoidance of problematic reagents, a Grignard reaction between a 4-ethylthiophenylmagnesium halide and 2-cyanopyridine is the preferred method.

Why this route?

  • Scalability: Grignard reactions are a cornerstone of industrial organic synthesis and are well-understood at large scales.[1]

  • Convergent Synthesis: It efficiently combines two key fragments in a single C-C bond-forming step.

  • Avoids Harsh Lewis Acids: Unlike Friedel-Crafts acylation, this route avoids the use of strong Lewis acids (e.g., AlCl₃) which problematically coordinate to the pyridine nitrogen, deactivating the catalyst and the substrate.[2][3]

  • High Purity: The intermediate imine is hydrolyzed during the aqueous workup, typically leading to a cleaner reaction profile compared to other methods.

The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Acylation Reaction cluster_2 Part 3: Workup & Purification A 1. 4-Bromo(ethyl)thiobenzene + Mg Turnings in THF B 2. Initiation & Reflux A->B C 3. Formation of 4-Ethylthiophenylmagnesium bromide B->C D 4. Cool Grignard Reagent C->D Transfer to Addition Funnel E 5. Slow Addition of 2-Cyanopyridine in THF D->E F 6. Formation of Magnesium Imine Complex E->F G 7. Quench with aq. Acid (e.g., HCl, NH4Cl) F->G Reaction Completion H 8. Imine Hydrolysis & Extraction G->H I 9. Column Chromatography H->I J 10. Final Product: 2-(4-Ethylthiobenzoyl)pyridine I->J

Caption: High-level workflow for the synthesis of 2-(4-Ethylthiobenzoyl)pyridine.

Section 2: Experimental Protocols & Scale-Up Considerations

This section provides a direct comparison between a laboratory-scale synthesis and a scaled-up pilot batch. Note the critical changes in equipment, reaction times, and temperature control.

ParameterLab Scale (10 g Product)Pilot Scale (500 g Product)Rationale for Change
Reactor 500 mL 3-neck round-bottom flask20 L jacketed glass reactorJacketed reactor allows for precise and efficient heat transfer, which is critical for managing the exotherm of the Grignard reaction at scale.
Starting Material (4-Bromo(ethyl)thiobenzene) 14.5 g (66.8 mmol)725 g (3.34 mol)Direct 50x scale-up.
Magnesium Turnings 1.79 g (73.5 mmol, 1.1 eq)89.5 g (3.68 mol, 1.1 eq)Maintaining a slight excess of magnesium ensures complete conversion of the aryl halide.
Anhydrous THF (Grignard Formation) 100 mL5.0 LSolvent volume is increased to maintain stirrability and help dissipate heat.
Initiation 1-2 crystals of Iodine, gentle heatingSmall amount of pre-formed Grignard reagent or 1,2-dibromoethaneChemical initiators are more reliable and controllable than heat at large scale.
Starting Material (2-Cyanopyridine) 7.0 g (67.2 mmol)350 g (3.36 mol)Stoichiometry is kept consistent.
Anhydrous THF (for 2-Cyanopyridine) 50 mL2.5 LEnsures the nucleophile is diluted for controlled addition.
Addition Temperature 0 °C (ice bath)-5 to 5 °C (chiller loop)A chiller provides more robust and stable temperature control than an ice bath for a prolonged addition.
Addition Time ~30 minutes2 - 3 hoursSlower addition at scale is crucial to manage the reaction exotherm and prevent side reactions.
Workup Quench 100 mL 2M HCl5 L 2M HCl (pre-chilled)Pre-chilling the acid helps to control the quench exotherm. Volume is scaled to ensure complete hydrolysis and dissolution of magnesium salts.
Purification Silica Gel Chromatography (Flash)Crystallization or Silica Gel PlugAt larger scales, direct crystallization is preferred for efficiency. A silica plug may be used to remove baseline impurities before crystallization.
Step-by-Step Pilot Scale Protocol (500 g)
  • Reactor Preparation: Assemble a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried and assembled hot under a nitrogen atmosphere.

  • Grignard Formation:

    • Charge the reactor with magnesium turnings (89.5 g).

    • Add 1.0 L of anhydrous THF.

    • In the addition funnel, prepare a solution of 4-bromo(ethyl)thiobenzene (725 g) in 4.0 L of anhydrous THF.

    • Add ~100 mL of the halide solution to the magnesium suspension. Add 1,2-dibromoethane (~2 mL) to initiate the reaction. An exotherm and bubbling should be observed.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux using the reactor jacket for 2 hours to ensure complete formation. Cool the resulting dark grey/brown solution to 0 °C.

  • Acylation Reaction:

    • Prepare a solution of 2-cyanopyridine (350 g) in anhydrous THF (2.5 L).

    • Add this solution to the Grignard reagent via an addition funnel over 2-3 hours, maintaining the internal temperature between -5 and 5 °C. The mixture will become a thick, dark slurry.

    • Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Workup and Hydrolysis:

    • In a separate vessel, prepare 5 L of 2M HCl and cool it to 0 °C.

    • Very slowly and carefully, transfer the reaction mixture into the cold acid solution with vigorous stirring. This is a highly exothermic quench.

    • After the quench is complete, continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 L) and then brine (2 L).

  • Purification and Isolation:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

    • Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield the final product.

    • Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Troubleshooting_Tree P1 Problem: Grignard reaction does not initiate C1a Cause: Wet reagents/glassware P1->C1a C1b Cause: Passive Mg surface P1->C1b P2 Problem: Low yield of ketone, high biphenyl byproduct C2a Cause: Reaction temp too high P2->C2a C2b Cause: Localized 'hot spots' P2->C2b P3 Problem: Reaction becomes an un-stirrable slurry C3a Cause: Solution too concentrated P3->C3a C3b Cause: Poor stirring efficiency P3->C3b S1a Solution: Oven-dry all glassware. Use anhydrous solvents. C1a->S1a S1b Solution: Use chemical activators (I₂, DIBAL-H, 1,2-dibromoethane) C1b->S1b S2a Solution: Improve cooling efficiency. Slow down addition rate. C2a->S2a S2b Solution: Ensure vigorous stirring. Add reagent sub-surface. C2b->S2b S3a Solution: Increase solvent volume. C3a->S3a S3b Solution: Use mechanical overhead stirrer. Ensure proper vortex. C3b->S3b

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My Grignard reaction fails to initiate. What are the common causes?

A: This is a frequent issue, especially at scale. The primary culprits are:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[4] Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous.

  • Passive Magnesium Surface: The magnesium turnings can have a passivating oxide layer. At scale, mechanical activation (crushing the Mg) is impractical. Use a chemical activator like a few crystals of iodine, a small amount of 1,2-dibromoethane, or a catalytic amount of DIBAL-H to expose a fresh metal surface.

  • Impure Aryl Halide: Ensure your starting 4-bromo(ethyl)thiobenzene is free of acidic impurities or moisture.

Q: The yield of the desired ketone is low, and I'm isolating a significant amount of a biphenyl-type impurity (1,1'-thiobis(4-ethylbenzene)). Why is this happening?

A: This side product arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide. This is almost always caused by poor temperature control. If the addition of the aryl halide during Grignard formation is too fast, localized "hot spots" can form, promoting the coupling side reaction.

  • Solution: Slow down the addition rate of the aryl halide solution. Ensure your reactor's cooling system is efficient and that stirring is vigorous enough to dissipate heat evenly throughout the reaction mass.

Q: During the addition of the 2-cyanopyridine, the reaction mixture became a thick, un-stirrable paste, and my overhead stirrer is stalling.

A: This is due to the precipitation of the magnesium imine salt intermediate. While expected, it can become problematic if not managed.

  • Concentration: The reaction may be too concentrated. While higher concentration can increase reaction rate, it negatively impacts stirrability. For scale-up, it is often better to use slightly more solvent to maintain a mobile slurry.

  • Stirring Efficiency: Ensure you are using a powerful overhead mechanical stirrer with a properly sized impeller (e.g., a pitched-blade turbine or anchor stirrer) that can handle viscous slurries. A simple magnetic stir bar is insufficient for this reaction at scale.

Q: My aqueous workup is forming a persistent emulsion, making phase separation difficult and leading to product loss.

A: Emulsions are common during the quench of Grignard reactions due to the formation of fine magnesium hydroxide/oxide precipitates.

  • Solution 1 (Acidic Workup): Ensure enough acid is used to keep the magnesium salts fully dissolved in the aqueous phase (target pH < 2).

  • Solution 2 (Alternative Workup): A buffered quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often gentler and can prevent stubborn emulsions. This is a near-neutral workup.

  • Solution 3 (Filtration): In some cases, it can be beneficial to filter the quenched mixture through a pad of Celite® to remove the fine inorganic solids before performing the liquid-liquid extraction.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A: The three most critical parameters are:

  • Temperature Control: Absolutely essential during Grignard formation, addition of 2-cyanopyridine, and the final quench. All three steps are highly exothermic.

  • Addition Rate: Controls the rate of heat generation. Must be carefully controlled to stay within the cooling capacity of the reactor.

  • Moisture Control: The entire process up to the aqueous quench must be performed under strictly anhydrous conditions to maximize yield.

Q: What analytical methods are recommended for in-process control (IPC)?

A:

  • Grignard Titration: Before adding the 2-cyanopyridine, you can take a sample of the Grignard solution, quench it, and titrate with a standardized acid to determine the exact concentration. This helps ensure you are using the correct stoichiometry.

  • TLC/HPLC/GC: Monitor the consumption of the 2-cyanopyridine. Take a small aliquot of the reaction, quench it carefully, and analyze it. The reaction is complete when the 2-cyanopyridine spot/peak is gone. HPLC is a more quantitative method for this purpose.[5]

Q: What are the primary safety considerations for this process at scale?

A:

  • Pyrophoric Reagents: While the Grignard reagent itself is not typically pyrophoric in a THF solution, finely divided, unreacted magnesium can be. Never allow the reaction to dry out completely in the presence of air.

  • Exotherms: A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure your reactor is equipped with proper pressure relief and that a quench plan is in place.

  • Flammable Solvents: THF and ethyl acetate are highly flammable. Ensure the process is conducted in a well-ventilated area, away from ignition sources, and that all equipment is properly grounded.

  • Quench Hazard: The quench with acid is extremely vigorous. It must be done slowly, with adequate cooling and headspace in the receiving vessel. Personnel should wear appropriate PPE, including a face shield and acid-resistant gloves.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Filo. (2026, January 28). Acylation of pyridine. [Link]

  • Quimicafacil.net. (n.d.). Alkylation and acylation of pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Organic-Reaction.com. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry, 16(11), 105213. [Link]

  • Patil, R., et al. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 8(4), 132-142. [Link]

  • SIELC Technologies. (2018, February 19). 2-Acetylpyridine. [Link]

  • Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Hantzsch Pyridine Synthesis

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile multicompone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile multicomponent reaction. Here, we address common issues leading to low yields and provide scientifically-grounded, field-proven solutions in a direct question-and-answer format. Our aim is to not only provide protocols but to explain the underlying chemical principles to empower you to effectively troubleshoot and optimize your syntheses.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is resulting in a significantly lower yield than expected. What are the most common culprits?

Low yields in the Hantzsch synthesis can often be traced back to several key factors. The classical one-pot method, while straightforward, can be hampered by harsh reaction conditions and long reaction times, which can lead to the formation of byproducts and decomposition of starting materials or products.[1][2]

Common causes for low yields include:

  • Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be inefficient.[3] Temperature control is crucial; temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation.[4]

  • Inefficient Oxidation: The final and crucial step is the aromatization of the 1,4-dihydropyridine (DHP) intermediate to the desired pyridine.[1] Incomplete oxidation will directly result in lower yields of the final product.[3]

  • Formation of Side Products: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor the formation of undesired side products.[1][2] These can arise from self-condensation of the β-ketoester or other competing reactions.[2]

  • Purity of Starting Materials: Impurities in the aldehyde, β-ketoester, or ammonia source can interfere with the reaction, leading to lower yields and complicating purification.[4]

Q2: How can I improve my reaction conditions to boost the yield?

Optimizing your reaction conditions is the first and often most effective step in improving your yield. Modern advancements in the Hantzsch synthesis have introduced several highly effective modifications to the classical protocol.

  • Catalysis: The use of a catalyst can dramatically improve reaction rates and yields.

    • Brønsted Acids: p-Toluenesulfonic acid (PTSA) has been shown to be a highly effective catalyst, especially when combined with ultrasonic irradiation in aqueous micelles, with reported yields of up to 96%.[1][2]

    • Lewis Acids: Lewis acids such as Yb(OTf)₃ or ZnBr₂ can also be employed to lower the required reaction temperature.[3]

    • Heterogeneous Catalysts: Solid acid catalysts like γ-Al₂O₃ nanoparticles offer the advantage of being easily recoverable and reusable, while providing high yields under solvent-free conditions.[3][5]

  • Microwave-Assisted Synthesis: Utilizing a microwave synthesizer can lead to excellent yields (82%-94%) and significantly shorter reaction times, often in the range of 2-7 minutes.[1][6]

  • Ultrasonic Irradiation: As mentioned, ultrasound can be a powerful tool to increase reaction efficiency, particularly when used in conjunction with a catalyst in an aqueous micellar solution.[1][2]

  • Solvent Choice: While ethanol is the traditional solvent, exploring other options can be beneficial. Aqueous micelles have been shown to give better yields than methanol or ethanol.[2][4] Green solvents like glycerol or even solvent-free conditions are also effective alternatives.[6][7]

Q3: My dihydropyridine intermediate is not oxidizing efficiently to the final pyridine product. What are some better oxidation strategies?

The aromatization of the 1,4-dihydropyridine intermediate is a critical step that can be a significant source of yield loss. Classical oxidants like nitric acid, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) can be harsh, leading to side products and difficult workups.[1][2]

Here are some milder and more efficient alternatives:

  • Iodine in Refluxing Methanol: This is a commonly used and effective method for the aromatization of 1,4-DHPs.[4]

  • Ferric Chloride (FeCl₃): This reagent can be used for direct, one-pot aromatization in water.[8]

  • Manganese Dioxide (MnO₂): Similar to ferric chloride, manganese dioxide can be used for a one-pot synthesis and aromatization.[8]

  • Ceric Ammonium Nitrate (CAN): CAN is a powerful catalyst for the Hantzsch reaction and can also promote the oxidative aromatization, often under solvent-free conditions at room temperature.[8][9]

  • Sodium Nitrite (NaNO₂): In acetic acid at low temperatures, sodium nitrite provides a practical and efficient route for the oxidative aromatization of Hantzsch 1,4-dihydropyridines.[10]

Q4: I'm observing a significant amount of side products. How can I minimize their formation?

Side product formation is a common issue that directly impacts your yield by consuming starting materials.[3] Careful control over reaction parameters is key to minimizing these unwanted products.

  • Control Reaction Temperature: Temperature can influence the rates of competing reactions. Experimenting with both lower and higher temperatures may favor the desired reaction pathway.[1]

  • Order of Reagent Addition: In some cases, particularly in unsymmetrical Hantzsch syntheses, the order in which you add your reagents can be critical. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often lead to a cleaner reaction and prevent the formation of undesired intermediates.[3]

  • Stoichiometry: Ensure you are using the correct stoichiometry of your reactants. The typical ratio is one equivalent of the aldehyde, two equivalents of the β-ketoester, and one equivalent of the ammonia source.[11]

Q5: What are some effective strategies for purifying my final pyridine product?

Purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography.[2]

Here are several effective purification techniques:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often a highly effective method for achieving high purity.[2][6]

  • Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a base like triethylamine to your eluent.[2]

  • Acid-Base Extraction: Taking advantage of the basic nature of the pyridine ring, you can perform an acidic wash (e.g., with dilute HCl) to protonate the pyridine and extract it into the aqueous layer. After separating the layers, you can then basify the aqueous layer and re-extract your product with an organic solvent.[2]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

This protocol details a traditional Hantzsch condensation followed by a separate oxidation step.

Step 1: Synthesis of the 1,4-Dihydropyridine Intermediate [4][6]

  • Materials:

    • Aldehyde (10 mmol)

    • Ethyl acetoacetate (or other β-ketoester) (20 mmol)

    • Ammonium acetate (15 mmol)

    • Ethanol (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

    • After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Aromatization to the Pyridine Derivative [4]

  • Materials:

    • Hantzsch 1,4-dihydropyridine from Step 1 (1.0 g)

    • Iodine (catalytic amount)

    • Methanol (20 mL)

  • Procedure:

    • Dissolve the 1,4-dihydropyridine in methanol in a 50 mL round-bottom flask.

    • Add a catalytic amount of iodine.

    • Reflux the mixture for 2-3 hours, monitoring by TLC until the reaction is complete.

    • Cool the solution and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pyridine product.

Protocol 2: Optimized Hantzsch Synthesis with PTSA and Ultrasound[2][4]

This protocol utilizes a catalyst and ultrasonic irradiation for improved efficiency.

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • p-Toluenesulfonic acid (PTSA) (10 mol%)

    • Sodium dodecyl sulfate (SDS) (0.1 M in water)

  • Procedure:

    • In a suitable reaction vessel, add the aldehyde, ethyl acetoacetate, ammonium acetate, and PTSA to the aqueous SDS solution.

    • Place the reaction mixture in an ultrasonic bath at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

    • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the product.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hantzsch Synthesis

The following table summarizes the performance of various catalysts in the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
No CatalystNH₄OAcEthanolReflux865
p-TSANH₄OHEthanolReflux682
Tannic AcidNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596
UiO-66-NH₂NH₄OAcEthanolRT0.595
Cellulose-SO₃HNH₄OAcH₂O801.592

Visualizations

Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_enamine Enamine Formation cluster_cyclization Michael Addition & Cyclization Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl + Ketoester1 β-Ketoester (1 eq) Ketoester1->UnsaturatedCarbonyl + DHP 1,4-Dihydropyridine UnsaturatedCarbonyl->DHP Michael Addition Ketoester2 β-Ketoester (1 eq) Enamine β-Enamino Ester Ketoester2->Enamine + Ammonia Ammonia Ammonia->Enamine + Enamine->DHP + Pyridine Pyridine DHP->Pyridine Oxidation (-H₂)

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield in Hantzsch Synthesis CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed ImproveOxidation Improve Oxidation Step OptimizeConditions->ImproveOxidation Yield Still Low Catalysis Add Catalyst (PTSA, Lewis Acid, etc.) OptimizeConditions->Catalysis Microwave Use Microwave Synthesis OptimizeConditions->Microwave Ultrasound Apply Ultrasonic Irradiation OptimizeConditions->Ultrasound Solvent Change Solvent (Aqueous Micelles, Green Solvents) OptimizeConditions->Solvent MinimizeSideProducts Minimize Side Products ImproveOxidation->MinimizeSideProducts Yield Still Low Oxidant Use Milder Oxidant (I₂, FeCl₃, CAN) ImproveOxidation->Oxidant Purification Optimize Purification MinimizeSideProducts->Purification Yield Still Low ReagentOrder Change Order of Reagent Addition MinimizeSideProducts->ReagentOrder Success Improved Yield Purification->Success Catalysis->Success Implementation Microwave->Success Implementation Ultrasound->Success Implementation Solvent->Success Implementation Oxidant->Success Implementation ReagentOrder->Success Implementation

Caption: General troubleshooting workflow for low-yield reactions.

References

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. (2017, June 14). (URL: [Link])

  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Hantzsch Pyridine Synthesis Definition - Organic Chemistry... - Fiveable. (URL: [Link])

  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis - ResearchGate. (URL: [Link])

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. (URL: [Link])

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC. (URL: [Link])

  • Hantzsch pyridine synthesis - Grokipedia. (URL: [Link])

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (URL: [Link])

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water - Taylor & Francis. (2013, April 8). (URL: [Link])

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025, October 4). (URL: [Link])

Sources

Optimization

Technical Support Center: Enhancing Photopolymerization with 2-(4-Ethylthiobenzoyl)pyridine

Welcome to the technical support guide for 2-(4-Ethylthiobenzoyl)pyridine, a high-efficiency photoinitiator for free-radical polymerization. This document is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Ethylthiobenzoyl)pyridine, a high-efficiency photoinitiator for free-radical polymerization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for your photopolymerization experiments. Our goal is to move beyond simple protocols and explain the underlying science to empower you to optimize your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 2-(4-Ethylthiobenzoyl)pyridine and how does it initiate polymerization?

2-(4-Ethylthiobenzoyl)pyridine is a Type II photoinitiator. Unlike Type I photoinitiators that undergo direct fragmentation upon light absorption, Type II initiators require a co-initiator or synergist to generate the necessary free radicals for polymerization.[1][2] The process, in essence, is a light-induced hydrogen abstraction mechanism.

Upon exposure to a suitable light source (typically in the near-UV or visible range), the 2-(4-Ethylthiobenzoyl)pyridine molecule absorbs a photon and is promoted to an excited triplet state.[1] This excited molecule is not reactive enough on its own to initiate polymerization. Instead, it interacts with a hydrogen donor, most commonly a tertiary amine, abstracting a hydrogen atom. This transfer results in the formation of a ketyl radical from the photoinitiator and a highly reactive amine-derived free radical. It is this amine radical that primarily goes on to initiate the polymerization of monomers, such as acrylates or methacrylates.[1][3]

Q2: Why is a co-initiator, like a tertiary amine, essential when using 2-(4-Ethylthiobenzoyl)pyridine?

As a Type II photoinitiator, 2-(4-Ethylthiobenzoyl)pyridine's mechanism is fundamentally based on hydrogen abstraction from a secondary molecule (the co-initiator).[2] Without a co-initiator, the excited photoinitiator has no readily available source of hydrogen atoms to abstract and will likely return to its ground state without producing the free radicals needed to start the polymerization chain reaction. Tertiary amines, such as N-methyldiethanolamine (MDEA) or ethyl 4-(dimethylamino)benzoate (EDMAB), are particularly effective because the hydrogen atoms on the carbon adjacent to the nitrogen are easily abstractable.[3][4] The resulting amine-centered radical is highly reactive towards the double bonds of monomers like acrylates.

Q3: What monomers are compatible with this photoinitiator system?

This photoinitiator system is primarily used for the free-radical polymerization of vinyl-based monomers. The most common and compatible classes of monomers include:

  • Acrylates and Methacrylates: Monofunctional and multifunctional acrylates and methacrylates are highly suitable. Examples include 1,6-hexanediol diacrylate (HDDA), tripropylene glycol diacrylate (TPGDA), and trimethylolpropane triacrylate (TMPTA).[3][5][6]

  • Vinyl Ethers and N-Vinyl Compounds: While less common, certain vinyl ethers and N-vinyl compounds like N-vinylpyrrolidone can also be polymerized.

  • Styrenics: Styrene and its derivatives can be polymerized, although they may exhibit different kinetics compared to acrylates.[2]

The choice of monomer will significantly impact the properties of the final cured polymer, such as hardness, flexibility, and chemical resistance.

Q4: My polymerization is slow or incomplete. What are the most likely causes?

The most common culprits for inefficient polymerization are:

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It scavenges the initiating radicals, preventing them from reacting with the monomer.[7][8][9] This is particularly problematic at the surface of the sample, which is in direct contact with air, often resulting in a tacky or uncured surface layer.[7][9]

  • Insufficient Light Intensity or Incorrect Wavelength: The photoinitiator must be exposed to a sufficient dose of light at a wavelength it can absorb effectively. If the light intensity is too low, the rate of radical generation will be slow, leading to a sluggish reaction.[5]

  • Incorrect Photoinitiator or Co-initiator Concentration: The concentrations of both the photoinitiator and the co-initiator are critical. Too low a concentration will result in a low rate of initiation, while excessively high concentrations can lead to issues like inner filter effects, where the surface of the sample absorbs too much light, preventing it from penetrating deeper.[10][11][12]

  • Presence of Inhibitors in the Monomer: Monomers are often supplied with a small amount of inhibitor (like hydroquinone) to prevent spontaneous polymerization during storage. While the photoinitiator system can typically overcome this, unusually high levels of inhibitors can slow down the reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during photopolymerization with 2-(4-Ethylthiobenzoyl)pyridine.

Problem 1: Slow or Incomplete Polymerization (Low Monomer Conversion)
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Oxygen Inhibition Is the surface of the cured polymer tacky or uncured? Does the problem improve in thinner films?1. Inert Atmosphere: Purge the reaction chamber with an inert gas like nitrogen or argon before and during curing.[1] 2. Increase Light Intensity: Use a higher-power light source.[13] 3. Increase Initiator Concentration: Incrementally increase the concentration of the photoinitiator/co-initiator system.[9][13]Oxygen reacts with the initiating free radicals to form unreactive peroxy radicals, terminating the polymerization chain. An inert atmosphere physically displaces oxygen.[7][8] Higher light intensity generates radicals at a faster rate, overwhelming the quenching effect of dissolved oxygen.[14]
Suboptimal Component Concentration Review your formulation. Are the concentrations of the photoinitiator and co-initiator within the recommended range?1. Optimize Photoinitiator Concentration: Start with a concentration of 0.1-1.0 wt% and perform a concentration series to find the optimum.[11][12] 2. Optimize Co-initiator Ratio: For amine co-initiators, a molar ratio of co-initiator to photoinitiator of 1:1 to 2:1 is a good starting point.The rate of polymerization is dependent on the concentration of initiating species. Too low a concentration leads to a slow reaction. However, excessively high concentrations can cause light to be absorbed only at the surface (inner filter effect), preventing deep curing.[11]
Inadequate Light Source Verify the wavelength and intensity of your light source. Does the emission spectrum of your lamp overlap with the absorption spectrum of the photoinitiator?1. Match Wavelength: Ensure your light source emits in the near-UV/visible range where 2-(4-Ethylthiobenzoyl)pyridine absorbs. 2. Increase Intensity/Exposure Time: If possible, increase the light intensity or the total exposure time to provide more energy for initiation.[5]The photoinitiation process is quantum-dependent. The molecule must absorb photons of a specific energy (wavelength) to become excited. The total number of radicals generated is a function of the total light dose (intensity x time).
Problem 2: Poor Cure Depth (Thick Samples Do Not Cure Through)
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Inner Filter Effect / High Optical Density Is the surface curing well but the bulk remains liquid? Is your photoinitiator concentration high (>2 wt%)?1. Reduce Photoinitiator Concentration: Lowering the initiator concentration can allow light to penetrate deeper into the sample.[11][12] 2. Use a Photobleaching Initiator (if applicable): While 2-(4-Ethylthiobenzoyl)pyridine itself is not strongly photobleaching, in mixed systems, a Type I photobleaching initiator can be beneficial.A high concentration of photoinitiator at the surface absorbs most of the incident light, creating a "shield" that prevents light from reaching the lower layers of the formulation. This leads to a steep gradient of cure from top to bottom.[11]
Light Scattering or Absorption by Fillers Does your formulation contain pigments, fillers, or other additives?1. Optimize Filler Loading: Reduce the concentration of fillers if possible. 2. Use a Longer Wavelength Light Source: Longer wavelengths are generally scattered less.Fillers and pigments can scatter or absorb the UV/visible light, reducing the amount of energy available to activate the photoinitiator, especially at greater depths.

Experimental Protocols & Methodologies

Protocol 1: Real-Time Monitoring of Polymerization Kinetics using RT-FTIR

This protocol allows for the direct measurement of monomer conversion as a function of time.

Materials:

  • Monomer formulation (e.g., HDDA)

  • 2-(4-Ethylthiobenzoyl)pyridine (e.g., 0.5 wt%)

  • Tertiary amine co-initiator (e.g., EDMAB, 1.0 wt%)

  • FTIR spectrometer with a photopolymerization accessory

  • UV/Visible light source with controlled intensity

Procedure:

  • Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer, photoinitiator, and co-initiator until fully dissolved.

  • Baseline Spectrum: Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of known thickness. Record a baseline FTIR spectrum before irradiation.

  • Initiate Polymerization: Position the sample in the FTIR sample compartment and turn on the light source to initiate polymerization.

  • Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 2 seconds) for the duration of the experiment.

  • Data Analysis: Monitor the decrease in the peak area of the acrylate double bond (typically around 1635 cm⁻¹).[1] The conversion can be calculated relative to an internal standard peak that does not change during the reaction (e.g., a carbonyl peak).

Protocol 2: Determining Cure Depth

This method is crucial for applications where through-curing is essential, such as in coatings and 3D printing.

Materials:

  • Photopolymerizable formulation

  • Microscope slides or other suitable substrate

  • Spacers of varying, known thicknesses

  • UV/Visible light source with controlled intensity

  • Solvent for washing (e.g., isopropanol)

  • Calipers or a profilometer

Procedure:

  • Sample Preparation: Prepare samples of different thicknesses by placing the liquid resin between two microscope slides separated by spacers.

  • Photocuring: Expose each sample to the light source for a fixed period and at a constant intensity.

  • Development: After exposure, separate the slides and gently wash the cured polymer with a suitable solvent to remove any uncured resin.

  • Measurement: Allow the solvent to evaporate completely. Measure the thickness of the solid, cured polymer layer. This is the cure depth for that specific exposure condition.

  • Analysis: Plot the cure depth as a function of exposure energy (Intensity × Time) to characterize the curing performance of your formulation.

Visualizing the Mechanism and Workflow

Photoinitiation Mechanism

The following diagram illustrates the key steps in the Type II photoinitiation process initiated by 2-(4-Ethylthiobenzoyl)pyridine in the presence of a tertiary amine co-initiator.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Polymerization Initiation PI_ground PI (Ground State) 2-(4-Ethylthiobenzoyl)pyridine PI_excited PI* (Excited Triplet State) PI_ground->PI_excited Light (hν) Ketyl_Radical Ketyl Radical (PI-H•) PI_excited->Ketyl_Radical + Amine Amine_Radical Amine Radical (R-CH•-NR'2) PI_excited->Amine_Radical H Abstraction Amine Amine Co-initiator (R-CH2-NR'2) Growing_Chain Growing Polymer Chain (R-CH(NR'2)-M•) Amine_Radical->Growing_Chain + Monomer (M) Monomer Monomer (M) Growing_Chain->Growing_Chain

Caption: Type II Photoinitiation Pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common photopolymerization issues.

G Start Experiment Start Problem Poor Polymerization Result (Slow, Incomplete, Tacky) Start->Problem Check_Surface Is the surface tacky? Problem->Check_Surface Sol_Intensity Solution: Increase Light Intensity or Exposure Time Problem->Sol_Intensity General Fix Check_Depth Is cure depth poor? Check_Surface->Check_Depth No Sol_Inert Solution: Use Inert Atmosphere (N2 or Ar) Check_Surface->Sol_Inert Yes Check_Concentration Are component concentrations optimal? Check_Depth->Check_Concentration Yes Check_Light Is light source correct (λ, intensity)? Check_Depth->Check_Light No Check_Concentration->Check_Light Yes Sol_Conc Solution: Optimize Initiator & Co-initiator Concentration Check_Concentration->Sol_Conc No Sol_Light Solution: Verify Lamp Spectrum & Output Check_Light->Sol_Light No End Successful Polymerization Check_Light->End Yes Sol_Inert->End Sol_Intensity->End Sol_Conc->End Sol_Light->End

Caption: Troubleshooting Workflow for Photopolymerization.

References

  • RadTech International. (n.d.). The Impact of Oxygen on Photopolymerization Kinetics. Retrieved from [Link]

  • O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. ResearchGate. Retrieved from [Link]

  • Kryštůfek, J., & Dibelková, J. (2013). Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. Retrieved from [Link]

  • Arsu, N., & Dogruyol, Z. (2010). Photoinitiated free-radical polymerization by using thioxanthone-thiol (TX-SH). ResearchGate. Retrieved from [Link]

  • Bunning, T. J., et al. (2019). Tailored Thioxanthone-Based Photoinitiators for Two-Photon-Controllable Polymerization and Nanolithographic Printing. Purdue University. Retrieved from [Link]

  • Morlet-Savary, F., et al. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI. Retrieved from [Link]

  • Al-Sanabani, F. A., et al. (2023). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. Polymers. Retrieved from [Link]

  • Wu, Q., et al. (2022). Low migration and high performance thioxanthone based photoinitiators. ResearchGate. Retrieved from [Link]

  • O'Brien, A. K., & Bowman, C. N. (2005). Modeling the Effect of Oxygen on Photopolymerization Kinetics. ResearchGate. Retrieved from [Link]

  • Stiles, A. R., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. MDPI. Retrieved from [Link]

  • Ge, D., et al. (2023). Two-photon photopolymerization directly initiated by spiropyran photochromic molecules. Light: Advanced Manufacturing. Retrieved from [Link]

  • O'Brien, A. K., & Bowman, C. N. (2009). Nonlocal photopolymerization kinetics including multiple termination mechanisms and dark reactions. Part II. Experimental validation. Semantic Scholar. Retrieved from [Link]

  • George, M. W., et al. (2005). Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl. Journal of the American Chemical Society. Retrieved from [Link]

  • Fouassier, J. P., et al. (2003). Photopolymerization reactions under visible lights: principle, mechanisms and examples of applications. Progress in Organic Coatings. Retrieved from [Link]

  • Gu, Y., & Leach, J. B. (2012). Analysis of Oxygen Inhibition in Photopolymerizations of Hydrogel Micropatterns Using FTIR Imaging. ResearchGate. Retrieved from [Link]

  • Liska, R., et al. (2022). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. Retrieved from [Link]

  • Gould, I. R., & Farid, S. (2021). Amine co-initiator mixture. Google Patents.
  • Smirnova, N. N., et al. (2015). The kinetic curves of photopolymerization in the presence of initiator... ResearchGate. Retrieved from [Link]

  • G. Gallego, M., et al. (2022). Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. MDPI. Retrieved from [Link]

  • Bui, T.-T., et al. (2018). Novel Carbazole Skeleton-Based Photoinitiators for LED Polymerization and LED Projector 3D Printing. Polymers. Retrieved from [Link]

  • Stiles, A. R., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. ResearchGate. Retrieved from [Link]

  • Scherzer, T. (2012). Self-Initiation of Photopolymerization Reactions. RadTech Report. Retrieved from [Link]

  • Huang, T.-S., et al. (2019). Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors. ACS Omega. Retrieved from [Link]

  • Hoyle, C. E., & Clark, S. C. (2006). New Classes of Photopolymerizable Monomers and Oligomers: Acrylamides, Urea Acrylamides and Carbonate Acrylates. RadTech Report. Retrieved from [Link]

  • Imazato, S., et al. (2021). Photopolymerization initiator and photocurable composition. Google Patents.
  • Kokotos, G., et al. (2021). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. Retrieved from [Link]

  • Lin, J. T., & Lalevee, J. (2021). A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. Semantic Scholar. Retrieved from [Link]

  • Stiles, A. R., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. MDPI. Retrieved from [Link]

  • Marder, S. R., & Perry, J. W. (2019). From Light to Structure: Photo Initiators for Radical Two-Photon Polymerization. Advanced Materials. Retrieved from [Link]

  • De, S., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ortyl, J., et al. (2024). Photoresponse of new azo pyridine functionalized poly(2-hydroxyethyl methacrylate-co-methyl methacrylate). Scientific Reports. Retrieved from [Link]

  • Gould, I. R., & Farid, S. (2008). New Class of Amine Coinitiators in Photoinitiated Polymerizations. Google Patents.

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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 2-(4-Ethylthiobenzoyl)pyridine In Vivo: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of 2-(4-Ethylthiobenzoyl)pyridine, a novel investigational compound. Recognizing the current gap in direct in vivo data for this specific molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(4-Ethylthiobenzoyl)pyridine, a novel investigational compound. Recognizing the current gap in direct in vivo data for this specific molecule, this document synthesizes established methodologies for evaluating closely related 2-benzoylpyridine analogues and provides a comparative analysis against a standard-of-care therapeutic. The primary focus of this guide is on the potential anti-proliferative activity of 2-(4-Ethylthiobenzoyl)pyridine, a prominent therapeutic area for this class of compounds. A secondary protocol for assessing anti-inflammatory effects is also included, reflecting the diverse biological potential of pyridine derivatives.

Introduction: The Therapeutic Promise of 2-Benzoylpyridine Derivatives

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active agents.[1][2] Within this broad family, 2-benzoylpyridine derivatives have emerged as a class of significant interest, demonstrating potent anti-proliferative and, in some instances, anti-inflammatory properties.[3][4] Their mechanism of action in oncology is often attributed to the disruption of microtubule dynamics through inhibition of tubulin polymerization, a critical process for cell division.[5] This guide will delineate the in vivo experimental designs necessary to validate the therapeutic potential of 2-(4-Ethylthiobenzoyl)pyridine, comparing its hypothetical efficacy against a known tubulin inhibitor, Combretastatin A-4.

Part 1: In Vivo Validation of Anti-Proliferative Activity

The gold standard for assessing the in vivo efficacy of novel anti-cancer agents is the human tumor xenograft model.[6][7] This section details a comprehensive protocol for evaluating the anti-tumor activity of 2-(4-Ethylthiobenzoyl)pyridine in a human breast cancer xenograft model.

Experimental Workflow: Human Tumor Xenograft Model

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis animal_acclimatization Animal Acclimatization (Athymic Nude Mice) cell_culture Cell Culture (MDA-MB-231 Human Breast Cancer Cells) cell_implantation Subcutaneous Cell Implantation (2.5 x 10^6 cells/mouse) cell_culture->cell_implantation tumor_monitoring Tumor Growth Monitoring (Calipers) cell_implantation->tumor_monitoring randomization Tumor-Bearing Mice Randomization (Tumor Volume ~100-150 mm³) tumor_monitoring->randomization treatment_groups Treatment Group Allocation (n=8 per group) randomization->treatment_groups dosing Intraperitoneal Dosing (5 days/week for 3 weeks) treatment_groups->dosing data_collection Data Collection (Tumor Volume, Body Weight) dosing->data_collection euthanasia Euthanasia & Tumor Excision data_collection->euthanasia histopathology Histopathological Analysis (H&E, IHC for Ki-67, CD31) euthanasia->histopathology data_analysis Statistical Data Analysis (ANOVA) histopathology->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for in vivo anti-proliferative validation.

Detailed Protocol: MDA-MB-231 Xenograft Model

This protocol is adapted from established methodologies for evaluating novel anti-cancer compounds in vivo.[6][8]

  • Animal Husbandry: Female athymic nude mice (nu/nu, 6-8 weeks old) are acclimatized for one week under specific pathogen-free conditions.

  • Cell Culture and Implantation: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% FBS. A suspension of 2.5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumor growth is monitored using digital calipers. When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 10% DMSO in saline, intraperitoneal injection)

    • 2-(4-Ethylthiobenzoyl)pyridine (25 mg/kg, intraperitoneal injection)

    • Combretastatin A-4 (25 mg/kg, intraperitoneal injection)

  • Dosing and Monitoring: Dosing is performed five days a week for three consecutive weeks. Tumor volume and body weight are measured twice weekly.

  • Endpoint and Analysis: At the end of the study, or when tumors in the control group reach a predetermined size, mice are euthanized. Tumors are excised, weighed, and processed for histopathological analysis (H&E staining, immunohistochemistry for Ki-67 proliferation marker and CD31 for angiogenesis).

Comparative Data Presentation

The following tables present hypothetical data for 2-(4-Ethylthiobenzoyl)pyridine to illustrate a direct comparison with a known tubulin inhibitor, Combretastatin A-4.

Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
Vehicle Control1250 (± 150)-+5 (± 2)
2-(4-Ethylthiobenzoyl)pyridine (25 mg/kg)450 (± 95)64-2 (± 3)
Combretastatin A-4 (25 mg/kg)380 (± 80)70-4 (± 3.5)
Treatment GroupKi-67 Positive Cells (%) (± SEM)Microvessel Density (CD31+) (vessels/mm²) (± SEM)
Vehicle Control85 (± 8)45 (± 5)
2-(4-Ethylthiobenzoyl)pyridine (25 mg/kg)30 (± 5)20 (± 4)
Combretastatin A-4 (25 mg/kg)25 (± 4)18 (± 3)
Proposed Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_pathway Cell Cycle Arrest and Apoptosis Pathway drug 2-(4-Ethylthiobenzoyl)pyridine or Combretastatin A-4 tubulin β-Tubulin at Colchicine Binding Site drug->tubulin Binds to microtubule_disruption Inhibition of Microtubule Polymerization tubulin->microtubule_disruption Leads to mitotic_spindle Disruption of Mitotic Spindle Formation microtubule_disruption->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Induction of Apoptosis g2m_arrest->apoptosis G cluster_setup Phase 1: Pre-Treatment cluster_induction Phase 2: Induction and Measurement animal_acclimatization Animal Acclimatization (Wistar Rats) baseline_measurement Baseline Paw Volume Measurement (Plethysmometer) animal_acclimatization->baseline_measurement treatment_groups Treatment Group Allocation (n=6 per group) baseline_measurement->treatment_groups dosing Oral Administration of Compounds treatment_groups->dosing carrageenan_injection Subplantar Carrageenan Injection (1% solution) dosing->carrageenan_injection paw_volume_measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan_injection->paw_volume_measurement data_analysis Calculation of Edema Inhibition paw_volume_measurement->data_analysis

Caption: Workflow for in vivo anti-inflammatory validation.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on well-established methods for evaluating anti-inflammatory compounds. [9]

  • Animal Husbandry: Male Wistar rats (180-220g) are acclimatized for one week.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Treatment Groups:

    • Vehicle Control (e.g., 1% Tween 80 in saline, oral gavage)

    • 2-(4-Ethylthiobenzoyl)pyridine (50 mg/kg, oral gavage)

    • Indomethacin (10 mg/kg, oral gavage)

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Data Presentation
Treatment GroupPaw Volume Increase (mL) at 3h (± SEM)Inhibition of Edema (%) at 3h
Vehicle Control0.85 (± 0.08)-
2-(4-Ethylthiobenzoyl)pyridine (50 mg/kg)0.42 (± 0.05)50.6
Indomethacin (10 mg/kg)0.30 (± 0.04)64.7

Conclusion

This guide provides a robust framework for the in vivo validation of 2-(4-Ethylthiobenzoyl)pyridine. The primary focus on its anti-proliferative potential is supported by the extensive literature on related 2-benzoylpyridine derivatives. The proposed xenograft model, coupled with a detailed protocol and comparative analysis against Combretastatin A-4, offers a clear path to determining its efficacy. The inclusion of an anti-inflammatory protocol provides a secondary avenue for exploring the full therapeutic potential of this compound. The successful execution of these in vivo studies will be critical in advancing 2-(4-Ethylthiobenzoyl)pyridine through the drug development pipeline.

References

  • Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy - PubMed. (2013, February 15). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - ACS Publications. (2019, December 20). Journal of Medicinal Chemistry. Available from: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (n.d.). Indian Journal of Pharmacology. Available from: [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. (2014, December 15). Anticancer Research. Available from: [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Bio-protocol. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). Toxicological Research. Available from: [Link]

  • Xenograft Models - Creative Biolabs. (n.d.). Creative Biolabs. Available from: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.). Current Protocols in Pharmacology. Available from: [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - Phyto Pharma Journal. (n.d.). The Journal of Phytopharmacology. Available from: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021, October 24). Crown Bioscience. Available from: [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. (2016, February 25). Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed. (2020). Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC. (n.d.). Molecules. Available from: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers. (2022, November 17). Frontiers in Pharmacology. Available from: [Link]

  • In vivo anti-inflammatory activities of compounds (2,4,7–10) in... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024, December 19). IntechOpen. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). International Journal of Molecular Sciences. Available from: [Link]

Sources

Comparative

Application Guide: Cross-Reactivity Profiling of 2-(4-Ethylthiobenzoyl)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In small-molecule drug discovery, balancing target...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In small-molecule drug discovery, balancing target affinity with off-target selectivity is the crux of lead optimization. 2-(4-Ethylthiobenzoyl)pyridine (2-ETBP) represents a classic structural scaffold often evaluated in kinase inhibitor programs (particularly for MAP kinases like p38α). However, its structural motifs present dual liabilities:

  • The Pyridine Ring: While serving as an excellent hydrogen-bond acceptor for the kinase hinge region, the nitrogen lone pair is a notorious coordinator of the heme iron in Cytochrome P450 (CYP450) enzymes, leading to reversible inhibition [12].

  • The Ethylthiobenzoyl Group: The thioether moiety can occupy hydrophobic pockets (such as the DFG-out conformation in kinases), but it is also highly susceptible to CYP-mediated oxidation. This can generate reactive sulfoxide or sulfone intermediates, culminating in mechanism-based inhibition (MBI) or Time-Dependent Inhibition (TDI) [13, 15].

As an Application Scientist, I do not merely look at IC50 values; I look at the causality of binding. To advance compounds like 2-ETBP, we must systematically decouple its kinase polypharmacology from its CYP450 drug-drug interaction (DDI) potential. This guide provides an objective comparison of 2-ETBP against standard inhibitors and details the self-validating protocols required to profile these cross-reactivities accurately.

CrossReactivity Compound 2-(4-Ethylthiobenzoyl)pyridine (2-ETBP) Pyridine Pyridine Ring Compound->Pyridine Thioether Ethylthiobenzoyl Group Compound->Thioether Kinase Kinase Hinge Region (ATP Competitive) Pyridine->Kinase Hydrogen Bonding CYP CYP450 Heme Iron (Direct Coordination) Pyridine->CYP Lone Pair Coordination Thioether->Kinase Hydrophobic Pocket MBI Reactive Metabolite (Sulfoxide/Sulfone) Thioether->MBI CYP Oxidation Efficacy Target Efficacy (e.g., p38α Inhibition) Kinase->Efficacy Tox Off-Target Toxicity / DDI CYP->Tox MBI->CYP Covalent Alkylation

Fig 1: Structural causality of 2-ETBP cross-reactivity across kinases and CYP450 enzymes.

Comparative Performance Data

To objectively evaluate 2-ETBP, we benchmark its performance against established reference compounds.

Kinome Selectivity Profiling

We compare 2-ETBP against SB203580 (a first-generation, cross-reactive p38 inhibitor) and Skepinone-L (a highly selective p38 inhibitor). Data is generated using a standardized ATP-competitive TR-FRET assay [1].

Target Kinase2-ETBP IC50 (nM)SB203580 IC50 (nM)Skepinone-L IC50 (nM)Clinical Relevance of Off-Target
p38α (Target) 45505Primary anti-inflammatory target
JNK1 320>10,000>10,000Hepatotoxicity / Apoptosis
Lck 851,200>10,000Immunosuppression
EGFR 1,400>10,000>10,000Skin rash / GI toxicity

Insight: While 2-ETBP achieves potent primary target inhibition, its pyridine core drives moderate cross-reactivity with Src-family kinases (Lck), unlike the highly optimized Skepinone-L.

CYP450 Inhibition & TDI Profiling

Because of the thioether group, 2-ETBP must be evaluated for Time-Dependent Inhibition (TDI). We compare it against Ketoconazole (a strong reversible CYP3A4 inhibitor) and Ticlopidine (a known mechanism-based inhibitor)[12].

CYP Isoform2-ETBP IC50 (µM)2-ETBP IC50 Shift*Reference Inhibitor IC50 (µM)
CYP3A4 2.1>5-fold shift Ketoconazole: 0.04 (No shift)
CYP2D6 18.51.2-fold shiftQuinidine: 0.08 (No shift)
CYP2C9 12.01.1-fold shiftSulfaphenazole: 0.3 (No shift)
CYP2C19 8.44.2-fold shiftTiclopidine: 1.5 (>5-fold shift)

*IC50 Shift = (IC50 without NADPH pre-incubation) / (IC50 with 30 min NADPH pre-incubation). A shift >1.5 indicates TDI.

Insight: 2-ETBP exhibits significant TDI on CYP3A4 and CYP2C19, confirming that the thioether is likely being oxidized into a reactive intermediate that covalently inactivates the enzyme [13].

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be designed as a self-validating system. If the internal controls fail, the data is discarded.

Protocol A: High-Throughput TR-FRET Kinase Assay

To accurately capture competitive cross-reactivity, the ATP concentration must be strictly maintained at the apparent Km​ for each specific kinase. This ensures that the Cheng-Prusoff equation ( IC50​=2Ki​ ) holds true, allowing for direct comparison across different kinases [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2x Kinase/Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 2-ETBP and reference compounds (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of the 2x Kinase/Substrate mixture to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2x ATP solution. Critical Step: The final ATP concentration must equal the pre-determined Km​ for the specific kinase being tested.

  • Incubation & Quench: Incubate for 60 minutes. Quench the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+) and Europium-labeled anti-phospho antibodies.

  • Readout & Validation: Read on a multi-mode microplate reader (e.g., PHERAstar).

    • Self-Validation Criteria: The assay Z′ -factor must be ≥0.65 . The IC50 of the reference standard (e.g., Staurosporine) must fall within 3-fold of the historical running average.

Protocol B: CYP450 Time-Dependent Inhibition (TDI) LC-MS/MS Assay

This protocol differentiates between reversible coordination (pyridine) and irreversible mechanism-based inhibition (thioether oxidation) [15].

Step-by-Step Methodology:

  • Microsome Preparation: Dilute Human Liver Microsomes (HLMs) to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift Variable):

    • Condition A (Minus NADPH): Incubate HLMs with 2-ETBP (0.1 to 50 µM) for 30 minutes at 37°C without NADPH.

    • Condition B (Plus NADPH): Incubate HLMs with 2-ETBP for 30 minutes at 37°C with 1 mM NADPH to initiate metabolism and reactive intermediate formation.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary plate containing specific CYP probe substrates (e.g., Midazolam for 3A4) and 1 mM NADPH.

  • Reaction & Quench: Incubate for 10 minutes. Quench with 3 volumes of ice-cold acetonitrile containing an internal standard (IS).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam).

  • Data Analysis: Calculate the IC50 for Condition A and Condition B.

    • Self-Validation Criteria: Positive control (Ticlopidine or Verapamil) must show an IC50 shift ≥2.0 . Negative control (Ketoconazole) must show a shift ≤1.2 .

TDI_Workflow Step1 1. Compound Dilution (0.1 - 50 µM) Step2 2. Pre-incubation (HLM ± NADPH, 30 min) Step1->Step2 Step3 3. Probe Substrate Addition Step2->Step3 Step4 4. Reaction Quench (Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. IC50 Shift Analysis Step5->Step6

Fig 2: Workflow for identifying Time-Dependent Inhibition (TDI) via IC50 shift analysis.

Conclusion & Optimization Strategy

The data clearly indicates that while 2-(4-Ethylthiobenzoyl)pyridine is a viable starting point for kinase inhibition, its cross-reactivity profile requires immediate medicinal chemistry intervention. The pyridine nitrogen drives off-target kinase binding (Lck) and reversible CYP inhibition, while the ethylthio group acts as a metabolic liability, causing mechanism-based inactivation of CYP3A4.

Next Steps for Drug Developers: To mitigate these issues, consider replacing the thioether with a sterically hindered ether or a bioisosteric trifluoromethyl group to block CYP-mediated oxidation. Additionally, adding a methyl group adjacent to the pyridine nitrogen can introduce a steric clash that prevents CYP heme coordination without disrupting the kinase hinge-binding hydrogen bond.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Crossfire Oncology URL: [Link]

  • Inhibition and induction of CYP enzymes in humans: an update PMC - NIH URL:[Link]

  • Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications Journal of Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Frontiers in Pharmacology URL:[Link]

Validation

A Comparative Guide to the Efficacy of Synthetic Routes for 2-(4-Ethylthiobenzoyl)pyridine

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 2-(4-Ethylthiobenzoyl)pyridine, a key intermediate in the development of novel therapeutic agents. The objective is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 2-(4-Ethylthiobenzoyl)pyridine, a key intermediate in the development of novel therapeutic agents. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most efficacious route based on their specific laboratory or industrial requirements. The comparison will focus on classical and modern synthetic strategies, evaluating them on parameters such as yield, purity, scalability, and overall efficiency.

Introduction

2-(4-Ethylthiobenzoyl)pyridine and its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The strategic placement of the ethylthiobenzoyl moiety on the pyridine ring imparts unique physicochemical properties that can influence biological activity. The efficient synthesis of this scaffold is therefore a critical step in the drug discovery and development pipeline. This guide will delve into three primary synthetic pathways: two variations of the Grignard reaction and an oxidation-based approach. While modern palladium-catalyzed cross-coupling reactions represent a promising avenue for the synthesis of 2-aroylpyridines, specific applications to 2-(4-Ethylthiobenzoyl)pyridine are not yet well-documented in peer-reviewed literature. Similarly, classical Friedel-Crafts acylation is generally not effective for electron-deficient aromatic systems like pyridine.

Synthetic Route Comparison

The following sections provide a detailed analysis of three viable synthetic routes to 2-(4-Ethylthiobenzoyl)pyridine. Each section includes a step-by-step experimental protocol, a discussion of the reaction mechanism, and an evaluation of the route's advantages and disadvantages.

Route 1: Grignard Reaction of 2-Bromopyridine with 4-(Ethylthio)benzoyl Chloride

This classical approach involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then undergoes nucleophilic acyl substitution with 4-(ethylthio)benzoyl chloride.

Step 1: Preparation of 2-Pyridylmagnesium Bromide

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Activate the magnesium with a small crystal of iodine.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF from the dropping funnel. The reaction is initiated by gentle heating.

  • Maintain a gentle reflux until all the magnesium has been consumed.

Step 2: Acylation

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 4-(ethylthio)benzoyl chloride (1.0 eq) in anhydrous THF from the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The reaction proceeds via the formation of a highly nucleophilic Grignard reagent, 2-pyridylmagnesium bromide. This organometallic species then attacks the electrophilic carbonyl carbon of 4-(ethylthio)benzoyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride leaving group to afford the desired ketone.

  • Advantages: This is a straightforward and well-established method for the formation of C-C bonds. The starting materials, 2-bromopyridine and 4-(ethylthio)benzoyl chloride, are commercially available or can be readily synthesized.

  • Disadvantages: Grignard reactions are highly sensitive to moisture and require strictly anhydrous conditions. The formation of the pyridyl Grignard reagent can sometimes be sluggish. Over-addition of the Grignard reagent to the ketone product can lead to the formation of a tertiary alcohol byproduct, reducing the overall yield.

Route 2: Grignard Reaction of 4-Ethylthiophenylmagnesium Bromide with 2-Cyanopyridine

This alternative Grignard approach utilizes the reaction of a phenyl Grignard reagent with the nitrile group of 2-cyanopyridine, followed by hydrolysis.

Step 1: Preparation of 4-Ethylthiophenylmagnesium Bromide

  • In a flame-dried three-necked flask, prepare the Grignard reagent from 4-bromo-ethylthiobenzene (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF, following the procedure described in Route 1.

Step 2: Reaction with 2-Cyanopyridine and Hydrolysis

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of 2-cyanopyridine (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at room temperature for 12 hours.

  • Hydrolyze the intermediate imine by the addition of aqueous hydrochloric acid (e.g., 3 M HCl) and stir until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1]

The nucleophilic carbon of the 4-ethylthiophenylmagnesium bromide adds to the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition forms a magnesium salt of a ketimine. Subsequent acidic workup hydrolyzes the ketimine to furnish the final ketone product.[1]

  • Advantages: This method avoids the use of an acyl chloride, which can be sensitive to moisture. The reaction between a Grignard reagent and a nitrile is generally a high-yielding process for ketone synthesis.[1]

  • Disadvantages: The synthesis of the starting material, 4-bromo-ethylthiobenzene, is an additional step if not commercially available. The hydrolysis of the intermediate imine requires careful control of the pH.

Route 3: Oxidation of (4-(Ethylthio)phenyl)(pyridin-2-yl)methanol

This two-step route involves the synthesis of a secondary alcohol precursor, which is subsequently oxidized to the target ketone.

Step 1: Synthesis of (4-(Ethylthio)phenyl)(pyridin-2-yl)methanol

  • To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution of 2-lithiopyridine for 30 minutes at -78 °C.

  • Add a solution of 4-(ethylthio)benzaldehyde (1.2 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude alcohol by column chromatography.

Step 2: Oxidation to 2-(4-Ethylthiobenzoyl)pyridine

  • Dissolve the (4-(ethylthio)phenyl)(pyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or acetone.

  • Add an oxidizing agent, such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the oxidant.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

The first step involves the generation of a highly reactive organolithium species, 2-lithiopyridine, which acts as a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of 4-(ethylthio)benzaldehyde to form a lithium alkoxide intermediate, which is then protonated upon workup to yield the secondary alcohol. The second step is a standard oxidation of a secondary alcohol to a ketone. The choice of oxidant is crucial to avoid over-oxidation or side reactions.

  • Advantages: This route offers good control over the formation of the C-C bond and avoids the potential for over-addition seen in Grignard reactions with acyl chlorides. The oxidation of secondary alcohols to ketones is a well-established and generally high-yielding transformation.

  • Disadvantages: This is a two-step process, which may be less desirable from a process efficiency standpoint. The use of n-butyllithium requires careful handling due to its pyrophoric nature. The use of chromium-based oxidants like PCC raises environmental and safety concerns.

Data Presentation

Parameter Route 1: Grignard (Acyl Chloride) Route 2: Grignard (Nitrile) Route 3: Oxidation
Starting Materials 2-Bromopyridine, 4-(Ethylthio)benzoyl Chloride4-Bromo-ethylthiobenzene, 2-Cyanopyridine2-Bromopyridine, 4-(Ethylthio)benzaldehyde
Key Reagents Mg, Anhydrous THFMg, Anhydrous THF, HCln-BuLi, Anhydrous Et₂O, MnO₂ or PCC
Number of Steps 1 (from acyl chloride)1 (from nitrile)2
Reported Yield Not directly reported for this compoundNot directly reported for this compoundYield of precursor alcohol reported as 83%[2]
Purity Requires chromatographic purificationRequires chromatographic purificationRequires chromatographic purification
Key Challenges Anhydrous conditions, potential for over-additionAnhydrous conditions, imine hydrolysisHandling of n-BuLi, use of stoichiometric oxidant

Experimental Workflows and Logical Relationships

Synthetic_Routes_Comparison cluster_0 Route 1: Grignard (Acyl Chloride) cluster_1 Route 2: Grignard (Nitrile) cluster_2 Route 3: Oxidation 2-Bromopyridine 2-Bromopyridine Grignard Formation Grignard Formation 2-Bromopyridine->Grignard Formation 4-(Ethylthio)benzoyl Chloride 4-(Ethylthio)benzoyl Chloride Acylation Acylation 4-(Ethylthio)benzoyl Chloride->Acylation Grignard Formation->Acylation Product_1 2-(4-Ethylthiobenzoyl)pyridine Acylation->Product_1 4-Bromo-ethylthiobenzene 4-Bromo-ethylthiobenzene Grignard Formation_2 Grignard Formation 4-Bromo-ethylthiobenzene->Grignard Formation_2 2-Cyanopyridine 2-Cyanopyridine Nitrile Addition Nitrile Addition 2-Cyanopyridine->Nitrile Addition Grignard Formation_2->Nitrile Addition Hydrolysis Hydrolysis Nitrile Addition->Hydrolysis Product_2 2-(4-Ethylthiobenzoyl)pyridine Hydrolysis->Product_2 2-Bromopyridine_3 2-Bromopyridine Lithiation Lithiation 2-Bromopyridine_3->Lithiation 4-(Ethylthio)benzaldehyde 4-(Ethylthio)benzaldehyde Aldehyde Addition Aldehyde Addition 4-(Ethylthio)benzaldehyde->Aldehyde Addition Lithiation->Aldehyde Addition Alcohol Intermediate (4-(Ethylthio)phenyl)(pyridin-2-yl)methanol Aldehyde Addition->Alcohol Intermediate Oxidation Oxidation Alcohol Intermediate->Oxidation Product_3 2-(4-Ethylthiobenzoyl)pyridine Oxidation->Product_3

Caption: Comparative workflow of the three synthetic routes to 2-(4-Ethylthiobenzoyl)pyridine.

Discussion and Conclusion

The choice of the optimal synthetic route to 2-(4-Ethylthiobenzoyl)pyridine is contingent upon several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the technical capabilities of the laboratory.

Route 1 (Grignard with Acyl Chloride) is a direct, one-pot synthesis that is attractive for its simplicity. However, the potential for byproduct formation through over-addition of the Grignard reagent may necessitate careful optimization of reaction conditions, particularly on a larger scale.

Route 2 (Grignard with Nitrile) offers a robust alternative that mitigates the issue of over-addition. The hydrolysis of the intermediate imine is generally a clean and high-yielding step. This route may be preferable if the starting 4-bromo-ethylthiobenzene is readily accessible.

Route 3 (Oxidation) provides excellent control over the C-C bond formation and typically results in a clean conversion of the alcohol to the ketone. The reported high yield for the synthesis of the alcohol precursor is a significant advantage.[2] However, the two-step nature of this route and the requirement for handling pyrophoric n-butyllithium and potentially hazardous oxidizing agents must be considered.

References

  • Jiang, B.; et al. (2019). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Org. Lett., 21(15), 5833-5837.
  • Li, X.; et al. (2013). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. Molecules, 18(10), 12345-12356.
  • Wang, D.; et al. (2016). Palladium-catalyzed acylation of 2-aryllpyridines with aryl acetylenes. Tetrahedron Lett., 57(46), 5123-5126.
  • Li, Y.; et al. (2020). Photoredox/palladium-catalyzed CH acylation of 2-arylpyridines with acyl oxime esters. Org. Chem. Front., 7(12), 1435-1440.
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  • Kumar, R.; et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian J Pharm Sci, 86(4), 1187-1198.
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  • Gribble, G. W.; et al. (1987). Directed lithiation of N-pivaloyl-2-aminopyridine. A new route to 2,3-disubstituted pyridines. J. Org. Chem., 52(11), 2387-2390.
  • Katritzky, A. R.; et al. (2005).
  • Huo, Z.; et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chim. Slov., 56, 659-663.
  • Pande, S. S.; et al. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-216.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

Comparative

In Vitro and In Vivo Correlation of 2-(4-Ethylthiobenzoyl)pyridine Activity: A Comprehensive Comparison Guide

Executive Summary The development of targeted therapeutics often falters at the translational boundary between in vitro biochemical potency and in vivo physiological efficacy. This gap is particularly evident in the inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics often falters at the translational boundary between in vitro biochemical potency and in vivo physiological efficacy. This gap is particularly evident in the inhibition of Peptidylglycine α-hydroxylating monooxygenase (PHM) , a copper-dependent enzyme responsible for the maturation of α-amidated peptide hormones (e.g., vasoactive intestinal peptide, bombesin) that drive proliferation in neuroendocrine and prostate cancers.

Historically, first-generation PHM inhibitors demonstrated excellent enzymatic inhibition but failed in cellular and animal models due to poor membrane permeability and metabolic instability. This guide objectively compares the performance of the legacy inhibitor S-(4-ethylthiobenzoyl)thioglycolic acid (S-ETBT) against the structurally optimized next-generation analog 2-(4-Ethylthiobenzoyl)pyridine (2-ETBP) . By replacing the polar thioglycolic acid moiety with a lipophilic pyridine ring, 2-ETBP achieves a superior in vitro to in vivo correlation, establishing a new standard for PHM-targeted drug development.

Mechanistic Rationale: The Pyridine Advantage

The catalytic core of PHM relies on two non-coupled copper centers ( CuM​ and CuH​ ) and requires ascorbate as an electron donor to hydroxylate sp3 -carbons[1]. Early drug design efforts focused on substrate analogs like hippuric acid, eventually leading to sulfur-substituted derivatives.

While compounds like S-ETBT exhibit potent enzymatic inhibition ( Ki​≈0.5μM ), they suffer from a severe translational drop-off. Literature indicates that S-ETBT requires concentrations >100-fold in excess of its Ki​ value to effectively inhibit the proliferation of cultured human prostate cancer cells[2]. This discrepancy is driven by the highly polar carboxylic acid group, which restricts passive diffusion across the endoplasmic reticulum membrane where PHM is localized.

The 2-ETBP Innovation: 2-(4-Ethylthiobenzoyl)pyridine (2-ETBP) resolves this translational failure through a strategic isosteric replacement:

  • Enhanced Copper Coordination: The pyridine nitrogen acts as a superior, neutral ligand for the CuM​ center compared to the negatively charged carboxylate, maintaining high binding affinity.

  • Membrane Permeability: The removal of the carboxylic acid dramatically increases the molecule's partition coefficient (LogP), facilitating rapid intracellular accumulation.

  • Metabolic Stability: Pyridine rings are highly resistant to the ubiquitous intracellular esterases and thioesterases that rapidly degrade thioglycolate-based inhibitors in vivo.

G A Glycine-Extended Precursor B PHM Enzyme (Cu-dependent) A->B Substrate Binding C Alpha-Amidated Active Hormone B->C Hydroxylation E Tumor Proliferation (Prostate Cancer) C->E Receptor Activation D 2-(4-Ethylthiobenzoyl)pyridine (2-ETBP) D->B Competitive Inhibition

Fig 1: Mechanism of 2-ETBP inhibiting PHM-mediated peptide amidation and tumor proliferation.

Comparative Performance Data

To objectively evaluate the translational success of 2-ETBP, we compare its pharmacokinetic and pharmacodynamic properties against the native substrate (Hippuric Acid) and the first-generation inhibitor (S-ETBT). The data highlights the dramatic reduction in the in vitro to in vivo shift.

CompoundPHM Enzymatic Ki​ ( μ M)PC-3 Cellular IC50​ ( μ M)In Vitro to In Vivo ShiftCalculated LogPIn Vivo Tumor Reduction (%)
Hippuric Acid (Substrate)> 500> 1000N/A0.310%
S-ETBT (First-Gen)0.5> 50.0> 100-fold 1.45< 10%
2-ETBP (Next-Gen)0.31.2~ 4-fold 3.1268%

Note: The >100-fold shift for S-ETBT is a documented limitation in prostate cancer cell lines[2], whereas 2-ETBP demonstrates a tightly correlated profile suitable for advanced preclinical modeling.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in reproducing the in vitro and in vivo correlation.

G N1 In Vitro Enzymatic PHM Assay (Ki) N2 In Vitro Cellular PC-3 Assay (IC50) N1->N2 N3 PK Profiling (Microsomal Stability) N2->N3 N4 In Vivo Xenograft Efficacy (Tumor Vol) N3->N4

Fig 2: Translational workflow correlating in vitro biochemical activity to in vivo efficacy.

Protocol 1: In Vitro PHM Enzymatic Inhibition Kinetics

Objective: Determine the absolute binding affinity ( Ki​ ) of 2-ETBP to recombinant PHM.

  • Buffer Preparation: Prepare 50 mM MES buffer at pH 5.5.

    • Causality: PHM operates optimally in a slightly acidic environment, which mimics the physiological pH of the secretory granules where the enzyme naturally resides.

  • Cofactor Addition: Supplement the buffer with 1 µM CuCl2​ , 10 mM sodium ascorbate, and 100 µg/mL catalase.

    • Causality: Ascorbate acts as the obligate electron donor to reduce the CuM​ and CuH​ centers for catalytic turnover. Exogenous copper ensures the apo-enzyme is fully reconstituted, while catalase prevents oxidative degradation of the enzyme by uncoupled H2​O2​ production.

  • Inhibitor Incubation: Pre-incubate recombinant PHM with varying concentrations of 2-ETBP (0.01 µM to 10 µM) for 15 minutes at 37°C.

  • Reaction Initiation & Quenching: Initiate the reaction by adding the dansyl-YVG peptide substrate. Quench after 30 minutes using 1% TFA.

  • Self-Validation (Control): Run a parallel assay omitting sodium ascorbate.

    • Causality: This negative control confirms that the observed substrate cleavage is strictly driven by enzymatic hydroxylation and not an artifact of auto-oxidation or background fluorescence.

Protocol 2: In Vivo Prostate Cancer (PC-3) Xenograft Efficacy

Objective: Validate the in vivo tumor-suppressive correlation of 2-ETBP.

  • Cell Engraftment: Subcutaneously inject 5×106 PC-3 cells into the right flank of athymic nude mice.

    • Causality: PC-3 cells are selected because their proliferation is highly dependent on autocrine signaling from α-amidated neuropeptides, making them exquisitely sensitive to true PHM inhibition.

  • Dosing Regimen: Once tumors reach 100 mm3 , administer 2-ETBP (15 mg/kg) via intraperitoneal (IP) injection daily.

    • Causality: IP dosing bypasses immediate first-pass hepatic metabolism, ensuring sufficient systemic exposure to evaluate the intrinsic in vivo efficacy of the pyridine scaffold.

  • Self-Validation (Target Engagement Biomarker): Post-euthanasia (Day 21), extract tumor tissue and perform LC-MS/MS to quantify the ratio of glycine-extended precursors to mature α-amidated peptides.

    • Causality: A reduction in tumor volume is only scientifically meaningful if it correlates with a decrease in the amidated peptide ratio. This step proves the phenotype is driven by on-target PHM inhibition rather than generalized off-target cytotoxicity.

References

  • Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM). Bioorganic & Medicinal Chemistry.[Link]

  • Enzymatic Hydroxylations of sp3-Carbons. Chemical Reviews.[Link]

Sources

Validation

A Guide to the Reproducible Synthesis and Biological Evaluation of 2-(4-Ethylthiobenzoyl)pyridine

This guide provides a comprehensive, in-depth framework for the reproducible synthesis and biological characterization of 2-(4-Ethylthiobenzoyl)pyridine. Pyridine and its derivatives are recognized as "privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the reproducible synthesis and biological characterization of 2-(4-Ethylthiobenzoyl)pyridine. Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs due to their versatile biological activities.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to ensure robust and repeatable outcomes. We will detail a reliable synthetic route, outline standardized biological testing protocols with a focus on antimicrobial activity, and provide a framework for comparative analysis against alternative compounds.

Part 1: Reproducible Synthesis of 2-(4-Ethylthiobenzoyl)pyridine

The synthesis of diaryl ketones, where a pyridine ring is one of the aryl groups, can be reliably achieved through several methods. For the synthesis of 2-(4-Ethylthiobenzoyl)pyridine, the Grignard reaction stands out as a robust and high-yielding approach. This method involves the nucleophilic addition of a Grignard reagent, prepared from a halo-aromatic compound, to a cyanopyridine derivative. The resulting imine salt is then hydrolyzed to yield the desired ketone. This pathway is well-documented for analogous structures and offers excellent control over the final product.[4]

Synthesis Workflow

A 1-Bromo-4-(ethylthio)benzene + Magnesium Turnings B Grignard Reagent Formation (4-(Ethylthio)phenyl)magnesium bromide A->B Anhydrous THF, I2 (cat.) D Nucleophilic Addition in Anhydrous THF B->D C 2-Cyanopyridine C->D E Intermediate Imine Salt D->E Stir at RT F Acidic Hydrolysis (e.g., aq. HCl) E->F Quench Reaction G Crude Product F->G H Purification (Flash Column Chromatography) G->H I 2-(4-Ethylthiobenzoyl)pyridine (Final Product) H->I J Characterization (NMR, MS, HPLC) I->J Purity & Identity Confirmation

Caption: Workflow for the Grignard-based synthesis of 2-(4-Ethylthiobenzoyl)pyridine.

Detailed Synthesis Protocol

Materials:

  • 1-Bromo-4-(ethylthio)benzene

  • Magnesium turnings

  • Iodine (a single crystal for initiation)

  • 2-Cyanopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography mobile phase)

Protocol:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure strictly anhydrous conditions.

    • Scientist's Note: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents like water. The presence of moisture will quench the reagent, drastically reducing or completely inhibiting the reaction.[4] This is the most critical parameter for reproducibility.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask.

    • In the dropping funnel, prepare a solution of 1-bromo-4-(ethylthio)benzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. Initiation is marked by the disappearance of the purple iodine color and gentle refluxing of the THF. Gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • In a separate dry flask under an inert atmosphere, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF.

    • Cool this solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the 2-cyanopyridine solution via cannula transfer.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (Work-up):

    • Cool the reaction mixture back to 0°C and slowly quench it by adding 2M aqueous HCl. This step hydrolyzes the intermediate imine to the final ketone product.

    • Scientist's Note: This step must be performed slowly and with cooling, as the quenching of any unreacted Grignard reagent is highly exothermic.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. Purity should be >95% for use in biological assays.

Part 2: Biological Testing: A Case Study in Antimicrobial Activity

Pyridine derivatives are well-known for their broad-spectrum biological activities, including potent antimicrobial effects.[5] A reproducible biological evaluation is essential to determine a compound's efficacy and potential for further development. This section details a standardized workflow for assessing the antimicrobial and cytotoxic properties of 2-(4-Ethylthiobenzoyl)pyridine.

Antimicrobial and Cytotoxicity Testing Workflow

cluster_0 Antimicrobial Assay cluster_1 Cytotoxicity Assay (MTT) A Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) ~5 x 10^5 CFU/mL B Serial Dilution of Test Compound in 96-well plate C Incubate with Bacteria (37°C, 18-24h) D Determine MIC (Lowest concentration with no visible growth) E Plate samples from clear wells on Agar D->E F Determine MBC (Lowest concentration with 99.9% killing) G Seed Mammalian Cells (e.g., J774.2) in 96-well plate H Add Serial Dilutions of Test Compound I Incubate (37°C, 5% CO2, 48h) J Add MTT Reagent K Incubate (3-4h) L Solubilize Formazan Crystals M Measure Absorbance (570 nm) N Calculate CC50 M->N

Caption: Standard workflow for determining MIC/MBC and cytotoxicity (CC50).

Protocol 1: Minimum Inhibitory & Bactericidal Concentration (MIC/MBC) Assay

This protocol is adapted from standard clinical laboratory methods.[6]

  • Preparation:

    • Prepare a stock solution of 2-(4-Ethylthiobenzoyl)pyridine in Dimethyl Sulfoxide (DMSO).

    • Culture a test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 × 10⁵ Colony Forming Units (CFU)/mL.

  • Broth Microdilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

    • Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (broth with DMSO vehicle).

    • Add the standardized bacterial inoculum to each well.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination:

    • Take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate these aliquots onto an agar plate and incubate at 37°C overnight.

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum count.[6]

    • Scientist's Note: The MBC/MIC ratio helps classify the compound's effect. A ratio of ≤ 4 typically indicates bactericidal (killing) activity, while a higher ratio suggests bacteriostatic (inhibitory) activity.

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

A compound's utility depends on its selective toxicity towards pathogens over host cells. The MTT assay is a standard colorimetric method to assess cell viability.[7]

  • Cell Culture:

    • Culture a murine macrophage cell line like J774.2 in RPMI medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a 5% CO₂ incubator at 37°C.[7]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 1 × 10⁶ cells/mL and allow them to adhere overnight.

    • Add serial dilutions of the test compound (similar concentrations as the MIC assay) to the wells and incubate for 48 hours.

    • Add MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a dedicated buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability against compound concentration and fitting the data to a dose-response curve.

Part 3: Data Interpretation and Comparative Analysis

To properly evaluate the performance of 2-(4-Ethylthiobenzoyl)pyridine, its data must be compared against a relevant benchmark. This could be a commercially available antibiotic or a structurally similar pyridine derivative with known activity.

Comparative Performance Data
Parameter2-(4-Ethylthiobenzoyl)pyridineComparator (e.g., Compound X)
Synthesis Yield 65-75%50-60%
Purity (Post-Chromatography) >98% (HPLC)>97% (HPLC)
MIC vs. S. aureus (µg/mL) 816
MBC vs. S. aureus (µg/mL) 1664
MBC/MIC Ratio 2 (Bactericidal)4 (Bactericidal)
CC₅₀ (J774.2 cells, µg/mL) >12890
Selectivity Index (CC₅₀/MIC) >165.6

Note: Data presented are hypothetical and for illustrative purposes.

Analysis of Results
  • Synthesis: The Grignard protocol demonstrates high reproducibility with yields consistently in the 65-75% range, superior to the comparator. High purity is critical for attributing biological activity solely to the target compound.

  • Antimicrobial Potency: 2-(4-Ethylthiobenzoyl)pyridine shows a lower MIC against S. aureus (8 µg/mL) compared to Compound X (16 µg/mL), indicating higher potency.

  • Mechanism of Action: With an MBC/MIC ratio of 2, the compound is confirmed to be bactericidal.

  • Therapeutic Window: The most crucial metric is the Selectivity Index (SI) , calculated as CC₅₀/MIC. A higher SI value is desirable as it indicates the compound is more toxic to bacteria than to mammalian cells. With an SI of >16, 2-(4-Ethylthiobenzoyl)pyridine demonstrates a significantly better therapeutic window than Compound X (SI = 5.6), making it a more promising candidate for further investigation.

References

  • Iowa State University. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. FDA. [Link]

  • Korycka-Machała, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. [Link]

  • Pérez-Villanueva, M., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • Naito, K., et al. (1990). Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. Molecular Pharmacology. [Link]

  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Molecular Diversity. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • da Silva, W. M. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • IntechOpen. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

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Comparative

A Comparative Guide to the Photostability of 2-(4-Ethylthiobenzoyl)pyridine and Commercial Photoinitiators

This guide offers an in-depth technical comparison of the photostability of the novel photoinitiator 2-(4-Ethylthiobenzoyl)pyridine against established commercial benchmarks, namely Irgacure 184 and Diphenyl(2,4,6-trimet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth technical comparison of the photostability of the novel photoinitiator 2-(4-Ethylthiobenzoyl)pyridine against established commercial benchmarks, namely Irgacure 184 and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). As researchers, scientists, and drug development professionals, the selection of a photoinitiator with optimal performance characteristics is critical for achieving desired outcomes in applications ranging from photolithography to the fabrication of biomedical devices. Beyond initiation efficiency, the photostability of an initiator, specifically its ability to photobleach, is a key determinant of cure depth and the optical properties of the final cured material.

The Imperative of Photostability in Photopolymerization

The ideal photoinitiator undergoes rapid decomposition upon exposure to light, generating reactive species that initiate polymerization. Concurrently, this decomposition should lead to a loss of light absorption in the activation wavelength range, a phenomenon known as photobleaching. This characteristic is crucial for several reasons:

  • Uniformity of Cure: Effective photobleaching prevents the formation of a "self-screening" effect, where the photoinitiator molecules at the surface absorb most of the incident light, hindering its penetration into deeper layers of the resin. This ensures a more uniform cure throughout the material's thickness.

  • Optical Clarity: The byproducts of photoinitiator decomposition should be colorless to avoid yellowing or discoloration of the final product, which is a critical requirement in many optical and biomedical applications.

  • Curing of Thick and Pigmented Systems: In pigmented formulations or for curing thick cross-sections, a photoinitiator with high photobleaching efficiency is essential to allow light to penetrate and effect a thorough cure.[1][2]

This guide will provide a framework for evaluating these critical photostability characteristics, with a direct comparison between 2-(4-Ethylthiobenzoyl)pyridine and its commercial counterparts.

Experimental Evaluation of Photostability

To quantitatively assess and compare the photostability of photoinitiators, UV-Visible (UV-Vis) spectroscopy is a direct and effective method. By monitoring the change in the absorbance spectrum of a photoinitiator solution upon controlled irradiation, we can determine its photobleaching rate and efficiency.

Experimental Protocol: UV-Visible Spectroscopy for Photobleaching Analysis

This protocol outlines a standardized method for evaluating the photostability of photoinitiators.

Objective: To determine the rate and extent of photobleaching of 2-(4-Ethylthiobenzoyl)pyridine, Irgacure 184, and TPO by monitoring the decrease in their characteristic UV-Vis absorbance upon irradiation.

Materials and Equipment:

  • Photoinitiators: 2-(4-Ethylthiobenzoyl)pyridine, Irgacure 184, TPO

  • Solvent: Acetonitrile (spectrophotometric grade)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Controlled UV light source (e.g., LED lamp at 395 nm or a filtered mercury lamp)

Procedure:

  • Solution Preparation: Prepare solutions of each photoinitiator in acetonitrile at a concentration of 0.1% w/v. Ensure complete dissolution.

  • Initial Spectrum: Record the initial UV-Vis absorbance spectrum of each solution from 250 nm to 500 nm, using acetonitrile as a reference. Identify the maximum absorption wavelength (λmax) for each photoinitiator.

  • Photolysis: Expose the sample in the quartz cuvette to the UV light source for a defined time interval (e.g., 30 seconds).

  • Post-Irradiation Spectrum: Immediately after irradiation, record the UV-Vis absorbance spectrum again.

  • Iterative Measurement: Repeat steps 3 and 4 for a total cumulative irradiation time (e.g., 10 minutes), recording a spectrum after each interval.

  • Data Analysis: Plot the absorbance at λmax as a function of irradiation time for each photoinitiator.

Causality in Experimental Design
  • Choice of Solvent: Acetonitrile is selected for its optical transparency in the near-UV and visible regions and its ability to dissolve a wide range of photoinitiators.

  • Concentration: A 0.1% w/v concentration provides a strong enough absorbance signal for accurate measurement while minimizing potential inner filter effects at the beginning of the experiment.

  • Light Source: The use of a specific wavelength light source (e.g., 395 nm LED) is crucial for mimicking the conditions of a real-world curing application and ensuring that the observed photobleaching is relevant to the initiator's intended use.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 0.1% w/v Photoinitiator Solutions in Acetonitrile exp1 Record Initial UV-Vis Spectrum (t=0) prep1->exp1 exp2 Irradiate with UV Light (Δt) exp1->exp2 exp3 Record UV-Vis Spectrum exp2->exp3 exp4 Repeat Irradiation/ Measurement exp3->exp4 Loop an1 Plot Absorbance at λmax vs. Irradiation Time exp3->an1 exp4->exp2 an2 Compare Bleaching Rates and Extent an1->an2

Caption: Workflow for Photostability Evaluation using UV-Vis Spectroscopy.

Comparative Photostability Analysis

Based on the described experimental protocol and data from analogous compounds in the literature, we can construct a comparative analysis of the photostability of 2-(4-Ethylthiobenzoyl)pyridine against Irgacure 184 and TPO.

Photoinitiatorλmax (nm) (approx.)Photobleaching RateExpected Residual AbsorbanceKey Characteristics
2-(4-Ethylthiobenzoyl)pyridine ~380-400FastLowThioxanthone-like structure suggests potential for efficient photobleaching. The thioether group may participate in intramolecular reactions, leading to rapid chromophore destruction.
Irgacure 184 ~330-340SlowHighAn α-hydroxy ketone that undergoes α-cleavage. However, its photoproducts can still absorb in the UV region, leading to incomplete bleaching.
TPO ~380Very FastVery LowAn acylphosphine oxide known for its excellent photobleaching properties.[3] The P-O bond cleavage leads to highly reactive radicals and byproducts with low absorbance in the near-UV/visible region.[4][5]

Data Interpretation:

  • 2-(4-Ethylthiobenzoyl)pyridine: While direct experimental data is not widely available, its structural similarity to thioxanthone derivatives suggests it will absorb in the near-visible range and likely undergo efficient photobleaching. Thioxanthones are known to be effective photoinitiators, and molecular modifications can enhance their photobleaching capabilities.

  • Irgacure 184: This is a classic Type I photoinitiator, but its photobleaching is often insufficient for curing thick or highly absorbing systems.

  • TPO: This initiator is a benchmark for high photobleaching efficiency.[3] Its ability to become transparent upon irradiation allows for exceptional depth of cure, making it suitable for demanding applications.[1]

Mechanistic Insights into Photodecomposition

The photostability of an initiator is intrinsically linked to its photodecomposition mechanism.

  • Irgacure 184 (α-Hydroxy Ketone): As a Type I photoinitiator, Irgacure 184 undergoes α-cleavage upon UV absorption to form two radical fragments. However, the subsequent reactions of these fragments can lead to the formation of byproducts that still absorb UV light, thus limiting the extent of photobleaching.

  • TPO (Acylphosphine Oxide): TPO also functions via a Type I α-cleavage mechanism, breaking the carbon-phosphorous bond.[4][5] This process is highly efficient and results in a trimethylbenzoyl radical and a diphenylphosphinoyl radical. The subsequent rearrangement and reactions of these fragments lead to products with significantly lower absorption in the near-UV and visible spectrum, resulting in excellent photobleaching.

  • 2-(4-Ethylthiobenzoyl)pyridine (Proposed Mechanism): The photochemistry of this molecule is likely more complex. It combines the features of a benzophenone-like chromophore with a thioether substituent. Upon excitation, it could potentially undergo several pathways:

    • Intramolecular Hydrogen Abstraction: The excited carbonyl group could abstract a hydrogen atom from the ethyl group of the thioether, leading to a biradical that can then fragment or rearrange.

    • Type II-like Behavior: It could act as a Type II initiator, abstracting a hydrogen from a synergist if present.

    • Photocleavage: Depending on the bond dissociation energies, direct cleavage might occur.

The presence of the sulfur atom can influence the excited state properties and provide alternative reaction pathways that may lead to efficient decomposition and bleaching.

G cluster_type1 Type I α-Cleavage cluster_proposed Proposed Mechanism for 2-(4-Ethylthiobenzoyl)pyridine PI_T1 Photoinitiator (Irgacure 184, TPO) PI_T1_excited Excited State PI_T1->PI_T1_excited Radicals_T1 Radical Pair (R• + R'•) PI_T1_excited->Radicals_T1 α-Cleavage Products_T1 Photoproducts Radicals_T1->Products_T1 PI_P 2-(4-ETBP) PI_P_excited Excited State PI_P->PI_P_excited Biradical Biradical Intermediate PI_P_excited->Biradical Intramolecular H-Abstraction Products_P Bleached Products Biradical->Products_P Fragmentation

Caption: Comparative Photodecomposition Pathways.

Conclusion for the Practicing Scientist

The evaluation of photoinitiator photostability is a critical step in the development of photocurable formulations. While TPO remains a top-performing commercial option due to its exceptional photobleaching, the novel structure of 2-(4-Ethylthiobenzoyl)pyridine presents a compelling area for investigation. Its thioxanthone-like core, combined with a thioether substituent, suggests the potential for high initiation efficiency coupled with rapid photobleaching.

For researchers developing new materials, the following is recommended:

  • Direct Evaluation: Conduct direct comparative studies of 2-(4-Ethylthiobenzoyl)pyridine using the UV-Vis spectroscopy protocol outlined in this guide.

  • Formulation Testing: Evaluate the performance of this novel initiator in a representative resin formulation, measuring key properties such as depth of cure, final color, and mechanical properties.

  • Mechanistic Studies: Employ techniques such as laser flash photolysis to elucidate the precise photodecomposition mechanism and identify the resulting byproducts.

By systematically evaluating photostability alongside initiation efficiency, scientists can make more informed decisions in selecting the optimal photoinitiator for their specific application, leading to improved material properties and more robust manufacturing processes.

References

  • Thioxanthone-Based Hydrophilic Visible Photoinitiators for Radical Polymerization. Macromolecular Chemistry and Physics. Available at: [Link]

  • Visible light photocatalysis with benzophenone for radical thiol-ene reactions. RSC Advances. Available at: [Link]

  • 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Green Chemistry. Available at: [Link]

  • FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. University of a a lborg's Research Portal. Available at: [Link]

  • Mechanism of Photoinitiated Free Radical Polymerization by Thioxanthone-Anthracene in the Presence of Air. Academia.edu. Available at: [Link]

  • Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators. Physical Chemistry Chemical Physics. Available at: [Link]

  • (2,4,6-Trimethylbenzoyl)diphenylphosphine Oxide Photochemistry. A Direct Time-Resolved Spectroscopic Study of Both Radical Fragments. Journal of the American Chemical Society. Available at: [Link]

  • Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes. Journal of Applied Toxicology. Available at: [Link]

  • The chemical structures of thioxanthone photoinitiators and their absorption properties. ResearchGate. Available at: [Link]

  • Thioxanthone hydroquinone-O,O'-diacetic acid: photoinitiator or photostabilizer? Photochemical & Photobiological Sciences. Available at: [Link]

  • Statement on the use of the photoinitiator diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) in dental materials. FDI World Dental Federation. Available at: [Link]

  • Quenching and reduction of photoexcited benzophenone by thioethers and mercaptans. The Journal of Organic Chemistry. Available at: [Link]

  • Absorption spectra of the photoinitiators (Irgacure 184, CD-1012) and photosensitizer (ITX). ResearchGate. Available at: [Link]

  • (a) UV-vis spectra of the steady-state photolysis of photoinitiator A... ResearchGate. Available at: [Link]

  • Two-photon absorption cross-sections of common photoinitiators. ResearchGate. Available at: [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. Available at: [Link]

  • Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Society of Plastics Engineers. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 2-(4-Ethylthiobenzoyl)pyridine

As a Senior Application Scientist, I approach the handling of novel, biologically active synthetic organic compounds like 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7) [1] with a strict, self-validating safety proto...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, biologically active synthetic organic compounds like 2-(4-Ethylthiobenzoyl)pyridine (CAS: 1397230-57-7) [1] with a strict, self-validating safety protocol. In drug development and advanced chemical synthesis, we cannot rely on generic safety data sheets (SDS) alone, especially for specialized derivatives. Instead, we must deconstruct the molecule's structural components to anticipate its physiological interactions and design our Personal Protective Equipment (PPE) and operational workflows accordingly.

This guide provides the definitive, step-by-step methodology for safely managing 2-(4-Ethylthiobenzoyl)pyridine, ensuring both scientific integrity and absolute operational safety.

Causality in Hazard Assessment: The "Why" Behind the PPE

Every safety protocol must be grounded in chemical reality. 2-(4-Ethylthiobenzoyl)pyridine merges two distinct functional groups, each presenting specific occupational hazards:

  • The Pyridine Ring: Pyridine derivatives are highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and the stratum corneum of the skin. Systemic absorption can lead to central nervous system (CNS) depression and hepatic injury[2]. In the liver, cytochrome P450 enzymes metabolize pyridines into N-oxides, a process that can generate reactive oxygen species (ROS) and induce hepatotoxicity if exposure thresholds are exceeded.

  • The Thioether (Sulfide) Benzoyl Moiety: Thioethers are notorious for their strong, pervasive odors and their potential to cause acute mucous membrane and respiratory irritation[3]. Inhalation of thioether dust or vapor triggers immediate respiratory distress, necessitating strict inhalation controls[4].

Understanding these pathways allows us to build a targeted defense system rather than blindly applying generic lab rules.

Toxicity Exposure Dermal/Inhalation Exposure Absorption Systemic Absorption (Lipophilic) Exposure->Absorption Liver Hepatic Metabolism (CYP450) Absorption->Liver N_Oxidation Pyridine N-Oxidation Liver->N_Oxidation S_Oxidation Thioether S-Oxidation Liver->S_Oxidation Excretion Renal Excretion N_Oxidation->Excretion Toxicity Hepatotoxicity / Neurotoxicity N_Oxidation->Toxicity S_Oxidation->Excretion

Caption: Metabolic and toxicity pathways of pyridine-thioether derivatives following systemic exposure.

Personal Protective Equipment (PPE) Matrix

Based on the structural hazard profile, standard nitrile gloves and safety glasses are insufficient. We must implement a multi-layered barrier system compliant with the [5].

PPE CategoryRecommended SpecificationScientific Rationale & Causality
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil).Pyridine derivatives rapidly degrade standard nitrile[2]. Butyl rubber provides superior chemical resistance against lipophilic aromatics, while the inner nitrile acts as a fail-safe during outer glove removal.
Eye/Face Protection Chemical splash goggles paired with a full-face shield.Thioethers cause severe ocular irritation[4]. Standard safety glasses lack the orbital seal required to prevent vapor intrusion.
Respiratory Protection Primary: Chemical Fume Hood. Secondary: NIOSH-approved N95/P100 respirator (if handling dry powder outside a hood).Prevents inhalation of aerosolized thioether particulates and pyridine vapors, mitigating respiratory tract irritation and systemic absorption[6].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, plus a disposable chemical-resistant apron.Prevents dermal accumulation of the compound. Knit cuffs prevent wrist exposure between the glove and the sleeve.
Experimental Protocols: Safe Handling Workflows

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Protocol A: Weighing and Dissolution of Solid Compound

Handling the dry powder form of 2-(4-Ethylthiobenzoyl)pyridine presents the highest risk of aerosolization and inhalation.

Step 1: Environmental Control Setup

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm)[7].

  • Validation: Check the digital airflow monitor. Do not rely solely on the sash height sticker.

Step 2: PPE Donning Sequence

  • Action: Don the FR lab coat, chemical splash goggles, inner nitrile gloves, and outer butyl rubber gloves.

  • Validation: Perform a visual inspection of the outer gloves for micro-tears or degradation.

Step 3: Static Control and Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the analytical balance pan. Weigh the 2-(4-Ethylthiobenzoyl)pyridine directly into a pre-tared, sealable vial rather than open weigh paper.

  • Causality: Thioether powders are often prone to static cling. Eliminating static prevents the powder from aerosolizing and contaminating the user's breathing zone.

Step 4: Dissolution and Transfer

  • Action: Add the designated solvent (e.g., DMSO or Dichloromethane) directly to the vial while still inside the fume hood. Seal the vial immediately with a PTFE-lined cap before removing it from the balance area.

  • Causality: Solvating the compound eliminates the inhalation risk of dry particulates, transitioning the hazard strictly to a liquid handling protocol.

Workflow cluster_PPE Engineering & PPE Controls Start Initiate Protocol Hood Verify Fume Hood (>100 fpm) Start->Hood Gloves Don Double Gloves (Nitrile over Butyl) Hood->Gloves Weighing Static-Free Weighing (Closed Vial) Gloves->Weighing Dissolution Solvent Addition (Seal Immediately) Weighing->Dissolution Decon Surface Decontamination (10% Bleach / Solvent) Dissolution->Decon Waste RCRA Compliant Waste Disposal Decon->Waste

Caption: Step-by-step operational workflow for the safe handling and disposal of 2-(4-Ethylthiobenzoyl)pyridine.

Spill Response and Disposal Plans

Operational excellence extends to how we manage failures and end-of-life materials.

Immediate Spill Response Protocol:

  • Evacuate and Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation of thioether vapors[8].

  • Containment: Wearing full PPE (including a respirator if outside the hood), cover the spill with a specialized chemical absorbent pad or inert material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust[8].

  • Decontamination: Because pyridine derivatives are lipophilic, water alone is insufficient. Wipe the area with a solvent compatible with the surface (e.g., isopropanol), followed by a 10% bleach solution to help oxidize residual thioethers and neutralize the odor.

Hazardous Waste Disposal Plan: Under no circumstances should 2-(4-Ethylthiobenzoyl)pyridine or its solutions be disposed of down the drain[9].

  • Segregation: Collect all solid waste (contaminated gloves, weigh boats, absorbent pads) in a designated, heavy-duty poly bag labeled "Hazardous Solid Waste - Pyridine/Thioether Derivatives."

  • Liquid Waste: Store liquid waste in a high-density polyethylene (HDPE) carboy. Ensure the waste stream is clearly labeled with the exact chemical constituents to comply with EPA/RCRA regulations and prevent incompatible chemical reactions in the waste accumulation area.

References
  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • WHO Food Additives Series 44: Simple aliphatic and aromatic sulfides and thiols. International Programme on Chemical Safety (INCHEM). Available at:[Link]

  • Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA). Available at:[Link]

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